2'-O-(2-Methoxyethyl)-uridine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXNROBDOKPICP-QCNRFFRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446990 | |
| Record name | 2'-O-(2-Methoxyethyl)-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223777-15-9 | |
| Record name | 2'-O-(2-Methoxyethyl)-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-O-(2-Methoxyethyl)-uridine: A Deep Dive into a Cornerstone of Antisense Technology
For Immediate Release
[City, State] – [Date] – 2'-O-(2-Methoxyethyl)-uridine (2'-O-MOE-uridine) is a synthetically modified nucleoside that has become a critical component in the development of antisense oligonucleotide (ASO) therapeutics. Its unique chemical structure confers desirable properties, including enhanced stability, increased binding affinity to target RNA, and a favorable safety profile. This technical guide provides an in-depth overview of 2'-O-MOE-uridine, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties and Chemical Profile
2'-O-MOE-uridine is a derivative of the natural ribonucleoside uridine. The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification is a hallmark of second-generation ASO technology, addressing some of the limitations of earlier antisense chemistries.[1]
| Property | Value | Reference |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | PubChem CID: 10881175 |
| Molecular Formula | C12H18N2O7 | PubChem CID: 10881175 |
| Molecular Weight | 302.28 g/mol | PubChem CID: 10881175 |
| CAS Number | 223777-15-9 | PubChem CID: 10881175 |
The Role of 2'-O-MOE-uridine in Antisense Oligonucleotides
The incorporation of 2'-O-MOE-uridine into ASOs significantly enhances their therapeutic potential. These benefits stem from the chemical nature of the 2'-O-methoxyethyl group.
Enhanced Nuclease Resistance
A primary challenge for oligonucleotide therapeutics is their rapid degradation by cellular nucleases. The 2'-O-MOE modification provides a steric shield, protecting the phosphodiester backbone from nuclease cleavage.[2] This increased resistance to enzymatic degradation extends the half-life of the ASO in biological systems, allowing for more sustained target engagement.[3][4] Oligonucleotides containing 2'-O-MOE modifications have demonstrated significant resistance to metabolism in both plasma and tissues.[3]
Increased Binding Affinity and Specificity
The 2'-O-methoxyethyl group locks the ribose sugar in a C3'-endo conformation, which is structurally similar to the conformation found in A-form RNA helices.[2] This pre-organization of the sugar moiety increases the thermodynamic stability of the duplex formed between the ASO and its target mRNA.[2] This enhanced binding affinity is quantified by an increase in the melting temperature (Tm) of the duplex. Studies have shown that each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[2] In one experiment, a fully modified 14-mer 2'-O-MOE-uridine oligonucleotide strand exhibited a Tm of 40 °C when hybridized with its complementary RNA, a significant increase from the 24 °C Tm of the corresponding unmodified duplex.[5] This higher affinity also contributes to improved specificity, reducing off-target effects.[2]
Favorable Pharmacokinetic Profile
Oligonucleotides modified with 2'-O-MOE and a phosphorothioate (B77711) backbone exhibit favorable pharmacokinetic properties.[3] They are highly bound to plasma proteins, which limits their rapid excretion and facilitates distribution to various tissues.[3] While the addition of the 2'-O-MOE modification does not substantially alter the overall plasma pharmacokinetics compared to phosphorothioate-modified DNA, it significantly enhances stability.[3]
Mechanism of Action: RNase H-Mediated Target Reduction
A common strategy for ASO-mediated gene silencing involves the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of a DNA-RNA hybrid. To achieve this, ASOs are often designed as "gapmers." These chimeric oligonucleotides typically consist of a central block of deoxynucleotides that is flanked by 2'-O-MOE-modified ribonucleotides. The 2'-O-MOE "wings" provide nuclease resistance and high binding affinity, while the central DNA "gap" is capable of activating RNase H upon hybridization with the target mRNA.[1][6]
The following diagram illustrates the workflow of RNase H-mediated degradation of a target mRNA by a 2'-O-MOE gapmer ASO.
References
- 1. idtdna.com [idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microsynth.com [microsynth.com]
2'-O-(2-Methoxyethyl)-uridine chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2'-O-(2-Methoxyethyl)-uridine (2'-O-MOE-Uridine), a crucial modification in the development of oligonucleotide therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
This compound is a synthetic derivative of the naturally occurring ribonucleoside, uridine (B1682114). The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification significantly impacts the molecule's properties and its function in biological systems.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione[1] |
| CAS Number | 223777-15-9[1][2][3] |
| Molecular Formula | C12H18N2O7[1][2] |
| Molecular Weight | 302.28 g/mol [1][2] |
| InChI Key | XTXNROBDOKPICP-QCNRFFRDSA-N[3] |
| Synonyms | 2'-O-MOE-Uridine, MOE-U[2] |
Physicochemical Properties
The 2'-O-methoxyethyl modification imparts unique physicochemical properties to uridine, enhancing its stability and therapeutic potential.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Solid[3] |
| Solubility | Soluble in DMSO, PEG300, Tween-80, and Corn Oil formulations. A clear solution of ≥ 2.5 mg/mL (8.27 mM) can be achieved in various solvent systems.[4] |
| Storage Temperature | Sealed in dry conditions at 2-8°C.[3] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[4] |
| XLogP3 | -1.6[1] |
| Hydrogen Bond Donor Count | 3[1] |
| Hydrogen Bond Acceptor Count | 7[1] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that has been optimized for large-scale production.
Experimental Protocol: Synthesis of 2'-O-(2-Methoxyethyl)-l-uridine
This protocol is adapted from a published procedure for the synthesis of the L-enantiomer, which follows a similar synthetic route.
Materials:
-
O-2,2'-anhydro-5-methyluridine
-
tris-(2-methoxyethyl)borate
-
2,6-lutidine
-
Solvents for reaction and purification (e.g., methanol (B129727), dichloromethane)
-
Reagents for purification (e.g., silica (B1680970) gel)
Procedure:
-
Ring-Opening Reaction: Start with commercially available O-2,2'-anhydro-5-methyluridine. Modify the ring-opening reaction conditions using tris-(2-methoxyethyl)borate.
-
Purification: Employ a continuous extraction purification method to isolate 2'-O-(2-methoxyethyl)-5-methyluridine.
-
Dimethoxytritylation: Improve the 5'/3' ratios and yield of dimethoxytritylation by using 2,6-lutidine as the base.
-
Conversion to Cytidine Analog (Optional): Optimize conditions to convert the uridine analog to the 5'-methylcytidine analog and isolate it by crystallization.
-
Final Benzoylation: Develop a method to selectively hydrolyze benzoyl ester impurities to improve the final benzoylation step.
A detailed, specific protocol for the synthesis of this compound involves the ring opening of an anhydrouridine precursor with a methoxyethanolic reagent. For instance, a suspension of aluminum powder in 2-methoxyethanol (B45455) is refluxed, followed by the addition of the anhydrouridine intermediate. The reaction is refluxed for an extended period, after which the product is isolated and purified by column chromatography.
Experimental Protocol: Purification and Analysis
Purification:
-
Column Chromatography: The crude product is typically purified by silica gel column chromatography using a solvent system such as a gradient of methanol in dichloromethane.
Analysis:
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A common method involves a C18 column with a gradient of acetonitrile (B52724) in water or an aqueous buffer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product is confirmed using 1H and 13C NMR spectroscopy.[5] The 2'-O-methoxyethyl group gives characteristic signals in the NMR spectrum.
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, typically using electrospray ionization (ESI).
Role in Therapeutic Oligonucleotides
The primary application of this compound is its incorporation into therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification offers several key advantages:
-
Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance that protects the phosphodiester backbone of the oligonucleotide from degradation by cellular nucleases.[6] This increased stability prolongs the half-life of the therapeutic in vivo. The methoxyethyl group projects into the minor groove of the duplex, enforcing a C3'-endo sugar pucker that enhances this resistance.[6]
-
Increased Binding Affinity: The modification pre-organizes the sugar into an A-form RNA-like conformation, which is favorable for binding to complementary RNA targets. This leads to a higher melting temperature (Tm) of the oligonucleotide-target duplex, indicating stronger binding.[7]
-
Reduced Immunostimulation: Compared to unmodified or first-generation phosphorothioate-modified oligonucleotides, those containing 2'-O-MOE modifications tend to have a reduced pro-inflammatory profile.
Signaling Pathways and Mechanisms of Action
ASOs containing 2'-O-MOE modifications typically function through an RNase H-mediated mechanism to achieve gene silencing. These ASOs are often designed as "gapmers," with a central DNA "gap" flanked by 2'-O-MOE modified wings.
Caption: RNase H-mediated gene silencing by a 2'-O-MOE gapmer ASO.
In the RNAi pathway, siRNAs containing 2'-O-MOE modifications are incorporated into the RNA-Induced Silencing Complex (RISC) to guide the cleavage of a specific target mRNA.
Caption: The RNAi pathway involving a 2'-O-MOE modified siRNA.
Cellular Uptake
The cellular uptake of oligonucleotides modified with 2'-O-MOE is a complex process that is not fully understood but is thought to occur primarily through endocytosis. The increased hydrophobicity due to the 2'-O-MOE modification may enhance binding to cell surface proteins, facilitating this process.
Experimental Workflows
The development and application of 2'-O-MOE-uridine-containing oligonucleotides involve several key experimental workflows.
Workflow for Synthesis and Quality Control
Caption: Workflow for the synthesis and quality control of 2'-O-MOE-uridine.
Conclusion
This compound is a cornerstone of modern oligonucleotide therapeutics. Its unique chemical properties, particularly the enhancement of nuclease resistance and binding affinity, have enabled the development of a new generation of drugs with improved efficacy and safety profiles. The detailed understanding of its synthesis, properties, and mechanisms of action, as outlined in this guide, is essential for the continued advancement of this important class of therapeutic agents.
References
- 1. This compound | C12H18N2O7 | CID 10881175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-O-(2-Methoxyethyl)uridine | 223777-15-9 | NM16314 [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2'-O-(2-Methoxyethyl)uridine(223777-15-9) 1H NMR [m.chemicalbook.com]
- 6. synoligo.com [synoligo.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
Synthesis of 2'-O-(2-Methoxyethyl)-uridine: A Technical Guide for Researchers
Introduction: 2'-O-(2-Methoxyethyl)-uridine (2'-MOE-U) is a chemically modified nucleoside analog that plays a crucial role in the development of antisense oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression. The 2'-MOE modification enhances the properties of ASOs by increasing their binding affinity to target RNA, improving their resistance to nuclease degradation, and reducing nonspecific protein binding, which can lead to a better toxicity profile.[1][2] These favorable characteristics have made 2'-MOE a cornerstone of second-generation ASO technology, with several FDA-approved drugs incorporating this modification. This technical guide provides an in-depth overview of a common and effective method for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Synthetic Strategy: Ring-Opening of 2,2'-Anhydrouridine (B559692)
A widely employed and effective strategy for the synthesis of 2'-O-alkylated nucleosides, including 2'-MOE-U, involves the nucleophilic ring-opening of a 2,2'-anhydronucleoside intermediate. This approach offers good regioselectivity for the 2'-position. The overall synthetic workflow can be visualized as a two-stage process: first, the formation of the 2,2'-anhydrouridine precursor, and second, the subsequent ring-opening with the desired alkoxyethanol.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This section details the experimental procedures for the key steps in the synthesis of this compound.
Synthesis of O²,2'-Anhydro-l-uridine from L-Arabinose
A common precursor for the l-enantiomer (B50610) of 2'-MOE-uridine is O²,2'-anhydro-l-uridine, which can be synthesized from l-arabinose.
Experimental Protocol:
-
Step 1: Formation of Aminooxazoline. L-arabinose is condensed with cyanamide (B42294) in a basic medium (e.g., methanol-ammonia) at room temperature for approximately 3 days. This reaction yields the aminooxazoline intermediate.[3]
-
Step 2: Cyclization to Anhydro-l-uridine. The aminooxazoline is then treated with methyl propiolate in an ethanol-water mixture and heated to reflux for about 4 hours to furnish O²,2'-anhydro-l-uridine.[3]
Synthesis of 2'-O-(2-Methoxyethyl)-l-uridine
The key 2'-O-alkylation is achieved through the ring-opening of the anhydro-uridine intermediate.
Experimental Protocol:
-
A suspension of aluminum powder in 2-methoxyethanol is stirred at reflux for 2 hours.
-
After cooling to room temperature, O²,2'-anhydro-l-uridine is added to the mixture.
-
Upon cooling, the mixture is worked up, which may involve crushing and co-evaporation with methanol (B129727).
-
The crude product is purified by column chromatography (e.g., using a 5% methanol in dichloromethane (B109758) mobile phase) to yield 2'-O-(2-Methoxyethyl)-l-uridine as a white solid.[3][4]
An alternative approach for pyrimidine (B1678525) derivatives involves starting with commercially available O-2,2'-anhydro-5-methyluridine and using tris-(2-methoxyethyl)borate for the ring-opening reaction.[5][6]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of 2'-O-(2-Methoxyethyl)-l-uridine from O²,2'-anhydro-l-uridine.
| Reaction Step | Starting Material | Key Reagents | Product | Yield | Reference |
| Formation of Anhydro-l-uridine from Aminooxazoline | Aminooxazoline from L-arabinose | Methyl propiolate, EtOH-H₂O | O²,2'-Anhydro-l-uridine | 65% | [3] |
| 2'-O-Alkylation | O²,2'-Anhydro-l-uridine | Aluminum powder, 2-methoxyethanol | 2'-O-(2-Methoxyethyl)-l-uridine | 55% | [3][4] |
Further Modifications for Oligonucleotide Synthesis
For incorporation into synthetic oligonucleotides using automated solid-phase synthesis, this compound must be further modified to produce a phosphoramidite (B1245037) building block.
Diagram of Phosphoramidite Synthesis Workflow
Caption: Workflow for the preparation of 2'-MOE-uridine phosphoramidite.
Experimental Protocol Outline:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of 2'-MOE-uridine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in the presence of a base like pyridine (B92270) or triethylamine.[4]
-
3'-Hydroxyl Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine, to yield the final phosphoramidite monomer.[3]
Conclusion
The synthesis of this compound, a critical component for the manufacturing of second-generation antisense oligonucleotides, is reliably achieved through the ring-opening of a 2,2'-anhydrouridine precursor. The methodologies described provide a robust foundation for researchers to produce this valuable modified nucleoside. Subsequent protection and phosphitylation steps ready the molecule for automated DNA/RNA synthesis. The continued application of 2'-MOE-uridine in therapeutic oligonucleotide development underscores the importance of efficient and scalable synthetic routes.
References
- 1. microsynth.com [microsynth.com]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a New Therapeutic Modality: A Technical Guide to the Mechanism of Action of 2'-O-MOE Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotide (ASO) technology has marked a paradigm shift in the landscape of drug discovery and development. By targeting the very blueprint of disease-causing proteins—messenger RNA (mRNA)—ASOs offer a highly specific and potent means of therapeutic intervention. Among the various chemical modifications developed to enhance the drug-like properties of these molecules, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone of numerous clinically successful ASO therapies. This in-depth technical guide elucidates the core mechanism of action of 2'-O-MOE modified oligonucleotides, providing a comprehensive resource for researchers, scientists, and drug development professionals in the field.
The 2'-O-MOE Modification: Enhancing Therapeutic Potential
The 2'-O-MOE modification is a chemical alteration at the 2' position of the ribose sugar moiety of an oligonucleotide. This modification imparts several crucial advantages that are essential for the in vivo efficacy of ASOs.[1]
Key Properties Conferred by the 2'-O-MOE Modification:
-
Increased Binding Affinity: The 2'-O-MOE modification locks the sugar conformation into an RNA-like C3'-endo pucker, which is favorable for binding to target RNA. This results in a significant increase in the thermal stability (melting temperature, Tm) of the ASO-RNA duplex, with an reported increase of 0.9 to 1.6 °C per modification.[1] This enhanced affinity translates to higher potency.
-
Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, protecting the oligonucleotide from degradation by cellular nucleases.[1][2] This increased stability prolongs the half-life of the ASO in biological systems, allowing for less frequent dosing.
-
Favorable Pharmacokinetic Profile: 2'-O-MOE modified ASOs exhibit predictable pharmacokinetic properties, with broad distribution to various tissues, particularly the liver and kidneys.[3][4][5][6] They are highly bound to plasma proteins, which prevents rapid renal clearance and facilitates tissue uptake.[3][4][5]
-
Reduced Immunostimulatory Effects: Compared to first-generation phosphorothioate (B77711) (PS) ASOs, 2'-O-MOE modifications have been shown to reduce certain non-specific immunostimulatory effects.[3]
Mechanisms of Action: A Tale of Two Strategies
2'-O-MOE modified oligonucleotides can be designed to elicit two primary mechanisms of action to modulate gene expression: RNase H-mediated degradation of the target mRNA and steric hindrance of RNA processing or translation.
RNase H-Mediated Degradation: The "Gapmer" Design
The most common mechanism of action for 2'-O-MOE ASOs is the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme that specifically cleaves the RNA strand of a DNA-RNA heteroduplex.[2] To achieve this, 2'-O-MOE ASOs are typically designed as "gapmers."[1]
A gapmer ASO consists of a central "gap" of 8-10 deoxyribonucleotides, which is flanked by "wings" of 2'-O-MOE modified ribonucleotides.[7] The 2'-O-MOE wings provide high binding affinity and nuclease stability, while the central DNA gap, upon hybridization to the target mRNA, creates the necessary substrate for RNase H recognition and subsequent cleavage of the mRNA.[1][2] This targeted degradation of the mRNA prevents its translation into the disease-causing protein.
Caption: RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer ASO.
Steric Hindrance: Blocking the Cellular Machinery
In cases where the goal is to modulate RNA processing, such as alternative splicing, or to inhibit translation without degrading the mRNA, fully 2'-O-MOE modified oligonucleotides are employed.[2] Since these ASOs do not contain a DNA gap, they do not recruit RNase H.[2] Instead, their binding to a specific site on the pre-mRNA or mRNA sterically blocks the access of cellular machinery, such as splicing factors or the ribosomal complex.[2] This can lead to the exclusion or inclusion of specific exons during splicing or a direct inhibition of protein translation.
Caption: Steric hindrance mechanisms of fully 2'-O-MOE modified ASOs.
Quantitative Data Presentation
The following tables summarize key quantitative data for 2'-O-MOE modified oligonucleotides, providing a comparative overview of their performance against other modifications.
Table 1: Comparison of Binding Affinity and In Vitro/In Vivo Potency of Modified ASOs
| ASO Modification | Tm (°C) | IC50 (nM) | ED50 (mg/kg) in mice |
| LNA | 60.6 | 4.9 | 6 |
| R-cMOE | 56.9 | 6.0 | 29 |
| S-cMOE | 57.6 | 5.0 | Not Reported |
| 5-10-5 MOE | Not Reported | equipotent to LNA/cMOE | 9.5 |
| 2-10-2 MOE | Lower than LNA/cMOE | Lower than LNA/cMOE | Not Reported |
Data from a study targeting PTEN in mouse brain endothelial cells and in vivo in mice.[7]
Table 2: Relative Increase in Melting Temperature (ΔTm) per Modification
| Modification | ΔTm per modification (°C) |
| 2'-O-MOE | 0.9 - 1.7 |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE |
| 2'-Fluoro (2'-F) | ~2.5 |
| Locked Nucleic Acid (LNA) | 4 - 8 |
Table 3: Pharmacokinetic Parameters of a 2'-O-MOE ASO (ISIS 104838) Across Species
| Species | Plasma Distribution Half-life (t½α) | Subcutaneous Bioavailability |
| Mouse | ~15-45 min | ~80-100% |
| Rat | ~15-45 min | ~80-100% |
| Dog | ~15-45 min | ~80-100% |
| Monkey | ~15-45 min | ~80-100% |
| Human | ~15-45 min | ~80-100% |
[5]
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of 2'-O-MOE modified oligonucleotides.
Oligonucleotide Synthesis and Purification
2'-O-MOE modified oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[9][10] The synthesis involves the sequential addition of protected 2'-O-MOE phosphoramidite monomers to a growing chain attached to a solid support. Following synthesis, the oligonucleotides are cleaved from the support, deprotected, and purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[11]
In Vitro ASO Activity Assay
The potency of 2'-O-MOE ASOs is typically assessed in cell culture.
-
Cell Culture and Transfection: Adherent or suspension cells are cultured under standard conditions.[12] For in vitro screening, ASOs are introduced into cells using various methods, including lipid-based transfection reagents (e.g., Lipofectamine), electroporation, or through "gymnotic" delivery (uptake without a transfection reagent, often for ASOs with phosphorothioate backbones).[13][14][15][16]
-
Dose-Response and Time-Course: Cells are treated with a range of ASO concentrations to determine the IC50 (the concentration at which 50% of the target RNA is reduced). Time-course experiments are also performed to understand the kinetics of target reduction.[13]
-
RNA Extraction and Quantification: After the desired incubation period, total RNA is extracted from the cells. The levels of the target mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[13][17][18][19] Gene expression is typically normalized to a housekeeping gene to control for variations in RNA input.
Caption: A typical experimental workflow for in vitro evaluation of ASO activity.
RNase H Cleavage Assay
This in vitro assay directly measures the ability of a gapmer ASO to induce RNase H-mediated cleavage of its target RNA.
-
Substrate Preparation: A short, labeled (e.g., fluorescent or radioactive) RNA oligonucleotide representing the target sequence is synthesized. This is annealed to the complementary gapmer ASO to form a DNA-RNA hybrid.[20][21]
-
Enzymatic Reaction: The ASO-RNA hybrid is incubated with recombinant RNase H enzyme in a suitable buffer at 37°C.[22][23]
-
Analysis of Cleavage Products: The reaction is stopped, and the RNA fragments are analyzed, typically by gel electrophoresis.[24] The appearance of cleavage products of the expected size confirms RNase H activity.
Nuclease Resistance Assay
The stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases is a critical parameter.
-
Incubation with Nucleases: The ASO is incubated in a solution containing nucleases, such as snake venom phosphodiesterase (a 3'-exonuclease) or S1 nuclease (an endonuclease), or in biological matrices like serum or tissue homogenates.[25][26][27]
-
Time-Course Sampling: Aliquots are taken at various time points.
-
Analysis of Intact ASO: The amount of intact ASO remaining at each time point is quantified by methods such as HPLC, capillary gel electrophoresis, or gel electrophoresis with staining.[27] The rate of degradation is then compared to that of an unmodified control oligonucleotide.
Conclusion
The 2'-O-methoxyethyl modification has proven to be a highly effective and versatile chemical strategy in the development of antisense oligonucleotide therapeutics. By enhancing binding affinity, conferring nuclease resistance, and providing a favorable pharmacokinetic profile, 2'-O-MOE modifications have enabled the creation of potent and durable ASO drugs. The ability to design these molecules to act through either RNase H-mediated degradation or steric hindrance provides a flexible platform for targeting a wide range of diseases. A thorough understanding of the mechanisms of action and the experimental methodologies used to characterize these powerful molecules is essential for the continued advancement of this promising therapeutic modality.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to the synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Introduction to the Synthesis and Purification of Oligonucleotides (2000) | Andrew D. Ellington | 42 Citations [scispace.com]
- 11. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 12. aumbiotech.com [aumbiotech.com]
- 13. ncardia.com [ncardia.com]
- 14. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ASO transfection of iPSC-derived cells [protocols.io]
- 17. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]
- 20. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 21. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 22. RNase H-based cleavage assay to monitor 2′-O-methylation [bio-protocol.org]
- 23. neb.com [neb.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2'-O-(2-Methoxyethyl)-uridine (CAS: 223777-15-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-(2-Methoxyethyl)-uridine (2'-MOE-U) is a chemically modified nucleoside analog of uridine (B1682114) that plays a pivotal role in the development of second-generation antisense oligonucleotides (ASOs). Its unique structural modification at the 2' position of the ribose sugar confers advantageous properties, including enhanced nuclease resistance, increased binding affinity to target RNA, and improved pharmacokinetic and toxicological profiles. These characteristics have made 2'-MOE-modified oligonucleotides a cornerstone of modern antisense therapeutics, with several approved drugs incorporating this chemistry. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, mechanism of action in antisense applications, and relevant experimental data.
Physicochemical Properties
This compound is a white solid with the following key properties:
| Property | Value | Reference(s) |
| CAS Number | 223777-15-9 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₇ | [1][2][3] |
| Molecular Weight | 302.28 g/mol | [1][2][3] |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | [1] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C, sealed in dry conditions, protected from light | |
| Purity | Typically ≥95% |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common strategy involves the ring-opening of a 2,2'-anhydrouridine (B559692) precursor.
Experimental Protocol: Synthesis from O²,2'-anhydro-l-uridine[6]
This protocol describes the synthesis of the l-enantiomer (B50610) of this compound. The principles are applicable to the synthesis of the d-enantiomer, which is typically used in ASOs.
Materials:
-
O²,2'-anhydro-l-uridine
-
Aluminum powder
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Celite
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (1 mL) is stirred at reflux for 2 hours.
-
The mixture is cooled to room temperature.
-
O²,2'-anhydro-l-uridine (0.22 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 48 hours.
-
After cooling to room temperature, the mixture is crushed and co-evaporated with methanol three times.
-
The crude product is purified by column chromatography on silica gel using a 5% methanol in dichloromethane eluent.
-
The purified product, 2'-O-(2-Methoxyethyl)-l-uridine, is obtained as a white solid with a yield of 55%.[5]
Caption: Synthesis workflow for 2'-O-(2-Methoxyethyl)-l-uridine.
Role and Mechanism of Action in Antisense Oligonucleotides
The primary utility of this compound is its incorporation into ASOs. The 2'-MOE modification enhances the therapeutic properties of these molecules.
Key Advantages of 2'-MOE Modification:
-
Increased Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone of the oligonucleotide from degradation by endo- and exonucleases, thereby increasing its half-life in vivo.[6][7]
-
Enhanced Binding Affinity: The 2'-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation. This leads to a more stable duplex formation with the target mRNA, resulting in higher binding affinity (lower melting temperature, Tm).[6] An increase in ΔTm of 0.9 to 1.6 °C per modification has been reported.[6]
-
Improved Pharmacokinetic Profile: ASOs with 2'-MOE modifications exhibit favorable distribution to tissues and reduced plasma clearance compared to unmodified oligonucleotides.[8][9]
-
Reduced Toxicity: Compared to earlier generation modifications, 2'-MOE ASOs generally have a better safety profile, with reduced non-specific protein binding and lower cytotoxicity.[7][10]
RNase H-Mediated Mechanism
A major mechanism of action for many 2'-MOE modified ASOs is the recruitment of RNase H. These ASOs are typically designed as "gapmers," where a central "gap" of unmodified DNA nucleotides is flanked by "wings" of 2'-MOE modified nucleotides.
Experimental Protocol: In vitro RNase H Cleavage Assay This is a generalized protocol to assess the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
Gapmer ASO containing 2'-MOE wings and a central DNA gap
-
Target RNA transcript (often radiolabeled for detection)
-
RNase H enzyme (e.g., E. coli or human)
-
RNase H reaction buffer (e.g., containing Tris-HCl, MgCl₂, KCl, DTT)
-
Nuclease-free water
-
Gel loading buffer (e.g., containing formamide (B127407) and tracking dyes)
-
Polyacrylamide gel for electrophoresis (denaturing)
-
Phosphorimager or other suitable detection system
Procedure:
-
Anneal the gapmer ASO and the target RNA by heating the mixture to 90°C for 2 minutes and then allowing it to cool slowly to room temperature.
-
Initiate the cleavage reaction by adding RNase H to the annealed duplex in the reaction buffer.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of gel loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cleavage products by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the cleavage products using a phosphorimager. The appearance of smaller RNA fragments corresponding to the expected cleavage sites confirms RNase H activity.
Caption: RNase H-mediated gene silencing by a 2'-MOE gapmer ASO.
Steric Blocking Mechanism
When an ASO is fully modified with 2'-MOE nucleotides, it does not support RNase H activity.[11] Instead, it can act as a steric blocker. By binding to a target mRNA, it can physically obstruct the ribosomal machinery, thereby inhibiting translation, or it can interfere with splicing factors to modulate pre-mRNA splicing.[6]
Pharmacokinetic and Toxicological Data
The pharmacokinetic and toxicological properties of this compound are primarily studied in the context of the oligonucleotides into which it is incorporated.
Pharmacokinetics of 2'-MOE Modified Oligonucleotides in Rats
| Parameter | 2'-MOE Phosphorothioate ASO | Reference(s) |
| Metabolism | Resistant to nuclease degradation in plasma and tissues | [8][9] |
| Plasma Clearance | Dominated by distribution to tissues | [8][9] |
| Excretion (24h) | < 10% of administered dose in urine and feces | [8][9] |
| Plasma Protein Binding | Highly bound | [8][9] |
| Tissue Distribution | Broadly distributed to tissues, with significant accumulation in kidney and liver | [8] |
Chronic Toxicity of 2'-MOE ASOs in Mice
Studies on the chronic toxicity of multiple 2'-MOE ASOs in mice have shown consistent and well-tolerated profiles suitable for long-term administration.[10]
| Observation | Details | Reference(s) |
| General Tolerability | Generally well-tolerated at therapeutic doses. | [10][12] |
| Class Effects | Expected dose-dependent effects for this class of compounds observed in hematology, serum chemistry, and histopathology at high doses. | [12] |
| Progression | Relative lack of progression of findings observed in subchronic studies. | [10] |
| Impurities | Common oligonucleotide impurities do not appear to significantly contribute to the overall toxicology profile. | [12][13] |
Conclusion
This compound is a critical building block in the field of oligonucleotide therapeutics. Its incorporation into antisense oligonucleotides imparts superior properties of nuclease resistance, binding affinity, and pharmacokinetics, leading to enhanced potency and a favorable safety profile. The understanding of its synthesis, mechanism of action, and in vivo behavior is essential for the continued development of next-generation genetic medicines. The data and protocols summarized in this guide provide a valuable resource for researchers and developers in this exciting field.
References
- 1. This compound | C12H18N2O7 | CID 10881175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2'-O-(2-Methoxyethyl)uridine | 223777-15-9 | NM16314 [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. idtdna.com [idtdna.com]
- 8. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fully modified 2′ MOE oligonucleotides redirect polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2'-O-MOE-uridine
This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-O-(2-methoxyethyl)-uridine (2'-O-MOE-uridine), a critical modification in the field of oligonucleotide therapeutics. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and chemical processes.
Core Physical and Chemical Properties
2'-O-MOE-uridine is a chemically modified nucleoside analog of uridine (B1682114). The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification significantly alters the properties of oligonucleotides into which it is incorporated, enhancing their therapeutic potential.
Structure and Identification
The chemical structure and key identifiers of 2'-O-MOE-uridine are presented below.
| Identifier | Value |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione[1] |
| Molecular Formula | C₁₂H₁₈N₂O₇[1] |
| Molecular Weight | 302.28 g/mol [1] |
| CAS Number | 223777-15-9[1] |
| SMILES | COCCO[C@@H]1--INVALID-LINK--NC2=O)CO">C@@HO[1] |
| InChI | InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1[1] |
Physicochemical Data
| Property | Value | Reference |
| Appearance | White solid | [2] |
| Solubility | DMSO: 100 mg/mL (330.82 mM) | [3] |
| Storage | 4°C (solid, protect from light); -80°C (in solvent, 6 months) | [3] |
Properties of 2'-O-MOE-Modified Oligonucleotides
The incorporation of 2'-O-MOE-uridine into oligonucleotides, particularly antisense oligonucleotides (ASOs), imparts several advantageous properties crucial for therapeutic applications.
Enhanced Nuclease Resistance
The 2'-O-MOE modification provides steric hindrance that protects the phosphodiester backbone of the oligonucleotide from degradation by endo- and exonucleases present in serum and within cells. This increased stability extends the half-life of the ASO, allowing for more sustained therapeutic activity.
Increased Binding Affinity
Oligonucleotides containing 2'-O-MOE modifications exhibit a higher binding affinity for their target RNA sequences. The 2'-O-MOE group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. This pre-organization of the sugar moiety leads to a more stable duplex upon hybridization with the target RNA. The melting temperature (Tm) of a duplex is a measure of its stability, and each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.
Reduced Immunogenicity
Compared to some other chemical modifications, 2'-O-MOE modifications have been shown to have a lower potential for triggering innate immune responses.
Key Mechanisms of Action
2'-O-MOE-modified antisense oligonucleotides primarily exert their therapeutic effects through two main mechanisms: RNase H-mediated cleavage and steric blocking.
RNase H-Mediated Cleavage
In a "gapmer" ASO design, a central block of DNA-like nucleotides is flanked by wings of 2'-O-MOE-modified nucleotides. When this ASO binds to its target mRNA, the DNA:RNA heteroduplex in the central gap serves as a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of such hybrids. This leads to the degradation of the target mRNA, thereby inhibiting the translation of the disease-causing protein.
Steric Blocking
Fully modified 2'-O-MOE ASOs, which do not activate RNase H, can physically obstruct the binding of cellular machinery to the target RNA. This steric hindrance can be used to modulate splicing by blocking splice sites on pre-mRNA, leading to exon skipping or inclusion, or to inhibit translation by preventing ribosome assembly on the mRNA.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 2'-O-MOE-uridine and its incorporation into oligonucleotides.
Synthesis of this compound
The synthesis of 2'-O-MOE-uridine can be achieved through a multi-step process starting from uridine. A common route involves the formation of a 2,2'-anhydrouridine (B559692) intermediate followed by ring-opening with a methoxyethanol derivative.
Materials:
-
Uridine
-
Diphenyl carbonate
-
Sodium bicarbonate
-
Dimethylacetamide (DMA)
-
Aluminum 2-methoxyethoxide
-
Silica (B1680970) gel for column chromatography
-
Appropriate organic solvents (e.g., methanol (B129727), dichloromethane)
Procedure:
-
Anhydrouridine Formation:
-
In a round-bottom flask, dissolve uridine and sodium bicarbonate in DMA.
-
Add diphenyl carbonate to the mixture.
-
Heat the reaction mixture at 100°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and purify the resulting 2,2'-anhydrouridine, typically by crystallization or column chromatography.
-
-
Ring-Opening to form 2'-O-MOE-uridine:
-
Prepare aluminum 2-methoxyethoxide in a separate flask by reacting aluminum with 2-methoxyethanol under reflux.
-
Add the purified 2,2'-anhydrouridine to the aluminum 2-methoxyethoxide solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and work it up by quenching with a suitable reagent and extracting the product.
-
Purify the crude 2'-O-MOE-uridine by silica gel column chromatography using a gradient of methanol in dichloromethane (B109758) to yield the final product as a white solid.[2]
-
Solid-Phase Synthesis of 2'-O-MOE-Modified Oligonucleotides
The incorporation of 2'-O-MOE-uridine into an oligonucleotide is performed using an automated solid-phase synthesizer with the corresponding 2'-O-MOE-uridine phosphoramidite (B1245037).
Materials:
-
2'-O-MOE-uridine phosphoramidite
-
Standard DNA/RNA phosphoramidites
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve the 2'-O-MOE-uridine phosphoramidite and other reagents in anhydrous acetonitrile (B52724) to the recommended concentrations for the synthesizer.
-
Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.
-
Coupling: The 2'-O-MOE-uridine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Nuclease Resistance Assay
This assay evaluates the stability of 2'-O-MOE-modified oligonucleotides in the presence of nucleases. Snake venom phosphodiesterase (SVPD), a 3'-exonuclease, is commonly used for this purpose.
Materials:
-
Purified 2'-O-MOE-modified oligonucleotide
-
Unmodified control oligonucleotide
-
Snake venom phosphodiesterase (SVPD)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Stop solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Fluorescent label (e.g., 5'-FAM) for visualization (optional)
Procedure:
-
Label the 5'-end of the oligonucleotides with a fluorescent dye if using PAGE for analysis.
-
Set up the digestion reactions by incubating a defined amount of the oligonucleotide (e.g., 1 µM) with SVPD (e.g., 0.01 U/µL) in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the digestion by adding the stop solution and heating.
-
Analyze the samples by denaturing PAGE or HPLC.
-
Visualize the results (e.g., by fluorescence imaging for labeled oligos) and quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation kinetics. The 2'-O-MOE-modified oligonucleotide is expected to show significantly slower degradation compared to the unmodified control.[4]
Thermal Melting (Tm) Analysis
This experiment determines the melting temperature (Tm) of a duplex formed by a 2'-O-MOE-modified oligonucleotide and its complementary RNA target, providing a measure of its binding affinity.
Materials:
-
Purified 2'-O-MOE-modified oligonucleotide
-
Complementary RNA oligonucleotide
-
Melting buffer (e.g., phosphate buffer with a defined salt concentration, typically NaCl)
-
UV-Vis spectrophotometer with a Peltier temperature controller
Procedure:
-
Anneal the 2'-O-MOE-modified oligonucleotide with its complementary RNA strand in the melting buffer by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Place the annealed duplex in a quartz cuvette in the spectrophotometer.
-
Monitor the UV absorbance at 260 nm as the temperature is gradually increased (e.g., at a rate of 0.5 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).
-
Plot the absorbance as a function of temperature to generate a melting curve.
-
The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve. This is typically calculated from the peak of the first derivative of the melting curve.[5]
Spectroscopic Data
While comprehensive, high-resolution spectra for isolated 2'-O-MOE-uridine are not widely published, representative data for similar structures can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum for this compound is available, which can be used for structural confirmation. The chemical shifts of the protons in the ribose, uracil, and the methoxyethyl group will be characteristic. For a detailed structural analysis of oligonucleotides containing this modification, 2D NMR techniques like COSY and NOESY are employed to elucidate the conformation of the sugar pucker and the overall duplex structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of 2'-O-MOE-uridine and to verify the successful incorporation of the modification into oligonucleotides. For the standalone molecule, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. For modified oligonucleotides, techniques like ESI-MS are used to determine the molecular weight of the full-length product.
Conclusion
2'-O-MOE-uridine is a cornerstone modification in the development of oligonucleotide therapeutics. Its unique chemical structure imparts enhanced stability, high binding affinity, and a favorable safety profile to antisense oligonucleotides. The experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers and developers working with this important class of modified nucleotides. The continued exploration of 2'-O-MOE and other novel modifications will undoubtedly lead to the development of next-generation nucleic acid-based medicines.
References
- 1. This compound | C12H18N2O7 | CID 10881175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultraviolet thermal denaturation [bio-protocol.org]
The Dawn of a New Era in Genetic Medicine: A Technical Guide to Second-Generation Antisense Modifications
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotide (ASO) technology marked a pivotal moment in the quest to modulate gene expression for therapeutic purposes. First-generation ASOs, characterized by the phosphorothioate (B77711) (PS) backbone modification, demonstrated the potential of this approach but were hampered by limitations in potency, stability, and off-target effects. This guide delves into the discovery and development of second-generation antisense modifications, which revolutionized the field by offering significantly improved therapeutic profiles. We will explore the core chemical innovations, their impact on critical pharmacological properties, and the detailed experimental protocols used to characterize these advanced therapeutic agents.
From Proof-of-Concept to Potent Therapeutics: The Rise of Second-Generation ASOs
Second-generation ASOs emerged from the need to enhance the drug-like properties of their predecessors.[1][2] The primary goals were to increase binding affinity to the target RNA, improve resistance to nuclease degradation, and refine the safety profile.[3][4] This was largely achieved through modifications at the 2'-position of the ribose sugar moiety.[5][6] These modifications not only bolstered the stability of the ASO-RNA duplex but also conferred greater resistance to enzymatic breakdown, leading to a longer duration of action in vivo.[1][3]
The two most prominent and successful second-generation modifications are 2'-O-methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA) .[7][8] These modifications are typically incorporated into a "gapmer" design, where the central region of the ASO consists of DNA or PS-modified DNA to support RNase H-mediated cleavage of the target mRNA, while the "wings" are modified with second-generation chemistry to enhance stability and affinity.[9][10]
Core Second-Generation Modifications: A Comparative Analysis
The choice of chemical modification has a profound impact on the performance of an ASO. Below is a summary of the key quantitative parameters that differentiate the most common second-generation modifications from the first-generation PS backbone and unmodified DNA.
| Property | Unmodified DNA | Phosphorothioate (PS) (1st Gen) | 2'-O-Methoxyethyl (2'-MOE) (2nd Gen) | Locked Nucleic Acid (LNA) (2nd Gen) |
| Melting Temperature (Tm) Increase per Modification (°C) | Baseline | ~ -0.5 | ~ +1.5 | +2 to +8 |
| Nuclease Resistance (Half-life in human serum) | < 1 hour | ~ 10 hours | ~ 12 hours | ~ 15 hours |
| In Vivo Potency | Low | Moderate | High | Very High |
| RNase H Activation | Yes | Yes | No (used in gapmers) | No (used in gapmers) |
| Toxicity Profile | Low (but rapidly degraded) | Dose-dependent toxicities | Generally well-tolerated | Potential for hepatotoxicity |
Note: Values are approximate and can vary depending on the specific sequence, length of the oligonucleotide, and experimental conditions.
The Engine of Gene Silencing: The RNase H Mechanism
The primary mechanism of action for many second-generation ASOs is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[11][12][13] This process leads to the degradation of the target mRNA, thereby preventing the synthesis of the disease-causing protein.
References
- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 4. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. microsynth.com [microsynth.com]
- 10. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of survivin by 2′- O -methyl phosphorothioate-modified steric-blocking antisense oligonucleotides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01925C [pubs.rsc.org]
The Guardian Molecule: A Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) Modification for Enhanced Nuclease Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of oligonucleotide-based therapeutics, achieving stability in a biological environment replete with nucleases is a paramount challenge. Unmodified oligonucleotides are swiftly degraded, limiting their therapeutic efficacy. The advent of chemical modifications has revolutionized the field, with the 2'-O-methoxyethyl (2'-O-MOE) modification emerging as a cornerstone for enhancing nuclease resistance. This technical guide provides an in-depth exploration of the role of 2'-O-MOE in conferring stability to oligonucleotides, detailing the underlying mechanisms, presenting quantitative data, and offering comprehensive experimental protocols.
Core Concept: The Mechanism of 2'-O-MOE-Mediated Nuclease Resistance
Oligonucleotides are susceptible to enzymatic degradation by both endonucleases, which cleave within the nucleic acid chain, and exonucleases, which digest from the ends.[1][2][3][4] The 2'-O-MOE modification, a second-generation antisense modification, provides a robust defense against these enzymes primarily through steric hindrance .[2]
The 2'-O-MOE group is a bulky substituent at the 2' position of the ribose sugar. This strategic placement interferes with the ability of nucleases to bind to the phosphodiester backbone of the oligonucleotide.[2] The methoxyethyl group projects into the minor groove of the DNA/RNA duplex, creating a physical barrier that obstructs the active site of nucleases, thereby preventing cleavage.[5] This steric clash is the fundamental principle behind the enhanced stability of 2'-O-MOE modified oligonucleotides.[2]
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. synoligo.com [synoligo.com]
- 5. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Enhanced Thermodynamic Stability of 2'-O-Methoxyethyl (MOE) Modified Oligonucleotide Duplexes
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic development, enhancing their drug-like properties for applications such as antisense technology. Among the most successful second-generation modifications is the 2'-O-methoxyethyl (MOE) group, which significantly improves nuclease resistance, binding affinity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the thermodynamic principles underpinning the stability of MOE-modified duplexes, supported by quantitative data, detailed experimental methodologies, and visual workflows.
The Thermodynamic Advantage of MOE Modification
The introduction of a 2'-O-methoxyethyl group to the ribose sugar of a nucleotide has a profound impact on the thermodynamic stability of the resulting duplex formed with a complementary DNA or RNA strand. This enhanced stability is primarily attributed to the MOE group's influence on the sugar pucker conformation. The 2'-MOE modification favors a C3'-endo pucker, which pre-organizes the oligonucleotide strand into an A-form helical geometry, the preferred conformation for RNA duplexes.[1] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable structure.[2]
The increased binding affinity of MOE-modified oligonucleotides is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands.[3] Each MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[1] This enhanced stability is crucial for the efficacy of antisense oligonucleotides (ASOs), which must bind tightly to their target mRNA to elicit a therapeutic effect.[1]
Quantitative Analysis of Duplex Stability
The following tables summarize the melting temperatures (Tm) of various duplexes, highlighting the stabilizing effect of MOE and other 2'-O-modifications. These data have been compiled from multiple studies and experimental conditions may vary.
Table 1: Melting Temperatures of Fully Modified Uridine Duplexes with Unmodified Adenosine RNA
| Duplex | Melting Temperature (Tm) in °C |
| UOH14/AOH14 | 24 |
| UOMe14/AOH14 | 36 |
| UOMOE14/AOH14 | 40 |
| UOCE14/AOH14 | 43 |
Data sourced from a study on the linear relationship between deformability and thermal stability of 2′-O-modified RNA hetero duplexes.[2]
Table 2: Change in Melting Temperature per Modification
| Modification | Change in Tm (°C) per Modification |
| 2'-O-methoxyethyl (MOE) | +0.9 to +1.6 |
| 2'-O-methyl (OMe) | Similar to 2'-MOE |
| 2'-Fluoro (2'-F) | +2.5 |
These values represent the typical increase in melting temperature for each modification incorporated into an oligonucleotide duplex.[1]
Experimental Protocols for Thermodynamic Characterization
The thermodynamic stability of oligonucleotide duplexes is primarily assessed through two key experimental techniques: UV Thermal Denaturation Analysis and Differential Scanning Calorimetry (DSC).
UV Thermal Denaturation Analysis
This is the most common method for determining the melting temperature (Tm) of oligonucleotide duplexes.[4]
-
Principle: The absorbance of UV light by nucleic acids at 260 nm increases as the duplex denatures into single strands, a phenomenon known as the hyperchromic effect. By monitoring the absorbance as a function of temperature, a melting curve can be generated. The Tm is the temperature at the midpoint of this transition.[4]
-
Methodology:
-
Sample Preparation: Complementary single-stranded oligonucleotides are mixed in a 1:1 molar ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[5][6] The final duplex concentration can range from micromolar to sub-micromolar.[5]
-
Annealing: The sample is heated to a high temperature (e.g., 95°C) to ensure complete denaturation and then slowly cooled to room temperature to allow for proper duplex formation.[5][6]
-
Data Acquisition: The sample is placed in a spectrophotometer equipped with a temperature-controlled cuvette holder. The absorbance at 260 nm is recorded as the temperature is gradually increased at a controlled rate (e.g., 0.1°C/s).[4][7]
-
Data Analysis: The melting temperature (Tm) is determined by finding the maximum of the first derivative of the melting curve (dA260/dT).[7]
-
Differential Scanning Calorimetry (DSC)
DSC provides a more comprehensive thermodynamic profile of duplex melting by directly measuring the heat absorbed during the transition.[8]
-
Principle: DSC measures the difference in heat flow between a sample cell containing the oligonucleotide duplex and a reference cell containing only the buffer, as both are heated at a constant rate. The resulting thermogram provides the Tm, the calorimetric enthalpy (ΔHcal), and allows for the calculation of entropy (ΔS) and Gibbs free energy (ΔG) of the transition.[8][9]
-
Methodology:
-
Sample Preparation: Duplexes are prepared as for UV melting, often at higher concentrations.[8]
-
Data Acquisition: The sample and reference cells are placed in the calorimeter and heated at a constant scan rate. The differential heat flow is recorded as a function of temperature.[9]
-
Data Analysis: The area under the melting peak corresponds to the calorimetric enthalpy (ΔHcal) of the transition. The Tm is the temperature at the peak maximum. These values can be used to calculate the entropy (ΔS) and Gibbs free energy (ΔG) of duplex formation.[8]
-
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow for assessing thermodynamic stability and the underlying principles of MOE-induced stabilization.
Caption: Workflow for Thermodynamic Stability Assessment.
Caption: Mechanism of MOE-Induced Duplex Stabilization.
Conclusion
The 2'-O-methoxyethyl modification provides a significant thermodynamic advantage to oligonucleotide duplexes, primarily by pre-organizing the sugar moiety into an A-form helix, which reduces the entropic cost of binding. This enhanced stability, quantifiable through increased melting temperatures, is a critical factor in the design of effective oligonucleotide therapeutics. The experimental protocols of UV thermal denaturation and differential scanning calorimetry are essential tools for characterizing these thermodynamic properties, enabling the rational design and optimization of next-generation nucleic acid-based drugs.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]
- 9. researchgate.net [researchgate.net]
2'-O-(2-Methoxyethyl)-uridine: A Core Component of Modern Antisense Therapeutics
An In-depth Technical Guide for Researchers and Drug Developers
Abstract
The landscape of nucleic acid therapeutics has been profoundly shaped by the introduction of chemically modified nucleosides designed to enhance the drug-like properties of oligonucleotides. Among these, 2'-O-(2-Methoxyethyl) (2'-MOE) modification, particularly of uridine (B1682114), stands out as a cornerstone of second-generation antisense oligonucleotide (ASO) technology. This technical guide provides a comprehensive overview of 2'-O-(2-Methoxyethyl)-uridine, detailing its chemical properties, mechanism of action within ASOs, and impact on therapeutic efficacy. We present a compilation of quantitative data on binding affinity, nuclease resistance, and in vitro and in vivo potency. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and evaluation of 2'-MOE-modified oligonucleotides, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids that bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing, thereby modulating gene expression.[1] First-generation ASOs, characterized by a phosphorothioate (B77711) (PS) backbone, demonstrated therapeutic potential but were hampered by issues of low binding affinity and off-target toxicities.[1] The advent of second-generation modifications, particularly at the 2' position of the ribose sugar, marked a significant leap forward.
The 2'-O-(2-Methoxyethyl) (2'-MOE) modification emerged as one of the most successful and widely adopted second-generation chemistries.[2] It involves the replacement of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group.[2] This modification confers a unique combination of desirable properties, including high binding affinity to target RNA, exceptional resistance to nuclease degradation, and a favorable pharmacokinetic and safety profile.[3][4] As a result, 2'-MOE is a key component in several FDA-approved ASO drugs and numerous candidates in clinical development.[2]
This guide focuses on this compound as a representative and integral building block of this important class of therapeutic molecules.
Chemical and Physical Properties of this compound
The introduction of the 2-methoxyethyl group at the 2' position of the uridine nucleoside has profound effects on its chemical and physical properties, which in turn influence the characteristics of the resulting oligonucleotide.
Chemical Structure:
Caption: Chemical structure of this compound.
The key properties conferred by the 2'-MOE modification are:
-
Increased Binding Affinity: The 2'-MOE group constrains the ribose sugar into a C3'-endo pucker conformation, which is characteristic of A-form RNA duplexes. This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex with the target RNA.[2] Each 2'-MOE modification can increase the melting temperature (Tm) of an oligonucleotide duplex by approximately 0.9 to 1.6 °C.[2]
-
Enhanced Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.[2] This significantly increases the half-life of ASOs in biological fluids and tissues.
-
Favorable Pharmacokinetic Profile: When combined with a phosphorothioate backbone, 2'-MOE ASOs exhibit excellent tissue distribution and long tissue half-lives, allowing for less frequent dosing.[5][6]
-
Reduced Toxicity: Compared to first-generation phosphorothioate ASOs, 2'-MOE modifications have been shown to reduce certain sequence-independent toxicities.[1]
Mechanism of Action of 2'-MOE Modified Antisense Oligonucleotides
2'-MOE modified nucleotides are versatile and can be incorporated into ASOs that function through two primary mechanisms: RNase H-mediated degradation and steric hindrance.
RNase H-Mediated Degradation
This is the most common mechanism for ASOs designed to reduce the expression of a target protein. These ASOs are designed as "gapmers," which consist of a central "gap" of 8-16 deoxynucleotides flanked by "wings" of 2'-MOE modified nucleotides.[1][2]
References
- 1. idtdna.com [idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antisense Technology and the Dawn of 2'-O-MOE
Antisense technology represents a powerful therapeutic modality that enables the specific modulation of gene expression at the RNA level.[1] Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, thereby inhibiting the translation of that mRNA into a protein.[1] This targeted approach holds immense promise for treating a wide array of genetic and acquired diseases.[2]
The evolution of ASO technology has been marked by significant advancements in chemical modifications to enhance their therapeutic properties. Second-generation ASOs, such as those incorporating 2'-O-Methoxyethyl (2'-O-MOE) modifications, have demonstrated superior efficacy, safety, and pharmacokinetic profiles compared to their predecessors.[3][4] The 2'-O-MOE modification, where a methoxyethyl group is attached to the 2' position of the ribose sugar, confers several key advantages, including increased nuclease resistance, enhanced binding affinity to target RNA, and a favorable safety profile.[3][4][5]
The Core Mechanism: Harnessing RNase H for Targeted mRNA Degradation
A primary mechanism of action for many 2'-O-MOE ASOs is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of a DNA:RNA heteroduplex.[6][7] To facilitate this, 2'-O-MOE ASOs are often designed as "gapmers."[4][8] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides, which is flanked by "wings" of 2'-O-MOE modified nucleotides.[4][8]
The 2'-O-MOE wings provide high binding affinity and nuclease resistance, while the central DNA gap forms a substrate for RNase H upon hybridization with the target mRNA.[4][9] This targeted degradation of the mRNA prevents its translation into the disease-causing protein.[6]
References
- 1. ncardia.com [ncardia.com]
- 2. international-biopharma.com [international-biopharma.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. microsynth.com [microsynth.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
The Journey of a 2'-O-MOE Oligonucleotide: An In-depth Technical Guide to its Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
The advent of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides has marked a significant milestone in the landscape of antisense therapeutics. This chemical modification confers enhanced properties, including increased nuclease resistance, improved binding affinity to target RNA, and a favorable safety profile. Understanding the pharmacokinetic (PK) journey of these molecules—how they are absorbed, distributed, metabolized, and excreted (ADME)—is paramount for the successful development of novel therapies. This technical guide provides a comprehensive overview of the core pharmacokinetic properties of 2'-O-MOE oligonucleotides, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Absorption: Entering the System
Following administration, 2'-O-MOE oligonucleotides exhibit distinct absorption profiles depending on the route of delivery.
Subcutaneous (SC) Administration: This is a common and convenient route for antisense oligonucleotides (ASOs). After SC injection, 2'-O-MOE ASOs are well-absorbed, with high bioavailability. For instance, mipomersen (B10770913), a 2'-O-MOE ASO, demonstrates a dose-dependent bioavailability ranging from 54% to 78%[1].
Oral Administration: While oral delivery of oligonucleotides remains a challenge due to degradation in the gastrointestinal tract and poor absorption, studies have shown that the 2'-O-MOE modification can improve stability against gastrointestinal enzymes. However, oral bioavailability is generally low, with some studies in humans reporting it to be in the range of 10-12%[2].
Distribution: Reaching the Target Tissues
Once in the systemic circulation, 2'-O-MOE oligonucleotides undergo rapid and wide distribution to various tissues. This distribution is heavily influenced by their high affinity for plasma proteins.
Plasma Protein Binding: 2'-O-MOE oligonucleotides with a phosphorothioate (B77711) (PS) backbone are extensively bound to plasma proteins, with binding percentages often exceeding 90%[1][3]. This high degree of protein binding limits their renal clearance and contributes to their prolonged half-life in the body. The fraction of unbound drug in human plasma for 2'-O-MOE/PS-modified ASOs has been observed to be as low as 1.0% to 4.4%[4].
Tissue Distribution: The highest concentrations of 2'-O-MOE oligonucleotides are consistently found in the liver and kidneys, which are key organs for both pharmacological activity and clearance[2][5][6]. Significant distribution is also observed in the spleen and lymph nodes[2]. The brain, however, generally shows very low concentrations due to the blood-brain barrier[6].
The following table summarizes the tissue distribution of a 2'-O-MOE ASO in mice 24 hours after the last of multiple subcutaneous doses.
| Tissue | Concentration (µg/g) |
| Liver | 391 |
| Kidney | 575 |
| Heart | 76 |
| Lung | 134 |
| (Data adapted from a study in BALB/c mice receiving 50 mg/kg SC twice weekly for 4 weeks)[5] |
Metabolism: The Transformation Process
The 2'-O-MOE modification significantly enhances the metabolic stability of oligonucleotides by protecting them from degradation by nucleases. However, they are still subject to metabolism, primarily through the action of endonucleases and subsequent exonucleases. This process results in the formation of shorter oligonucleotide fragments. Mipomersen, for example, is metabolized in tissues by endonucleases to form shorter oligonucleotides, which are then further metabolized by exonucleases[7]. In-vitro studies have shown that 2'-O-MOE ASOs are not metabolized by cytochrome P450 (CYP450) enzymes[7].
Excretion: The Exit Route
The elimination of 2'-O-MOE oligonucleotides and their metabolites primarily occurs through the kidneys and is detectable in the urine. The parent drug, due to its high plasma protein binding, has low urinary excretion[7]. However, the shorter, less protein-bound metabolites are more readily cleared by the kidneys. Following administration, only a small percentage of the intact drug is found in the urine within the first 24 hours[1][7]. The overall elimination process is slow, contributing to the long half-life of these compounds.
Quantitative Pharmacokinetic Parameters
The following tables provide a summary of key pharmacokinetic parameters for representative 2'-O-MOE oligonucleotides, Mipomersen (ISIS 301012) and ISIS 104838, across different species.
Table 1: Pharmacokinetic Parameters of Mipomersen (ISIS 301012) in Humans
| Parameter | Single Dose (50-400 mg) | Multiple Doses (50-200 mg) |
| Tmax (hours) | 2.6 - 4.0 | 3.2 - 7.5 |
| Terminal Elimination Half-life (days) | Not specified in this range | 23 - 46 |
(Data from a clinical study in healthy volunteers)[7]
Table 2: Estimated Elimination Half-life of Mipomersen in Various Tissues
| Species | Plasma (days) | Liver (days) |
| Mouse | NA | ~20 |
| Monkey | 31.3 | 34 |
| Human | ~30 | NA |
(Data compiled from multiple studies)[8]
Experimental Protocols
The characterization of the pharmacokinetic properties of 2'-O-MOE oligonucleotides relies on robust and sensitive analytical methods. Below are detailed methodologies for key experiments.
Protocol 1: Extraction of Oligonucleotides from Plasma for LC-MS Analysis
This protocol outlines a common procedure for extracting oligonucleotides from plasma samples prior to analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Sample Pre-treatment: Mix equal volumes of plasma and a lysis-loading buffer. For enhanced protein digestion, samples can be treated with Proteinase K.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (e.g., Clarity® OTX™) with methanol, followed by an equilibration buffer (e.g., 10 mM Phosphate buffer, pH 5.5).
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with the equilibration buffer to remove unbound components.
-
Perform a second wash with a wash buffer (e.g., 10 mM Phosphate buffer, pH 5.5 with 50% acetonitrile) to remove proteins and lipids.
-
Elute the oligonucleotide from the cartridge using an elution buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0 with 40% acetonitrile (B52724) and 10% tetrahydrofuran).
-
-
Sample Concentration: Lyophilize or use a speed-vac to evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS analysis.
(This protocol is a general guideline based on established methods[9][10][11])
Protocol 2: Extraction of Oligonucleotides from Tissue for LC-MS Analysis
This protocol describes the extraction of oligonucleotides from tissue samples.
-
Tissue Homogenization: Homogenize approximately 100 mg of tissue in a suitable buffer. This can be followed by a Proteinase K digestion (e.g., for 3 hours at 50°C) to release the oligonucleotides from tissue proteins[12].
-
Sample Dilution: Dilute the homogenized sample with a lysis-load buffer.
-
Solid-Phase Extraction (SPE): Follow the SPE procedure as described in Protocol 1 (steps 2a-2e).
-
Sample Concentration and Reconstitution: Follow the concentration and reconstitution steps as described in Protocol 1 (steps 3 and 4).
(This protocol is a general guideline based on established methods[11][12])
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in the action and analysis of 2'-O-MOE oligonucleotides, the following diagrams have been generated using the DOT language.
Signaling Pathway: RNase H-Mediated Cleavage of Target mRNA
This diagram illustrates the primary mechanism of action for many antisense oligonucleotides, including 2'-O-MOE gapmers.
Caption: RNase H-mediated cleavage of target mRNA by a 2'-O-MOE ASO.
Experimental Workflow: Pharmacokinetic Study of a 2'-O-MOE Oligonucleotide
This diagram outlines the typical workflow for a preclinical pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method [frontiersin.org]
- 4. Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, tissue distribution, and stability of antisense oligodeoxynucleotide phosphorothioate ISIS 3466 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Clinical pharmacological properties of mipomersen (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Methodological & Application
Application Notes and Protocols: Incorporating 2'-O-(2-Methoxyethyl)-uridine into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of antisense oligonucleotides (ASOs) is a critical strategy to enhance their therapeutic properties. Among the most successful second-generation modifications is the incorporation of 2'-O-(2-Methoxyethyl) (2'-MOE) ribonucleosides, which confers superior characteristics to ASOs. This document provides detailed application notes and protocols for the incorporation of 2'-O-(2-Methoxyethyl)-uridine (2'-MOE-U) into ASOs, their synthesis, characterization, and evaluation of their biological activity.
2'-MOE modified ASOs exhibit increased resistance to nuclease degradation, enhanced binding affinity to target RNA, and favorable pharmacokinetic properties, leading to improved potency and a better toxicity profile compared to first-generation phosphorothioate (B77711) (PS) ASOs.[1][2][3] These properties have led to the development of several FDA-approved ASO drugs.[4]
The 2'-MOE modification involves the replacement of the 2'-hydroxyl group in the ribose sugar with an O-methoxyethyl group.[4] This modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which increases the thermal stability of the duplex formed with the target RNA.[4]
This guide will cover the essential methodologies from the synthesis of the 2'-MOE-U phosphoramidite (B1245037) building block to the in vitro and in vivo evaluation of the final ASO.
Data Presentation
The incorporation of 2'-MOE-U, along with other 2'-MOE modified nucleosides, significantly improves the properties of ASOs. The following tables summarize the quantitative data on the key characteristics of 2'-MOE modified ASOs.
Table 1: Physicochemical and Biochemical Properties of 2'-MOE Modified ASOs
| Property | Unmodified DNA (PS) | 2'-MOE Modified ASO (PS) | Other 2nd Gen Mods (e.g., 2'-O-Me) | Reference(s) |
| Binding Affinity (ΔTm per modification) | Baseline | +0.9 to +1.6 °C | Similar to 2'-MOE | [4] |
| Nuclease Resistance (Half-life) | Minutes | Hours to Days (significantly increased) | Increased, but often less than 2'-MOE | [5][6] |
| In Vitro Potency (IC50) | Micromolar range | Nanomolar to low micromolar range | Variable, often comparable to 2'-MOE | [7][8] |
Table 2: In Vivo Efficacy of 2'-MOE Gapmer ASOs in Mice
| Target Gene | ASO Design | Dose | Route of Administration | Tissue | % mRNA Reduction | Reference(s) |
| TRADD | 4-10-4 MOE-PS Gapmer | 4.5 µmol/kg (twice weekly for 3 weeks) | Intraperitoneal (i.p.) | Liver | 77% | [9] |
| ApoB | 5-10-5 MOE-PS Gapmer | 2.5 µmol/kg (twice weekly for 3 weeks) | Intraperitoneal (i.p.) | Liver | 84% | [9] |
| C–raf kinase | 2'-MOE ASO | 14 µg (single injection) | Intravitreal | Eye | 40-60% of control | [10] |
| SMN2 (splicing modulation) | Uniform 2'-MOE-PS | 4 µg (single injection) | Intracerebroventricular | CNS | Significant increase in full-length SMN protein | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol describes the synthesis of the key building block for incorporating 2'-MOE-U into ASOs.
Materials:
-
Diphenyl carbonate
-
Sodium bicarbonate
-
Dimethylacetamide (DMA)
-
Aluminum 2-methoxyethoxide
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Acetonitrile (B52724) (anhydrous)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Synthesis of 2,2'-Anhydrouridine:
-
React uridine with diphenyl carbonate in the presence of sodium bicarbonate in DMA at 100°C to form O2,2'-anhydrouridine.
-
-
Ring Opening to form this compound:
-
Treat the anhydrouridine with aluminum 2-methoxyethoxide in refluxing 2-methoxyethanol (B45455) to open the anhydro ring and introduce the 2'-MOE group. Purify the product by silica gel chromatography.
-
-
5'-O-DMT Protection:
-
React the this compound with DMT-Cl in pyridine to protect the 5'-hydroxyl group. Purify the 5'-O-DMT-2'-O-(2-methoxyethyl)-uridine by silica gel chromatography.
-
-
Phosphitylation:
-
React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM or acetonitrile.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction and purify the resulting this compound phosphoramidite by silica gel chromatography under anhydrous conditions.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum. Store under argon at -20°C.
-
Protocol 2: Solid-Phase Synthesis of 2'-MOE Modified Antisense Oligonucleotides
This protocol outlines the automated solid-phase synthesis of a 2'-MOE modified ASO using phosphoramidite chemistry. A "gapmer" design is common, with a central DNA "gap" flanked by 2'-MOE modified "wings" to support RNase H activity.[1][12]
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
2'-MOE-U phosphoramidite and other required 2'-MOE and DNA phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Instrument Setup:
-
Install the phosphoramidite vials, reagents, and the CPG column on the synthesizer.
-
Program the desired oligonucleotide sequence and synthesis cycle.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed with the deblocking solution.
-
Coupling: The 2'-MOE-U phosphoramidite (or other phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for 2'-MOE phosphoramidites are typically longer than for standard DNA phosphoramidites, ranging from 5 to 15 minutes.[13][14]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester (or phosphorothioate if a sulfurizing agent is used) with the oxidizing solution.
-
-
Final Deblocking:
-
After the final coupling cycle, the terminal 5'-DMT group can be removed (DMT-off) or left on (DMT-on) for purification purposes.
-
-
Cleavage and Deprotection:
-
The CPG support is removed from the synthesizer and treated with the cleavage and deprotection solution at elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
-
Purification and Analysis:
-
The crude oligonucleotide solution is dried and then purified by HPLC (High-Performance Liquid Chromatography).
-
The purity and identity of the final product are confirmed by HPLC and mass spectrometry.
-
Protocol 3: Purification and Analysis of 2'-MOE ASOs
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water
-
Mobile phase B: Acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
HPLC Purification:
-
Dissolve the crude ASO in mobile phase A.
-
Inject the sample onto the C18 column.
-
Elute the ASO using a gradient of mobile phase B.
-
Monitor the elution at 260 nm.
-
Collect the fractions corresponding to the main peak.
-
-
Desalting:
-
Pool the pure fractions and desalt using a size-exclusion column or by ethanol (B145695) precipitation.
-
-
Analysis:
-
Analyze the purified ASO by analytical HPLC to confirm purity.
-
Determine the molecular weight of the ASO by mass spectrometry to confirm its identity.
-
Protocol 4: In Vitro Evaluation of 2'-MOE ASO Activity
This protocol describes the delivery of a 2'-MOE ASO to cultured cells to assess its effect on target mRNA levels.
Materials:
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Purified 2'-MOE ASO and a mismatch control ASO
-
Transfection reagent (for lipid-based transfection) or opt for gymnotic delivery (free uptake)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
-
ASO Delivery:
-
Incubation:
-
Incubate the cells for 24-72 hours.
-
-
RNA Extraction and qPCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Perform qPCR to quantify the relative expression of the target mRNA, normalized to the housekeeping gene.
-
Compare the target mRNA levels in cells treated with the active ASO to those treated with the mismatch control and untreated cells.
-
Protocol 5: In Vivo Assessment of 2'-MOE ASO Efficacy
This protocol provides a general framework for evaluating the in vivo activity of a 2'-MOE ASO in a mouse model.
Materials:
-
Mice (strain appropriate for the disease model or target)
-
Sterile saline or PBS for injection
-
2'-MOE ASO and control ASO
-
Tissue homogenization equipment
-
RNA extraction and qPCR reagents (as in Protocol 4)
Procedure:
-
ASO Administration:
-
Administer the 2'-MOE ASO to mice via the desired route (e.g., intraperitoneal or intravenous injection). Dosing and frequency will depend on the specific ASO and target.[9]
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice and collect the target tissues.
-
-
RNA Analysis:
-
Homogenize the tissues and extract total RNA.
-
Perform RT-qPCR to determine the level of target mRNA reduction in the ASO-treated group compared to the control groups.
-
-
Toxicity Assessment (Optional):
-
Monitor the animals for any signs of toxicity during the study.
-
Collect blood for clinical chemistry analysis and tissues for histopathological examination.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synoligo.com [synoligo.com]
- 7. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microsynth.com [microsynth.com]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. aumbiotech.com [aumbiotech.com]
- 16. aumbiotech.com [aumbiotech.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of 2'-O-Methoxyethyl (2'-O-MOE) Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides have emerged as a cornerstone in the development of antisense therapeutics. The 2'-O-MOE modification offers a favorable combination of enhanced binding affinity to target RNA, exceptional nuclease resistance, and a well-characterized safety profile.[1][2][3] These properties have led to the successful development of several FDA-approved antisense drugs.[2] This document provides a detailed protocol for the solid-phase synthesis of 2'-O-MOE oligonucleotides using standard phosphoramidite (B1245037) chemistry, intended for researchers and professionals in drug development.
2'-O-MOE oligonucleotides are typically synthesized as "gapmers," which consist of a central block of deoxynucleotides flanked by 2'-O-MOE modified nucleotides.[2][4] This design allows for the recognition and degradation of the target RNA molecule by RNase H, which is recruited by the DNA-RNA heteroduplex formed by the central DNA gap.[2][4]
Principle of Solid-Phase Synthesis
Solid-phase oligonucleotide synthesis is an automated, cyclical process that allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[5][6][7] Each synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Materials and Reagents
Solid Support
-
Controlled Pore Glass (CPG) is a common solid support for oligonucleotide synthesis.[6][7][8] The choice of pore size (e.g., 500 Å, 1000 Å) depends on the length of the oligonucleotide being synthesized, with larger pore sizes being more suitable for longer oligos.[6][7]
2'-O-MOE Phosphoramidites
-
2'-O-MOE-A(Bz) phosphoramidite
-
2'-O-MOE-5-Me-C(Bz) phosphoramidite
-
2'-O-MOE-G(iBu) phosphoramidite
-
2'-O-MOE-5-Me-U phosphoramidite
Note: The specific protecting groups on the nucleobases (e.g., Benzoyl 'Bz', Isobutyryl 'iBu') are crucial for preventing side reactions during synthesis.
Synthesis Reagents
-
Deblocking Solution: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator: 4,5-Dicyanoimidazole (DCI) or 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile (B52724). DCI is a safer alternative to the potentially explosive 1H-tetrazole.[9]
-
Capping Solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine
-
Capping Solution B: N-Methylimidazole in THF
-
Oxidizing Solution: Iodine in THF/Water/Pyridine
-
Thiolating Agent (for phosphorothioate (B77711) linkages): 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethionitrile (DDTT) or Xanthane hydride.
-
Washing Solvent: Acetonitrile (synthesis grade)
-
Cleavage and Deprotection Solution: Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)
Experimental Protocol
The solid-phase synthesis of 2'-O-MOE oligonucleotides is typically performed on an automated DNA/RNA synthesizer. The following protocol outlines the key steps in a single synthesis cycle.
Synthesis Cycle
The synthesis cycle is a series of chemical reactions that adds one nucleotide to the growing oligonucleotide chain.
Caption: Automated solid-phase synthesis cycle for 2'-O-MOE oligonucleotides.
1. Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a solution of DCA or TCA in DCM. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
2. Coupling:
-
The 2'-O-MOE phosphoramidite monomer is activated by the activator solution (DCI or ETT) and delivered to the synthesis column.
-
The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
A longer coupling time of 6 to 20 minutes is recommended for 2'-O-MOE phosphoramidites to ensure high coupling efficiency.[2][10]
3. Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.
4. Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution.
-
For the synthesis of phosphorothioate oligonucleotides, a thiolation step is performed instead of oxidation, using a sulfurizing agent like DDTT.
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Cleavage and Deprotection
-
After the final synthesis cycle, the column is washed with acetonitrile and dried with argon or nitrogen.
-
The solid support is transferred to a vial.
-
The oligonucleotide is cleaved from the CPG support, and the cyanoethyl phosphate protecting groups are removed by incubation with an AMA solution at room temperature for approximately 1-2 hours.[11][12]
-
The exocyclic amine protecting groups on the nucleobases are removed by heating the AMA solution containing the oligonucleotide at 55-65°C for several hours.
-
Caution: The use of methylamine-containing solutions should be avoided when 2'-MOE-Bz-5-Me-C is present, as it can lead to methylation of the N4 position.[2]
Purification and Analysis
-
The crude oligonucleotide solution is typically dried and then resuspended in water.
-
Purification is commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.
-
The purity and identity of the final product are confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS) and polyacrylamide gel electrophoresis (PAGE).
Quantitative Data
Coupling Efficiency and Theoretical Yield
The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the final product yield, especially for longer oligonucleotides.[13][14]
| Oligonucleotide Length (mer) | Average Coupling Efficiency 99.5% (Theoretical Yield %) | Average Coupling Efficiency 99.0% (Theoretical Yield %) | Average Coupling Efficiency 98.0% (Theoretical Yield %) |
| 20 | 90.9 | 82.6 | 68.1 |
| 30 | 86.5 | 74.7 | 55.7 |
| 40 | 82.2 | 67.6 | 45.5 |
| 50 | 78.2 | 61.1 | 37.2 |
Data adapted from Gene Link.[14]
Impact of 2'-O-MOE Modification on Duplex Stability
The 2'-O-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which enhances the binding affinity of the oligonucleotide to its RNA target.[3] This results in an increase in the melting temperature (Tm) of the duplex.
| Modification | ΔTm per modification (°C) |
| 2'-O-MOE | +0.9 to +1.6 |
| 2'-O-Methyl | Similar to 2'-O-MOE |
| 2'-Fluoro | +2.5 |
Data adapted from various sources.[3]
Signaling Pathways and Experimental Workflows
The primary application of 2'-O-MOE oligonucleotides is in antisense technology, which involves the modulation of gene expression at the post-transcriptional level.
Caption: Mechanism of action for 2'-O-MOE gapmer antisense oligonucleotides.
Conclusion
The solid-phase synthesis of 2'-O-MOE oligonucleotides is a well-established and robust method for producing high-quality therapeutic-grade oligonucleotides. By following the detailed protocol and considering the key parameters such as coupling times and deprotection conditions, researchers can successfully synthesize these modified oligonucleotides for a wide range of research and drug development applications. The unique properties of the 2'-O-MOE modification continue to make it a valuable tool in the field of nucleic acid therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. microsynth.com [microsynth.com]
- 5. alfachemic.com [alfachemic.com]
- 6. atdbio.com [atdbio.com]
- 7. biotage.com [biotage.com]
- 8. CPG solid supports | AxisPharm [axispharm.com]
- 9. Antisense oligonucleotides: efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. glenresearch.com [glenresearch.com]
- 12. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. genelink.com [genelink.com]
Application Notes: Using 2'-O-MOE Gapmers for RNase H-Dependent Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that bind to a specific target RNA sequence via Watson-Crick base pairing, leading to the modulation of gene expression.[1][2] Second-generation ASOs, such as those incorporating 2'-O-methoxyethyl (2'-MOE) modifications, offer significant advantages, including enhanced nuclease resistance, increased binding affinity to target RNA, prolonged tissue half-life, and reduced immune stimulation.[3][4][5][6]
A prominent design for these ASOs is the "gapmer" structure. 2'-O-MOE gapmers are chimeric oligonucleotides featuring a central "gap" of 8-10 phosphorothioate-modified DNA bases, which is flanked by "wings" of 2-5 2'-O-MOE-modified nucleotides.[3][7][] This unique structure allows for the recruitment of the endogenous enzyme Ribonuclease H (RNase H), which specifically recognizes and cleaves the RNA strand of an RNA:DNA heteroduplex, resulting in the degradation of the target mRNA and subsequent downregulation of protein expression.[9][10][11]
These application notes provide an overview of the mechanism, experimental data, and detailed protocols for utilizing 2'-O-MOE gapmers to achieve potent and specific gene silencing.
Mechanism of Action
The mechanism of RNase H-dependent cleavage by a 2'-O-MOE gapmer is a cyclical process. The 2'-MOE wings provide high binding affinity and nuclease stability, while the central DNA gap forms the necessary substrate for RNase H.
Data Presentation
The efficacy of 2'-O-MOE gapmers can be compared with other common ASO chemistries. The choice of modification affects potency, specificity, and potential toxicity.
Table 1: Comparison of Common ASO Wing Modifications
| Modification | Key Features | Binding Affinity (ΔTm per mod.) | Potency | Potential Issues |
|---|---|---|---|---|
| 2'-O-MOE | Second-generation standard; excellent safety profile.[4] | ~1.5°C[5] | High[3][11] | Lower affinity than LNA. |
| 2'-O-Methyl (2'-OMe) | First-generation modification; cost-effective.[6] | Moderate | Moderate[3] | Less potent than 2'-O-MOE. |
| LNA (Locked Nucleic Acid) | Very high affinity; conformationally restricted.[12][13] | High | Very High[13] | Higher potential for hepatotoxicity.[4] |
Table 2: In Vivo Efficacy of 2'-O-MOE Gapmers Targeting PTEN mRNA This table summarizes data from an in vivo study in mice, demonstrating dose-dependent reduction of Phosphatase and tensin homolog (PTEN) mRNA in the liver.[11]
| ASO Modification | Dose (µmol/kg) | Mean Relative PTEN mRNA Expression (%) | Standard Deviation (%) |
| 2'-O-MOE | 3.2 | 58 | 7.3 |
| 2'-O-MOE | 6.4 | 44 | 6.6 |
Table 3: Impact of Mismatches on Off-Target Knockdown Off-target effects are a critical consideration in ASO development. Studies show that the degree of complementarity between an ASO and an unintended RNA sequence directly correlates with the likelihood of off-target gene silencing.[12]
| ASO Type | Number of Mismatches | Observation |
| 13-mer LNA Gapmer | 0 (Perfect Match) | Strong on-target knockdown. |
| 13-mer LNA Gapmer | 1-2 | Off-target gene expression can be reduced by over 50%.[12] |
| 16-20 mer MOE/cEt Gapmer | Multiple | Most unintended transcripts are not reduced or are reduced with >10-fold weaker potency.[14] |
Experimental Workflow
A typical workflow for evaluating the efficacy of a 2'-O-MOE gapmer involves several key stages, from initial transfection to final data analysis.
Experimental Protocols
Protocol 1: ASO Reconstitution and Handling
-
Centrifugation : Before opening, briefly centrifuge the lyophilized ASO tube to collect the pellet at the bottom.
-
Reconstitution : Resuspend the lyophilized ASO in a sterile, nuclease-free buffer (e.g., IDTE pH 7.5 or PBS) to create a stock concentration, typically 100 µM.[9] For example, add 100 µL of buffer to 10 nmol of ASO.
-
Quantification : Measure the concentration of the ASO stock solution using a spectrophotometer (e.g., NanoDrop) to confirm accuracy.[9]
-
Storage : Store the stock solution at -20°C. For daily use, create working dilutions in nuclease-free water or buffer and store at 4°C for short periods. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro ASO Transfection in Adherent Cells (96-Well Plate)
This protocol is adapted for reverse transfection of HeLa cells using Lipofectamine 2000 and can be adjusted for other cell lines and transfection reagents.[9]
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
100 µM ASO stock solutions (target-specific and non-targeting control)
-
96-well tissue culture plates
Procedure:
-
ASO Dilution :
-
In a sterile plate or tubes, dilute the ASO stock solution in Opti-MEM. For a final concentration range of 0.1-10 nM, prepare intermediate dilutions.
-
For a single well transfection, add your diluted ASO to 25 µL of Opti-MEM.[9]
-
-
Lipofectamine Dilution :
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM. For a 96-well plate, a common starting point is 0.2-0.5 µL of Lipofectamine per 25 µL of Opti-MEM per well.
-
Incubate the diluted Lipofectamine for 5 minutes at room temperature.
-
-
Complex Formation :
-
Add 25 µL of the diluted Lipofectamine 2000 to each 25 µL of diluted ASO.[9]
-
Mix gently by pipetting and incubate for 20 minutes at room temperature to allow ASO-lipid complexes to form. The total volume is now 50 µL per well.
-
-
Cell Plating :
-
While the complexes are incubating, harvest and count the cells.
-
Dilute the cells in complete growth medium to a density that will result in 70-90% confluency 24 hours later (e.g., 1.0 x 10^5 cells/mL for HeLa).
-
Add 100 µL of the cell suspension to each well of the 96-well plate containing the 50 µL of ASO-lipid complex.
-
-
Incubation :
-
Gently swirl the plate to mix.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analysis.
-
Protocol 3: Quantification of mRNA Knockdown by RT-qPCR
Materials:
-
RNA isolation kit (e.g., Qiagen RNeasy)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target gene and housekeeping gene(s) (e.g., GAPDH, HPRT)
Procedure:
-
RNA Isolation : After incubation, wash cells with PBS and lyse them directly in the wells. Isolate total RNA according to the manufacturer's protocol of your chosen kit. Elute RNA in nuclease-free water.
-
RNA Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis : Synthesize cDNA from 250-1000 ng of total RNA using a reverse transcription kit.[15]
-
Real-Time qPCR :
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for both target and housekeeping genes), and diluted cDNA.
-
Run the reaction on a real-time PCR instrument. Standard cycling conditions are often: 95°C for 2-5 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis :
-
Determine the cycle threshold (Ct) values for your target gene and the housekeeping gene in all samples.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the target gene Ct values to the housekeeping gene Ct values (ΔCt) and then normalize the treated samples to the non-targeting control or untreated sample (ΔΔCt).
-
The percent knockdown is typically calculated as (1 - 2^[-ΔΔCt]) * 100.
-
Protocol 4: In Vitro RNase H Cleavage Assay (Cell-Free)
This assay directly confirms that an ASO can guide RNase H to cleave a target RNA.[16][17]
Materials:
-
Target RNA transcript (synthetic or in vitro transcribed)
-
ASO
-
RNase H (e.g., NEB #M0297)
-
10X RNase H Reaction Buffer
-
Nuclease-free water
-
0.5 M EDTA
Procedure:
-
RNA/ASO Annealing :
-
Cleavage Reaction :
-
Reaction Termination : Stop the reaction by adding 1 µL of 0.5 M EDTA.[16][17]
-
Analysis :
-
Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis.[15][19]
-
Visualize the RNA fragments by staining (e.g., SYBR Gold) or autoradiography if using a radiolabeled substrate. A successful cleavage will result in smaller RNA fragments compared to the full-length control (reaction without RNase H or without ASO).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. idtdna.com [idtdna.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification OptionsFor ASO Gapmers - ELLA Biotech [ellabiotech.com]
- 7. Gapmer Design [biosyn.com]
- 9. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 10. genelink.com [genelink.com]
- 11. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNase H-based cleavage assay to monitor 2′-O-methylation [bio-protocol.org]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
- 18. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Applications of 2'-O-Methoxyethyl (2'-O-MOE) in siRNA Design and Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 2'-O-methoxyethyl (2'-O-MOE) modifications in the design and therapeutic use of small interfering RNAs (siRNAs). It includes comprehensive application notes, structured data on the impact of 2'-O-MOE modifications, and detailed protocols for key experimental procedures.
Introduction to 2'-O-MOE Modification
The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation chemical modification applied to oligonucleotides, including siRNAs, to enhance their therapeutic properties. This modification involves the addition of a methoxyethyl group to the 2' position of the ribose sugar. This alteration confers several advantageous characteristics that address the inherent challenges of using unmodified siRNAs as therapeutic agents, such as poor stability and potential for off-target effects.
Key Advantages of 2'-O-MOE Modification in siRNA
Incorporating 2'-O-MOE modifications into siRNA duplexes offers several significant benefits:
-
Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids. This leads to a longer half-life of the siRNA in serum and tissues.[1]
-
Increased Binding Affinity: 2'-O-MOE modifications promote an A-form RNA-like duplex geometry, which results in a higher binding affinity (increased melting temperature, Tm) to the target mRNA.[2] This can lead to improved potency of the siRNA.
-
Reduced Off-Target Effects: Strategic placement of 2'-O-MOE modifications, particularly within the seed region of the guide strand, can reduce unintended gene silencing caused by miRNA-like off-target effects.[3]
-
Modulation of RISC Loading: The position of 2'-O-MOE modifications can influence which strand of the siRNA duplex is preferentially loaded into the RNA-induced silencing complex (RISC), thereby enhancing the activity of the intended guide strand and minimizing the activity of the passenger strand.[3]
-
Improved Pharmacokinetic Profile: The increased stability and altered protein binding properties of 2'-O-MOE modified siRNAs can lead to a more favorable pharmacokinetic profile, including prolonged tissue retention.
Data Presentation: Impact of 2'-O-MOE Modification
The following tables summarize quantitative data from various studies, illustrating the effects of 2'-O-MOE and other chemical modifications on siRNA performance.
Table 1: Nuclease Resistance of Modified siRNAs
| siRNA Modification | Half-life in 50% Mouse Serum (hours) | Reference |
| Unmodified | < 1 | [4] |
| 2'-O-MOE (fully modified sense strand) | > 264 | [4] |
| 2'-Fluoro (fully modified) | > 48 | |
| Phosphorothioate (end-capped) | ~ 24 |
Table 2: In Vitro Potency (IC50) of Modified siRNAs Targeting Various Genes
| Target Gene | siRNA Modification | Cell Line | IC50 (nM) | Reference |
| PTEN | Unmodified | HeLa | 3 | [5] |
| PTEN | 2'-O-Me (fully modified sense) | HeLa | 5 | [5] |
| Huntingtin (HTT) | 2'-O-Me/2'-F alternating | HeLa | ~25-40 | [6] |
| Factor VII | 2'-F (pyrimidines) | HeLa SS6 | 0.50 | [7] |
| Factor VII | Unmodified | HeLa SS6 | 0.95 | [7] |
Table 3: In Vivo Efficacy of Modified siRNAs
| Target Gene | siRNA Modification | Animal Model | Delivery Vehicle | % mRNA Knockdown | Reference |
| ApoB | 2'-O-benzyl | Mouse | Lipid Nanoparticle | ~96% | [8] |
| ApoB | Unmodified | Mouse | Lipid Nanoparticle | ~90% | [8] |
| H5N1 PB1 | 5'-UGUGU-tagged | Chicken cells | Transfection | More effective than untagged | [9] |
Table 4: Pharmacokinetic Parameters of a 2'-O-MOE Modified ASO in Different Species
| Species | Administration | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) | Reference |
| Mouse | IV | 15.1 | 5.9 | 1.1 | |
| Rat | IV | 12.4 | 7.9 | 1.9 | [10] |
| Monkey | IV | 19.8 | 18.3 | 3.9 | [11] |
| Human | IV | 11.2 | 21.4 | 5.5 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Annealing of Single-Stranded siRNA Oligonucleotides
This protocol describes the formation of a double-stranded siRNA duplex from two single-stranded RNA oligonucleotides.
Materials:
-
Sense and antisense single-stranded RNA oligonucleotides (lyophilized)
-
Nuclease-free water
-
5x Annealing Buffer (e.g., 150 mM HEPES-KOH pH 7.4, 500 mM KCl, 10 mM MgCl2)
-
Nuclease-free microcentrifuge tubes
-
Thermal cycler or water bath
Procedure:
-
Resuspend Oligonucleotides: Resuspend the lyophilized sense and antisense RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Dilute Oligonucleotides: In a nuclease-free microcentrifuge tube, combine:
-
Annealing:
-
Storage: Briefly centrifuge the tube to collect the annealed siRNA duplex. Store the duplex at -20°C. Avoid more than five freeze-thaw cycles.[12]
Protocol 2: Transfection of siRNA into Cultured Cells using Lipid-Based Reagents
This protocol provides a general guideline for transfecting siRNA into adherent mammalian cells. Optimization is required for different cell lines and transfection reagents.
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM)
-
Annealed siRNA duplex (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Nuclease-free microcentrifuge tubes
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 30-50% confluency at the time of transfection.[14]
-
Prepare siRNA-Lipid Complexes (for one well of a 24-well plate):
-
Solution A: Dilute the desired final concentration of siRNA (e.g., 10-50 nM) into 50 µL of serum-free medium in a nuclease-free tube.[14]
-
Solution B: In a separate tube, dilute 1.5-2 µL of the lipid-based transfection reagent into 50 µL of serum-free medium.[14]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 10-15 minutes at room temperature to allow the formation of siRNA-lipid complexes.[14]
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the siRNA-lipid complex mixture to the cells.
-
Add fresh complete growth medium (serum-containing) to the well.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analyze the level of target gene knockdown using appropriate methods such as qRT-PCR or Western blotting.
-
Protocol 3: Nuclease Degradation Assay using Gel Electrophoresis
This protocol is used to assess the stability of modified siRNAs in the presence of nucleases, for example, in serum.
Materials:
-
Modified and unmodified siRNA duplexes
-
Fetal Bovine Serum (FBS) or other nuclease source
-
Nuclease-free water
-
Loading buffer (e.g., formamide (B127407) with TBE)
-
Polyacrylamide gel (e.g., 10-20%) with urea (B33335) for denaturing conditions
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Incubation:
-
For each time point, combine 6 µL of siRNA (e.g., 2 µM) with 6 µL of 50% FBS in a microcentrifuge tube.[4]
-
Incubate the samples at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Preparation:
-
At each time point, stop the reaction by adding 12 µL of loading buffer.
-
Denature the samples by heating at 65°C for 5-10 minutes, then immediately place them on ice.[11]
-
-
Gel Electrophoresis:
-
Load the samples onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.
-
Quantify the intensity of the intact siRNA band at each time point to determine the degradation rate.[15]
-
Protocol 4: Quantification of RISC-Bound siRNA by Ago2 Immunoprecipitation
This protocol describes the isolation of active RISC to quantify the amount of siRNA loaded into the complex.
Materials:
-
Cells transfected with siRNA
-
Cold PBS
-
Lysis Buffer (containing non-ionic detergent, protease inhibitors, and RNase inhibitors)
-
Anti-Ago2 antibody
-
Protein A/G magnetic beads
-
Wash Buffer
-
RNA extraction kit
-
qRT-PCR reagents for siRNA quantification
Procedure:
-
Cell Lysis:
-
Wash the siRNA-transfected cells with cold PBS.
-
Lyse the cells with Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
-
Immunoprecipitation:
-
RNA Extraction and Quantification:
-
Elute the bound complexes or directly perform RNA extraction from the beads using a suitable kit.
-
Quantify the amount of the guide strand of the siRNA in the immunoprecipitated RNA sample using stem-loop RT-qPCR or another sensitive quantification method.[8]
-
Protocol 5: Analysis of siRNA-Mediated mRNA Cleavage by 5' RLM-RACE
This protocol is used to verify that gene silencing occurs through the RNAi mechanism by detecting the specific mRNA cleavage product.
Materials:
-
Total RNA from siRNA-transfected cells
-
5' RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE) kit (e.g., GeneRacer Kit)
-
Gene-specific primers (GSP) for reverse transcription and PCR
-
Taq DNA polymerase
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing reagents and services
Procedure:
-
RNA Ligation: Ligate the 5' RNA adapter from the RLM-RACE kit to the 5' end of the total RNA population. This adapter will only ligate to RNAs with a 5' phosphate, characteristic of cleavage products.
-
Reverse Transcription: Perform reverse transcription using a gene-specific primer (GSP1) that is downstream of the siRNA target site to generate cDNA.
-
PCR Amplification:
-
Perform a first round of PCR using a forward primer corresponding to the 5' adapter and a nested gene-specific reverse primer (GSP2).
-
Optionally, perform a second, nested PCR with nested primers to increase specificity and yield.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis. A band of the expected size indicates the presence of the cleavage product.
-
Excise the band from the gel, purify the DNA, and send it for sequencing to confirm that the cleavage site is located at the position predicted by the siRNA sequence (between nucleotides 10 and 11 of the siRNA guide strand).[16]
-
Conclusion
The 2'-O-MOE modification represents a significant advancement in the field of siRNA therapeutics. By enhancing stability, increasing target affinity, and reducing off-target effects, 2'-O-MOE modifications help to overcome many of the challenges associated with the clinical translation of siRNA-based drugs. The protocols and data presented in this document provide a valuable resource for researchers and drug developers working to design and evaluate the next generation of highly effective and specific siRNA therapies.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunostimulatory Motifs Enhance Antiviral siRNAs Targeting Highly Pathogenic Avian Influenza H5N1 | PLOS One [journals.plos.org]
- 10. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 11. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vbn.aau.dk [vbn.aau.dk]
- 14. Northern Blotting: Protocols for Radioactive and Nonradioactive Detection of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
Application Notes and Protocols: 2'-O-Methoxyethyl (2'-O-MOE) Modification for Splice-Switching Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting RNA to modulate protein expression. For applications requiring the correction of aberrant pre-mRNA splicing, steric-blocking ASOs are employed. These molecules are designed to bind to specific sequences within a pre-mRNA transcript, thereby redirecting the splicing machinery to either include a previously skipped exon or exclude a pathogenic one. The chemical modification of these ASOs is critical for their therapeutic success, enhancing their stability, binding affinity, and safety profile.
Among the various chemical modifications, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has proven to be particularly effective for splice-switching applications.[1][2] This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar, conferring desirable drug-like properties.[1] 2'-O-MOE modified oligonucleotides exhibit increased resistance to nuclease degradation, enhanced binding affinity to target RNA, and a favorable toxicity profile compared to earlier-generation modifications.[1][3][4] This has led to the successful clinical development and approval of 2'-O-MOE ASO drugs, such as Nusinersen (Spinraza®), for the treatment of spinal muscular atrophy (SMA).[1][5][6][7]
These application notes provide a comprehensive overview of the 2'-O-MOE modification for splice-switching applications, including its mechanism of action, key advantages, and detailed protocols for the design and evaluation of 2'-O-MOE modified splice-switching oligonucleotides (SSOs).
Mechanism of Action
2'-O-MOE modified SSOs function as steric blockers. They are designed to be complementary to specific sequences within a pre-mRNA molecule that are critical for the regulation of splicing, such as exonic splicing enhancers (ESEs), intronic splicing enhancers (ISEs), exonic splicing silencers (ESSs), or intronic splicing silencers (ISSs). By binding to these target sites, the SSO physically obstructs the access of splicing factors (proteins and snRNPs) to the pre-mRNA. This interference with the splicing machinery leads to a redirection of the splicing process, resulting in either the inclusion or exclusion of a target exon.
Unlike some other antisense mechanisms, 2'-O-MOE modified SSOs do not induce the degradation of the target RNA via RNase H.[3] The 2'-O-MOE modification throughout the oligonucleotide prevents the formation of an RNA:DNA-like duplex that is a substrate for RNase H.[3]
Advantages of 2'-O-MOE Modification
The 2'-O-MOE modification imparts several key advantages that make it well-suited for the development of splice-switching therapeutics.
| Property | Description | Quantitative Data |
| Increased Nuclease Resistance | The 2'-O-MOE modification protects the oligonucleotide from degradation by endo- and exonucleases, leading to a longer half-life in biological fluids and tissues.[1][3] | Significantly more stable in serum and tissue homogenates compared to unmodified or phosphorothioate (B77711) (PS) only oligonucleotides. |
| High Binding Affinity | The 2'-O-MOE modification pre-organizes the sugar into an RNA-like C3'-endo pucker, which increases the binding affinity (melting temperature, Tm) of the ASO to its target RNA.[1] | ΔTm of approximately +0.9 to +1.6 °C per modification compared to a DNA:RNA duplex.[1] |
| Reduced Nonspecific Protein Binding | Compared to phosphorothioate (PS) modified oligonucleotides, the 2'-O-MOE modification can reduce interactions with non-target proteins, which may mitigate certain off-target effects and toxicity.[3][4] | Lower incidence of pro-inflammatory effects compared to first-generation ASOs.[1] |
| Favorable Toxicity Profile | 2'-O-MOE modified ASOs have been shown to be well-tolerated in preclinical and clinical studies, with a lower risk of hepatotoxicity and other adverse effects compared to some other 2'-modifications.[3][4] | Approved for chronic use in patients, including pediatric populations. |
| Does Not Support RNase H Cleavage | Being fully modified with 2'-O-MOE renders the ASO unable to recruit RNase H, which is the desired mechanism for steric-blocking applications.[3] | N/A |
Experimental Protocols
Protocol 1: Design of 2'-O-MOE Splice-Switching Oligonucleotides
A systematic approach is crucial for the design of effective SSOs. This protocol outlines the key steps in the design process.
Materials:
-
Computer with internet access
-
Sequence of the target pre-mRNA
-
Bioinformatics tools for splice site prediction (e.g., SpliceAid 2, Human Splicing Finder)[8]
-
Oligonucleotide analysis software
Procedure:
-
Target Identification:
-
Obtain the genomic sequence of the target gene, including exons and flanking intronic regions.
-
Identify the specific splicing defect to be corrected (e.g., exon skipping, inclusion of a pseudoexon).
-
-
In Silico Analysis:
-
Use bioinformatics tools to predict the locations of key splicing regulatory elements (ESEs, ISEs, ESSs, ISSs) in and around the target exon.[8]
-
-
ASO Design:
-
Sequence Optimization:
-
Aim for a GC content between 40-60%.
-
Analyze the ASO sequences for potential self-dimerization or stable hairpin structures.
-
Perform a BLAST search against the relevant transcriptome to identify potential off-target binding sites.
-
-
Candidate Selection and Synthesis:
-
Select a set of promising ASO candidates for synthesis. It is recommended to test multiple ASOs targeting different sites.
-
Synthesize the selected ASOs with 2'-O-MOE modifications and a PS backbone.
-
Protocol 2: In Vitro Screening of 2'-O-MOE SSOs
This protocol describes the evaluation of SSO efficacy in a cell-based model.
Materials:
-
Patient-derived fibroblasts or other relevant cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (e.g., cationic liposomes)[8]
-
Synthesized 2'-O-MOE SSOs and control oligonucleotides (e.g., scrambled sequence, mismatch control)[10]
-
RNA extraction kit
-
Reverse transcription reagents
-
PCR reagents and primers flanking the target exon
-
Agarose (B213101) gel electrophoresis equipment or qPCR instrument
-
Gel imaging system
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells under appropriate conditions.
-
On the day of transfection, seed the cells to achieve 70-80% confluency.
-
Prepare complexes of the SSOs and transfection reagent according to the manufacturer's instructions.
-
Transfect the cells with a range of SSO concentrations (e.g., 10-100 nM) to determine dose-response.[8] Include untreated cells and cells transfected with control oligonucleotides.[10]
-
-
RNA Extraction and RT-PCR:
-
After 24-48 hours of incubation, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the target region using PCR with primers that anneal to the exons flanking the target exon.
-
-
Analysis of Splicing Products:
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The inclusion or exclusion of the target exon will result in PCR products of different sizes. Quantify the band intensities to determine the percentage of exon inclusion/skipping.[11]
-
Quantitative PCR (qPCR): Design primer-probe sets specific for each splice variant to quantify their relative abundance.
-
-
Data Analysis:
-
Calculate the percentage of the desired splice variant for each SSO and concentration.
-
Determine the effective concentration 50 (EC50) for the most potent SSOs.
-
Protocol 3: In Vivo Evaluation of 2'-O-MOE SSOs in Animal Models
This protocol provides a general framework for assessing the in vivo efficacy and safety of lead SSO candidates.
Materials:
-
Relevant animal model of the disease (e.g., transgenic mouse)
-
Lead 2'-O-MOE SSO candidate(s) and control oligonucleotides
-
Sterile saline or other appropriate vehicle for injection
-
Syringes and needles for administration (e.g., subcutaneous, intravenous, or intracerebroventricular)
-
Tissue collection and processing equipment
-
RNA and protein extraction reagents
-
RT-PCR, qPCR, and/or Western blotting reagents and equipment
Procedure:
-
Animal Dosing:
-
Administer the SSO to the animals via the chosen route. The dose and frequency will depend on the specific ASO, target tissue, and animal model.
-
Include a vehicle-treated control group and a control oligonucleotide group.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals and collect the target tissues and other relevant organs for analysis.
-
-
Pharmacodynamic Analysis:
-
Extract RNA from the target tissues and analyze the splicing pattern of the target pre-mRNA using RT-PCR or qPCR as described in Protocol 2.
-
Extract protein and perform Western blotting to assess the restoration of the full-length protein.
-
-
Pharmacokinetic and Toxicological Analysis:
Conclusion
The 2'-O-MOE modification has been instrumental in advancing the field of splice-switching therapeutics. Its ability to enhance the stability, binding affinity, and safety of antisense oligonucleotides has enabled the development of life-changing therapies. The protocols outlined in these application notes provide a roadmap for the rational design and rigorous evaluation of 2'-O-MOE modified SSOs, from initial in silico design to in vivo proof-of-concept. By following a systematic approach, researchers can effectively harness the power of this technology to develop novel treatments for a wide range of genetic diseases caused by splicing defects.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. idtdna.com [idtdna.com]
- 4. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Splice-switching antisense oligonucleotides for pediatric neurological disorders [frontiersin.org]
- 8. Systematic Approach to Developing Splice Modulating Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense Oligonucleotides for Splice Modulation: Assessing Splice Switching Efficacy | Springer Nature Experiments [experiments.springernature.com]
- 12. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for the Synthesis of 2'-O-(2-Methoxyethyl)-uridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic applications. The introduction of a 2'-O-(2-methoxyethyl) (2'-O-MOE) moiety to ribonucleosides enhances the nuclease resistance and binding affinity of the resulting oligonucleotides to their target RNA. These favorable properties have made 2'-O-MOE modified oligonucleotides, particularly those containing 2'-O-(2-Methoxyethyl)-uridine, valuable tools in the development of antisense therapies and other RNA-targeted drugs.
This document provides a detailed protocol for the chemical synthesis of 5'-O-Dimethoxytrityl-2'-O-(2-methoxyethyl)-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a key building block for the automated solid-phase synthesis of 2'-O-MOE modified oligonucleotides.
Synthesis Overview
The synthesis of this compound phosphoramidite (B1245037) is a multi-step process that begins with the commercially available nucleoside, uridine (B1682114). The key transformations involve the formation of a 2,2'-anhydrouridine (B559692) intermediate, followed by a ring-opening reaction to introduce the 2'-O-methoxyethyl group. Subsequent protection of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group yield the final phosphoramidite product.
Data Presentation
Table 1: Summary of Reaction Yields and Purity
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | 2,2'-Anhydrouridine | 226.19 | 85-95 | >98 |
| 2 | This compound | 302.29 | 55-65 | >97 |
| 3 | 5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine | 604.65 | 80-95 | >98 |
| 4 | 5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine-3'-CE-phosphoramidite | 804.86 | 65-78 | >99 |
Table 2: Key Reagents and Solvents
| Reagent/Solvent | Purpose | Step(s) Used |
| Uridine | Starting Material | 1 |
| Diphenyl Carbonate | Dehydrating Agent | 1 |
| Sodium Bicarbonate | Base | 1 |
| N,N-Dimethylformamide (DMF) | Solvent | 1 |
| 2-Methoxyethanol (B45455) | Alkylating Agent | 2 |
| Aluminum powder | Catalyst | 2 |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 5'-OH Protecting Group | 3 |
| Pyridine | Solvent/Base | 3 |
| Dichloromethane (B109758) (DCM) | Solvent | 3, 4 |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating Agent | 4 |
| N,N-Diisopropylethylamine (DIPEA) | Base | 4 |
Experimental Protocols
Step 1: Synthesis of 2,2'-Anhydrouridine
This procedure describes the cyclization of uridine to form the key intermediate, 2,2'-anhydrouridine.
Materials:
-
Uridine (1 equivalent)
-
Diphenyl carbonate (1.5 equivalents)
-
Sodium bicarbonate (0.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of uridine in anhydrous DMF, add sodium bicarbonate followed by diphenyl carbonate.
-
Heat the reaction mixture to 110-120 °C and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with acetone.
-
Dry the solid under vacuum to yield 2,2'-anhydrouridine as a white powder.
Characterization:
-
1H NMR (DMSO-d6): δ 7.85 (d, 1H, H-6), 6.15 (d, 1H, H-1'), 5.95 (d, 1H, H-5), 5.20 (m, 1H, H-2'), 4.30 (m, 1H, H-3'), 4.10 (m, 1H, H-4'), 3.60-3.80 (m, 2H, H-5').
-
MS (ESI): m/z 227.06 [M+H]+.
Step 2: Synthesis of this compound
This protocol details the ring-opening of 2,2'-anhydrouridine to introduce the 2'-O-methoxyethyl group.
Materials:
-
2,2'-Anhydrouridine (1 equivalent)
-
Aluminum powder (1.3 equivalents)
-
Anhydrous 2-Methoxyethanol
Procedure:
-
A suspension of aluminum powder in 2-methoxyethanol is refluxed for 2 hours.[1]
-
After cooling to room temperature, 2,2'-anhydrouridine is added to the mixture.[1]
-
The reaction mixture is then refluxed for 48 hours.[1]
-
Upon cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography (eluent: dichloromethane/methanol gradient) to afford this compound.[1]
Characterization:
-
1H NMR (DMSO-d6): δ 11.35 (s, 1H, NH), 7.90 (d, 1H, H-6), 5.85 (d, 1H, H-1'), 5.65 (d, 1H, H-5), 4.10-4.20 (m, 2H, H-2', H-3'), 3.95 (m, 1H, H-4'), 3.50-3.70 (m, 4H, -OCH2CH2O-), 3.60 (m, 2H, H-5'), 3.25 (s, 3H, -OCH3).
-
MS (ESI): m/z 303.11 [M+H]+.
Step 3: Synthesis of 5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine
This step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
Materials:
-
This compound (1 equivalent)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents)
-
Anhydrous Pyridine
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMT-Cl portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient containing 0.5% triethylamine) to obtain 5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine as a white foam. A yield of 80-95% can be expected.[1]
Characterization:
-
1H NMR (CDCl3): δ 8.05 (d, 1H, H-6), 7.20-7.40 (m, 9H, DMT-ArH), 6.80 (d, 4H, DMT-ArH), 6.00 (d, 1H, H-1'), 5.30 (d, 1H, H-5), 4.30 (m, 1H, H-3'), 4.15 (m, 1H, H-2'), 4.00 (m, 1H, H-4'), 3.75 (s, 6H, DMT-OCH3), 3.50-3.70 (m, 4H, -OCH2CH2O-), 3.40 (m, 2H, H-5'), 3.30 (s, 3H, -OCH3).
-
MS (ESI): m/z 605.24 [M+H]+.
Step 4: Synthesis of 5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine-3'-CE-phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite.
Materials:
-
5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine (1 equivalent)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient containing 1% triethylamine) to yield the final phosphoramidite as a white foam. A yield of 65-78% can be expected.[1]
Characterization:
-
1H NMR (CDCl3): The spectrum will be complex due to the presence of diastereomers. Key signals include those for the DMT group, the sugar protons, the methoxyethyl group, the cyanoethyl group, and the diisopropylamino groups.
-
31P NMR (CDCl3): δ ~150 ppm (two signals corresponding to the diastereomers).[2]
-
MS (ESI): m/z 805.35 [M+H]+.
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Delivery of 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid molecules designed to bind to specific mRNA sequences through Watson-Crick base pairing, thereby modulating gene expression.[1][2] The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation chemistry that enhances the properties of ASOs, including increased nuclease resistance, improved binding affinity to target RNA, and reduced cellular toxicity compared to first-generation phosphorothioate (B77711) (PS) ASOs.[3][4][5] These favorable characteristics have led to the successful development of several FDA-approved 2'-O-MOE ASO drugs.[2][4]
The efficacy of 2'-O-MOE ASOs in vivo is critically dependent on their successful delivery to the target tissue and subsequent uptake by cells. This document provides an overview of common in vivo delivery methods, quantitative data on their efficiency, and detailed protocols for their application.
Mechanism of Action: RNase H-Mediated Degradation
A common mechanism of action for 2'-O-MOE ASOs is the recruitment of RNase H, a ubiquitously expressed enzyme that cleaves the RNA strand of an RNA:DNA duplex.[1][3] To achieve this, 2'-O-MOE ASOs are often designed as "gapmers." These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides that is flanked by "wings" of 2'-O-MOE modified nucleotides.[5][6] The 2'-O-MOE wings provide nuclease resistance and high binding affinity, while the DNA gap forms a substrate for RNase H upon hybridization with the target mRNA, leading to its degradation and a subsequent reduction in protein expression.[3][6]
References
- 1. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Local and systemic tolerability of a 2'O-methoxyethyl antisense oligonucleotide targeting interleukin-4 receptor-α delivery by inhalation in mouse and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. books.rsc.org [books.rsc.org]
Designing 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotides for Post-Transcriptional Gene Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the targeted silencing of gene expression at the post-transcriptional level. Among the various chemical modifications developed to enhance the drug-like properties of ASOs, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has proven to be particularly effective. This modification significantly increases nuclease resistance, binding affinity to target RNA, and tolerability, making 2'-O-MOE ASOs a robust platform for drug discovery and development.[1][2][3][4]
These application notes provide a comprehensive overview of the design principles, experimental protocols, and data interpretation for the development of 2'-O-MOE ASOs for post-transcriptional gene silencing via the RNase H-mediated degradation pathway.
Mechanism of Action: RNase H-Mediated Cleavage
The primary mechanism of action for 2'-O-MOE "gapmer" ASOs is the recruitment of the endogenous enzyme Ribonuclease H (RNase H) to the ASO-mRNA duplex.[2][3] RNase H recognizes the DNA:RNA hybrid formed by the central DNA "gap" of the ASO and the target mRNA, and subsequently cleaves the mRNA strand. This cleavage event leads to the degradation of the target mRNA, thereby inhibiting protein translation and effectively silencing gene expression.
Caption: RNase H-mediated gene silencing pathway for 2'-O-MOE ASOs.
Design Principles for 2'-O-MOE ASOs
The design of effective and specific 2'-O-MOE ASOs is critical for successful gene silencing. The most common and effective design is the "gapmer" structure.
2.1. The "Gapmer" Design
A typical 2'-O-MOE gapmer ASO is a chimeric oligonucleotide, approximately 18-21 nucleotides in length, with a central "gap" of 8-10 deoxynucleotides flanked by "wings" of 2-5 2'-O-MOE modified nucleotides.[1][5]
-
2'-O-MOE Wings: The 2'-O-MOE modifications on the flanking regions increase nuclease resistance and enhance binding affinity to the target RNA.[1][2][3]
-
DNA Gap: The central DNA gap is essential for the recruitment of RNase H, as the enzyme specifically recognizes and cleaves the RNA strand of a DNA:RNA duplex.[2][3]
-
Phosphorothioate (B77711) (PS) Backbone: A phosphorothioate linkage, where a non-bridging oxygen is replaced by a sulfur atom, is incorporated throughout the ASO backbone. This modification provides further protection against nuclease degradation.[5]
A common gapmer configuration is a "5-10-5" design, consisting of five 2'-O-MOE modified nucleotides, followed by ten DNA nucleotides, and then five more 2'-O-MOE modified nucleotides.[5]
Caption: The "Gapmer" structure of a 2'-O-MOE ASO.
2.2. Sequence Selection and Off-Target Considerations
The selection of the target sequence within the mRNA is a critical determinant of ASO efficacy and specificity.
-
Target Accessibility: The target site on the mRNA should be accessible for ASO binding and not be hindered by complex secondary structures.
-
Specificity: The ASO sequence should be unique to the target gene to minimize off-target effects. Bioinformatics tools should be used to perform homology searches against the relevant transcriptome to identify and avoid potential off-target binding sites.
-
Mismatch Tolerance: The efficacy of gapmer ASOs is significantly reduced by one or two mismatches between the ASO and the target RNA.[3] However, off-target effects can still occur with a few mismatches, and their potential should be evaluated.
In Vitro Evaluation of 2'-O-MOE ASOs
3.1. Experimental Workflow
The in vitro evaluation of newly designed 2'-O-MOE ASOs typically follows a standardized workflow to assess their potency and specificity.
Caption: A typical workflow for the in vitro evaluation of 2'-O-MOE ASOs.
3.2. Quantitative Data Presentation
The potency of 2'-O-MOE ASOs is typically determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Potency of 2'-O-MOE ASOs Targeting Various Genes
| ASO Target | Cell Line | Transfection Reagent | IC50 (nM) | Reference |
| PTEN | bEND | Lipofectin | 5.0 - 6.0 | [6][7] |
| SOD1 | SH-SY5Y | Not Specified | Potent, dose-dependent reduction | [8] |
| ApoB-100 | Not Specified | Not Specified | Dose-dependent reduction | [9] |
| Factor XI | Not Specified | Not Specified | Dose-dependent reduction | [10][11] |
In Vivo Evaluation of 2'-O-MOE ASOs
4.1. In Vivo Efficacy and Biodistribution
Following successful in vitro validation, promising 2'-O-MOE ASO candidates are evaluated in animal models to assess their in vivo efficacy, biodistribution, and tolerability.
Table 2: In Vivo Efficacy and Tissue Distribution of 2'-O-MOE ASOs
| ASO Target | Animal Model | Administration Route | Key Findings | Reference |
| PTEN | Mouse | Intraperitoneal | Dose-dependent reduction of PTEN mRNA in the liver. | [12] |
| MALAT1 | Mouse | Subcutaneous | Tissue half-life of 110-190 hours in liver, kidney, and lung. | [6] |
| MALAT1 | Mouse | Intravitreal Injection | >75% inhibition of gene expression in the retina for up to 120 days. | [13] |
| ApoB | LDLr-/- Mice | Weekly Injection | 60-90% reduction of hepatic apoB mRNA and plasma LDL. | [9] |
| SOD1 | SOD1G93A Transgenic Rats | Intrathecal | 40-60% reduction in SOD1 mRNA and protein in the brainstem and spinal cord. | [14] |
Experimental Protocols
5.1. Protocol 1: In Vitro Transfection of 2'-O-MOE ASOs using Lipofectamine RNAiMAX
This protocol is adapted for a 24-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
2'-O-MOE ASO stock solution (e.g., 20 µM in nuclease-free water)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cells of interest
-
Complete growth medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
ASO-Lipofectamine Complex Formation: a. For each well, dilute the desired amount of 2'-O-MOE ASO (e.g., for a final concentration of 10 nM) in 50 µL of Opti-MEM™. Mix gently. b. In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted ASO and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells. b. Add 400 µL of fresh, pre-warmed complete growth medium to each well. c. Add the 100 µL of ASO-Lipofectamine™ RNAiMAX complex to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. Subsequently, harvest the cells for RNA or protein analysis.
5.2. Protocol 2: RNA Extraction and RT-qPCR for Gene Knockdown Analysis
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)
-
Gene-specific forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells according to the manufacturer's protocol of the chosen RNA extraction kit. Quantify the RNA concentration and assess its purity.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol. c. Analyze the data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene, in ASO-treated samples compared to control samples.
5.3. Protocol 3: Western Blotting for Protein Knockdown Analysis
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein knockdown.
Conclusion
2'-O-MOE modified antisense oligonucleotides are a versatile and potent class of molecules for post-transcriptional gene silencing. By following the design principles and experimental protocols outlined in these application notes, researchers can effectively develop and validate 2'-O-MOE ASOs for a wide range of research and therapeutic applications. Careful optimization of ASO sequence, delivery method, and experimental conditions is crucial for achieving robust and specific gene knockdown.
References
- 1. idtdna.com [idtdna.com]
- 2. Oligonucleotide therapeutics in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microsynth.com [microsynth.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antisense oligonucleotides extend survival and reverse decrement in muscle response in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense oligonucleotide reduction of apoB-ameliorated atherosclerosis in LDL receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the intrinsic coagulation pathway factor XI by antisense oligonucleotides: a novel antithrombotic strategy with lowered bleeding risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antisense Oligonucleotides (ASOs) in Motor Neuron Diseases: A Road to Cure in Light and Shade - PMC [pmc.ncbi.nlm.nih.gov]
Kilo-Scale Synthesis of 2'-O-(2-methoxyethyl)-pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the kilo-scale synthesis of 2'-O-(2-methoxyethyl) (2'-O-MOE) pyrimidine (B1678525) derivatives, essential components in the manufacturing of therapeutic oligonucleotides. The 2'-O-MOE modification enhances the properties of oligonucleotides, such as nuclease resistance and binding affinity to target RNA, making them a cornerstone of antisense technology.[1][2] The described process is an improved and scalable method starting from commercially available materials, focusing on efficiency, yield, and purity suitable for industrial production.[3][4][5]
Introduction
The development of oligonucleotide-based therapeutics has seen significant advancements, with chemical modifications playing a crucial role in their clinical success. Among these, the 2'-O-(2-methoxyethyl) (2'-O-MOE) modification of ribonucleosides is one of the most successful, featured in approved antisense drugs.[1][2] This modification provides an optimal balance of increased resistance to nuclease degradation, high binding affinity to complementary RNA strands, and reduced immune stimulation.[1][6]
The synthesis of 2'-O-MOE pyrimidine nucleosides on a large scale presents several challenges, including regioselectivity of the alkylation, purification of intermediates, and overall process efficiency. This protocol outlines a robust and optimized kilo-scale process for producing 2'-O-MOE-5-methyluridine and its subsequent conversion to the corresponding cytidine (B196190) analog. The process begins with the ring-opening of O-2,2'-anhydro-5-methyluridine, a key step that has been optimized for large-scale production.[3][4][7]
Synthesis Workflow
The overall synthetic pathway for the kilo-scale production of 2'-O-(2-methoxyethyl)-pyrimidine derivatives is depicted below. The process is designed to be efficient and scalable, minimizing the need for chromatographic purifications where possible.[8]
Caption: Kilo-scale synthesis workflow for 2'-O-MOE-pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2'-O-(2-methoxyethyl)-5-methyluridine
This protocol details the optimized ring-opening reaction of O-2,2'-anhydro-5-methyluridine to introduce the 2'-O-methoxyethyl group.
Materials:
-
O-2,2'-Anhydro-5-methyluridine
-
Tris-(2-methoxyethyl)borate
-
Anhydrous solvent (e.g., Toluene)
-
Reagents for workup and extraction
Procedure:
-
Charge a suitable kilo-scale reactor with O-2,2'-anhydro-5-methyluridine and tris-(2-methoxyethyl)borate.[3][4]
-
Add the anhydrous solvent and heat the reaction mixture under an inert atmosphere. The reaction conditions are modified from standard procedures to optimize for large-scale production.[3]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture.
-
Quench the reaction carefully.
-
Employ a continuous extraction method for the purification of the product, which is a significant improvement for kilo-scale operations.[3][4]
-
Concentrate the organic phase to yield 2'-O-(2-methoxyethyl)-5-methyluridine.
Protocol 2: Synthesis of 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine
This protocol describes the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
Materials:
-
2'-O-(2-methoxyethyl)-5-methyluridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2,6-Lutidine
-
Anhydrous pyridine (B92270) or other suitable solvent
Procedure:
-
Dissolve 2'-O-(2-methoxyethyl)-5-methyluridine in the anhydrous solvent in a reactor.
-
Add 2,6-lutidine as the base. The use of 2,6-lutidine has been shown to improve the yield and the ratio of 5'- to 3'-dimethoxytritylation.[3][4]
-
Add DMT-Cl portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by HPLC.
-
Quench the reaction with methanol.
-
Perform a standard aqueous workup.
-
Purify the product by crystallization or precipitation to obtain 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine.
Protocol 3: Conversion to 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
This protocol details the conversion of the uridine (B1682114) derivative to the corresponding cytidine derivative.
Materials:
-
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine
-
Acetic anhydride (B1165640) (Ac₂O) for hydroxyl protection
-
1,2,4-Triazole
-
Phosphorus oxychloride (POCl₃)
-
Aqueous ammonia (B1221849)
-
Appropriate solvents (e.g., acetonitrile (B52724), 1,4-dioxane)
Procedure:
-
Protect the 3'-hydroxyl group of the starting material, for instance, by using acetic anhydride.[9][10]
-
In a separate vessel, prepare the Vilsmeier-Haack type reagent by reacting 1,2,4-triazole with POCl₃ in the presence of triethylamine in acetonitrile at low temperature.[9][10]
-
Add the protected uridine derivative to the reagent mixture.
-
Allow the reaction to proceed until completion.
-
Treat the reaction mixture with aqueous ammonia in a suitable solvent like 1,4-dioxane (B91453) to effect the amination and remove the protecting groups.[10]
-
Optimize the isolation of the 5'-methylcytidine analog by crystallization to ensure high purity.[3][4]
Protocol 4: Benzoylation of 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
This final step involves the protection of the exocyclic amine of the cytosine base.
Materials:
-
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
-
Benzoyl chloride
-
Pyridine or another suitable base/solvent
Procedure:
-
Dissolve the cytidine derivative in the solvent.
-
Add benzoyl chloride and stir at a controlled temperature.
-
Monitor the reaction for completion.
-
An improved method involves the selective hydrolysis of benzoyl ester impurities that may form, which is a key optimization for this step.[3][4]
-
Work up the reaction and purify the final product to the desired specifications for use in oligonucleotide synthesis.
Data Presentation
The following tables summarize the expected quantitative data for the kilo-scale synthesis process. The values are indicative and may vary based on specific batch sizes and equipment.
Table 1: Reaction Yields
| Step | Product | Typical Yield (%) |
| Ring-Opening | 2'-O-(2-methoxyethyl)-5-methyluridine | > 90 |
| Dimethoxytritylation | 5'-O-DMT-2'-O-MOE-5-methyluridine | > 85 |
| Conversion to Cytidine | 5'-O-DMT-2'-O-MOE-5-methylcytidine | ~80-90 |
| Benzoylation | Protected 2'-O-MOE-5-methylcytidine Derivative | > 90 |
Table 2: Purity and Quality Control
| Product | Analytical Method | Specification |
| 2'-O-(2-methoxyethyl)-5-methyluridine | HPLC | > 98% |
| 5'-O-DMT-2'-O-MOE-5-methyluridine | HPLC, ¹H NMR | > 98% |
| 5'-O-DMT-2'-O-MOE-5-methylcytidine | HPLC, ¹H NMR | > 98% |
| Protected 2'-O-MOE-5-methylcytidine Derivative | HPLC, ³¹P NMR | > 99% |
Logical Relationship Diagram
The following diagram illustrates the logical progression and key optimization points in the development of the kilo-scale synthesis process.
Caption: Key challenges and solutions in the kilo-scale synthesis process.
Conclusion
The protocols and data presented here provide a comprehensive guide for the kilo-scale synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives. The described improvements, such as modified reaction conditions for the ring-opening step, the use of 2,6-lutidine for dimethoxytritylation, and optimized purification methods, contribute to a robust, scalable, and efficient manufacturing process.[3][4] This enables the large-scale production of high-purity 2'-O-MOE pyrimidine building blocks, which are critical for the development and commercialization of oligonucleotide therapeutics.
References
- 1. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 标题:Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives.【化源网】 [chemsrc.com]
- 6. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. EP0813539B1 - Improved process for the synthesis of 2'-o-substituted pyrimidines and oligomeric compounds therefrom - Google Patents [patents.google.com]
- 10. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-MOE ASOs in Preclinical and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs), a prominent class of therapeutics in preclinical and clinical development. This document details their mechanism of action, summarizes key clinical trial data, and provides detailed protocols for their synthesis and evaluation.
Introduction to 2'-O-MOE Antisense Oligonucleotides
2'-O-methoxyethyl (2'-O-MOE) is a second-generation chemical modification applied to antisense oligonucleotides to enhance their therapeutic properties. This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1] This alteration provides several key advantages over first-generation ASOs, including increased nuclease resistance, improved binding affinity to target RNA, and reduced nonspecific protein binding, which contributes to a more favorable toxicity profile.[1][2][3]
2'-O-MOE ASOs are often designed as "gapmers," which consist of a central block of deoxynucleotides that is capable of inducing RNase H-mediated cleavage of the target mRNA.[2][4] This central "gap" is flanked by 2'-O-MOE modified nucleotides, which protect the oligonucleotide from degradation by endonucleases and increase its affinity for the target sequence.[2][4] Alternatively, fully modified 2'-O-MOE ASOs can act as steric blockers to modulate splicing or inhibit translation without degrading the target RNA.[3]
Mechanism of Action
2'-O-MOE ASOs primarily exert their therapeutic effects through two distinct mechanisms:
-
RNase H-Mediated Degradation: Gapmer 2'-O-MOE ASOs, upon binding to their complementary mRNA sequence, create an RNA-DNA heteroduplex. This structure is recognized by RNase H, an endogenous enzyme that selectively cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA and subsequent reduction in the synthesis of the encoded protein.[5][6]
-
Steric Hindrance and Splice Modulation: Fully modified 2'-O-MOE ASOs can bind to pre-mRNA and physically obstruct the binding of splicing factors. This steric blockade can be used to modulate splicing patterns, for instance, by promoting the inclusion or exclusion of specific exons.[7] This mechanism is exemplified by the drug Nusinersen (B3181795), which corrects the splicing of the SMN2 gene.[5]
Preclinical and Clinical Development of Key 2'-O-MOE ASOs
Several 2'-O-MOE ASOs have progressed through preclinical and clinical development, with some gaining regulatory approval for the treatment of various diseases. The following tables summarize key quantitative data from clinical trials of prominent 2'-O-MOE ASOs.
Table 1: Clinical Efficacy of Inotersen (Tegsedi®) for Hereditary Transthyretin Amyloidosis (hATTR)
| Clinical Trial | Primary Endpoint | Inotersen Group | Placebo Group | p-value | Reference |
| NEURO-TTR | Mean change from baseline in mNIS+7 at 15 months | - | - | <0.00000004 | |
| NEURO-TTR | Mean change from baseline in Norfolk QoL-DN at 15 months | +0.99 | +12.67 | 0.0006 | [8] |
| OLE (3-year) | Change in mNIS+7 from OLE baseline (Placebo-Inotersen group) | Sustained improvement vs. estimated natural history | - | - | [4] |
mNIS+7: modified Neuropathy Impairment Score +7; Norfolk QoL-DN: Norfolk Quality of Life-Diabetic Neuropathy questionnaire. A lower score indicates less impairment or better quality of life.
Table 2: Clinical Efficacy of Nusinersen (Spinraza®) for Spinal Muscular Atrophy (SMA)
| Clinical Trial | Patient Population | Primary Endpoint | Nusinersen Group | Control Group | p-value | Reference |
| CHERISH | Later-Onset SMA (2-12 years) | Mean change from baseline in HFMSE at 15 months | +3.9 points | -1.0 point | <0.001 | [9] |
| Phase 1 (Single 9mg dose) | Type 2 & 3 SMA (2-14 years) | Mean change from baseline in HFMSE at 3 months | +3.1 points | - | 0.016 | [10] |
| NURTURE | Presymptomatic SMA | % achieving independent walking (final results) | 92% | - | - | [5] |
| RESPOND (interim) | Previously treated with Zolgensma | Mean improvement in HINE-2 score at 6 months | >5 points (for SMN2 2-copy patients) | - | - | [7] |
HFMSE: Hammersmith Functional Motor Scale Expanded; HINE-2: Hammersmith Infant Neurological Examination Section 2. A higher score indicates better motor function.
Table 3: Clinical Efficacy of Mipomersen (B10770913) (Kynamro®) for Homozygous Familial Hypercholesterolemia (HoFH)
| Clinical Trial | Patient Population | Primary Endpoint | Mipomersen Group | Placebo Group | p-value | Reference |
| Phase 3 (NCT00794664) | Severe Hypercholesterolemia | Mean % reduction in LDL-C at 26 weeks | -36% | +13% | <0.001 | [2][6] |
| Meta-analysis | Hypercholesterolemia | Mean reduction in LDL-C | ~24-26% | - | <0.001 | [11] |
| Phase 2 | Hypercholesterolemia on statins | Reduction in ApoB (at ≥100mg/week) | 19% to 54% | - | - | [12] |
| Phase 2 | Hypercholesterolemia on statins | Reduction in LDL-C (at ≥100mg/week) | 21% to 52% | - | - | [12] |
LDL-C: Low-Density Lipoprotein Cholesterol; ApoB: Apolipoprotein B.
Table 4: Clinical Efficacy of Volanesorsen (Waylivra®) for Familial Chylomicronemia Syndrome (FCS)
| Clinical Trial | Patient Population | Primary Endpoint | Volanesorsen Group | Placebo Group | p-value | Reference |
| APPROACH (Phase 3) | FCS | Mean % reduction in triglycerides at 3 months | -77% | +18% | <0.0001 | [13] |
| COMPASS (Phase 3) | Severe Hypertriglyceridemia | Mean % reduction in triglycerides at 3 months | -71.2% | +0.9% | <0.0001 | [14] |
| Phase 2 | High Triglycerides & Type 2 Diabetes | Mean % reduction in triglycerides at 13 weeks | -69% | - | - | [15] |
| Phase 2 | High Triglycerides & Type 2 Diabetes | Mean % reduction in ApoC-III at 13 weeks | -88% | - | - | [15] |
ApoC-III: Apolipoprotein C-III.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by 2'-O-MOE ASOs and a general experimental workflow for their preclinical evaluation.
Caption: Mechanism of Inotersen in hereditary transthyretin amyloidosis.
Caption: Mechanism of Nusinersen in correcting SMN2 splicing.
Caption: General workflow for preclinical evaluation of 2'-O-MOE ASOs.
Experimental Protocols
The following section provides detailed protocols for the synthesis and evaluation of 2'-O-MOE ASOs.
Protocol 1: Solid-Phase Synthesis of 2'-O-MOE ASOs
This protocol outlines the general steps for the automated solid-phase synthesis of 2'-O-MOE gapmer ASOs using phosphoramidite (B1245037) chemistry.
Materials:
-
DNA and 2'-O-MOE phosphoramidites (e.g., A, G, C, T/U with appropriate protecting groups)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
Procedure:
-
Support Preparation: Start with a CPG solid support pre-loaded with the first nucleoside of the sequence.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking/Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using the deblocking solution. b. Coupling: Add the next phosphoramidite monomer along with the activator solution to couple the new base to the 5'-hydroxyl group of the growing chain. A 6-minute coupling time is recommended for 2'-O-MOE phosphoramidites.[16] c. Capping: Cap any unreacted 5'-hydroxyl groups using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution. For phosphorothioate (B77711) backbones, a sulfurizing agent is used instead of an oxidizing solution.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the ASO from the solid support and remove the remaining protecting groups from the nucleobases and phosphate backbone using the cleavage and deprotection solution.
-
Purification: Purify the full-length ASO from shorter, failed sequences using methods such as reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified ASO and quantify its concentration using UV spectrophotometry at 260 nm.
Protocol 2: In Vitro ASO Delivery and Efficacy Assessment
This protocol describes the delivery of 2'-O-MOE ASOs to cultured cells and the subsequent analysis of target mRNA and protein knockdown.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
Purified 2'-O-MOE ASO and a non-targeting control ASO
-
Transfection reagent (optional, for non-self-delivering ASOs)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
-
Reagents for protein lysis (e.g., RIPA buffer with protease inhibitors)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 30-50% confluency at the time of treatment.[7]
-
ASO Treatment:
-
For self-delivering ASOs: Dilute the ASO directly in the cell culture medium to the desired final concentration (typically 1-10 µM) and add to the cells.[7]
-
For ASOs requiring transfection: Prepare ASO-transfection reagent complexes according to the manufacturer's protocol and add to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator.
-
Harvesting and Analysis: a. RNA Analysis: i. Harvest the cells and extract total RNA. ii. Synthesize cDNA from the extracted RNA. iii. Perform RT-qPCR to quantify the relative expression of the target mRNA, normalized to a housekeeping gene. Compare the expression levels in ASO-treated cells to control-treated cells. b. Protein Analysis: i. Lyse the cells and quantify the total protein concentration. ii. Separate the protein lysates by SDS-PAGE and transfer to a membrane. iii. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody. iv. Detect the protein bands and quantify the band intensities, normalizing to a loading control protein (e.g., GAPDH or β-actin). Compare the protein levels in ASO-treated cells to control-treated cells.
Protocol 3: Preclinical In Vivo ASO Administration and Tissue Analysis in Mice
This protocol provides a general method for the subcutaneous administration of 2'-O-MOE ASOs to mice and subsequent analysis of target knockdown in various tissues.
Materials:
-
Transgenic or wild-type mice
-
Sterile, purified 2'-O-MOE ASO in a saline solution
-
Syringes and needles (e.g., 27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Reagents for RNA and protein extraction from tissues
-
Reagents for RT-qPCR and Western blotting
-
Reagents for immunohistochemistry (IHC)
Procedure:
-
ASO Administration: Administer the ASO solution to the mice via subcutaneous injection, typically in the interscapular region. Dosing regimens will vary depending on the ASO and the study design.
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study period.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the desired tissues (e.g., liver, kidney, muscle, brain).
-
Tissue Analysis: a. mRNA and Protein Levels: Homogenize a portion of each tissue and perform RNA and protein extraction followed by RT-qPCR and Western blotting as described in Protocol 2 to assess target knockdown. b. Immunohistochemistry (IHC): i. Fix a portion of each tissue in formalin and embed in paraffin. ii. Section the paraffin-embedded tissues and mount on slides. iii. Perform IHC staining using an antibody against the target protein to visualize its expression and distribution within the tissue architecture.
Conclusion
2'-O-MOE modified ASOs represent a versatile and potent platform for therapeutic intervention in a wide range of diseases. Their enhanced stability, affinity, and favorable safety profile have led to the successful clinical development and approval of several drugs. The protocols and data presented in these application notes provide a valuable resource for researchers and drug developers working with this promising class of oligonucleotides.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. Randomized, placebo-controlled trial of mipomersen in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 92% Walking Rate: Biogen SMA Drug Shows Breakthrough Results in Clinical Trials | BIIB Stock News [stocktitan.net]
- 6. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 7. cgtlive.com [cgtlive.com]
- 8. New Data Presented at Peripheral Nerve Society Meeting Further Support Potential Benefit of Inotersen [prnewswire.com]
- 9. Later-Onset SMA (Types 2 & 3)| SPINRAZA® (nusinersen) [spinraza.com]
- 10. Results from a phase 1 study of nusinersen (ISIS-SMNRx) in children with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of mipomersen, an antisense inhibitor of apolipoprotein B, in hypercholesterolemic subjects receiving stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. mdpi.com [mdpi.com]
- 15. Akcea Announces Publication of Positive Volanesorsen Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes [prnewswire.com]
- 16. glenresearch.com [glenresearch.com]
Application of 2'-O-Methoxyethyl (2'-O-MOE) in Triplex-Forming Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplex-forming oligonucleotides (TFOs) are synthetic strands of nucleic acids designed to bind to the major groove of duplex DNA in a sequence-specific manner, forming a triple helix structure. This interaction can modulate gene expression, making TFOs promising therapeutic agents for antigene strategies. However, the in vivo application of unmodified TFOs is often limited by their low binding affinity and susceptibility to nuclease degradation.[1]
The 2'-O-methoxyethyl (2'-O-MOE) modification, a second-generation antisense modification, offers a strategic advantage in overcoming these limitations.[2] Incorporating 2'-O-MOE modifications into TFOs has been shown to enhance their biophysical properties, leading to improved stability and target engagement.[3] This document provides detailed application notes on the use of 2'-O-MOE in TFOs, along with protocols for their synthesis and evaluation.
Key Advantages of 2'-O-MOE Modification in TFOs
The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group. This chemical alteration imparts several beneficial properties to oligonucleotides:
-
Enhanced Nuclease Resistance: The 2'-O-MOE modification provides significant protection against degradation by cellular nucleases, thereby increasing the in vivo half-life of the TFO.[4][5] This enhanced stability is crucial for achieving sustained therapeutic effects.
-
Increased Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar pucker into an A-form geometry, which is favorable for binding to the target DNA duplex. This results in a higher binding affinity and more stable triplex formation.[2]
-
Reduced Immunogenicity: Compared to some other modifications, 2'-O-MOE has been associated with a favorable toxicity profile.[5]
-
Improved Pharmacokinetic Properties: The chemical nature of the 2'-O-MOE group can lead to better distribution and cellular uptake of the TFOs.[6]
Quantitative Data on 2'-O-MOE TFOs
The incorporation of 2'-O-MOE and other modifications can significantly impact the stability of the resulting triplex DNA. The following table summarizes the effects of such modifications on triplex stability, as indicated by changes in melting temperature (Tm).
| TFO Modification | Target Sequence | ΔTm per modification (°C) | Reference |
| 2'-O,4'-C-methylene bridged nucleic acid (2',4'-BNA) | dsDNA | +4.3 to +5.0 | [7] |
| 2'-O-methyl-2-thiouridine (s2Um) | dsDNA | Significant stabilization | [8] |
| 2-thiothymidine (B559671) (s2T) | dsDNA | Significant stabilization | [8] |
Note: Direct quantitative data for ΔTm per 2'-O-MOE modification in TFOs was not explicitly available in the search results. The provided data for other 2'-modifications illustrates the potential for significant stabilization.
The nuclease resistance of modified oligonucleotides is a critical parameter for their therapeutic efficacy. The table below presents a qualitative comparison of nuclease resistance conferred by different modifications.
| Oligonucleotide Modification | Nuclease Resistance | Reference |
| Unmodified Phosphodiester | Low | [4] |
| Phosphorothioate (PS) | Moderate | [4] |
| 2'-O-Methyl (2'-O-Me) | High | [4] |
| 2'-O-Methoxyethyl (2'-O-MOE) | Very High | [3][5] |
| 2',4'-constrained 2'-O-Methoxyethyl (cMOE) | Extremely High | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-MOE Modified TFOs
This protocol outlines the standard automated solid-phase synthesis of TFOs incorporating 2'-O-MOE phosphoramidites.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
2'-O-MOE phosphoramidites (A, G, C, T/U)
-
Standard DNA/RNA phosphoramidites
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Synthesis Setup: Program the DNA synthesizer with the desired TFO sequence and specify the positions for 2'-O-MOE modifications. Install the appropriate phosphoramidite (B1245037) vials and reagent reservoirs.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain on the solid support using the deblocking solution.
-
Coupling: Add the 2'-O-MOE or standard phosphoramidite and activator solution to couple the new nucleotide to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Final Deblocking: After the final synthesis cycle, remove the terminal 5'-DMT group.
-
Cleavage and Deprotection: Cleave the synthesized TFO from the CPG support and remove the base and phosphate protecting groups by incubating with the cleavage and deprotection solution at the recommended temperature and duration.
-
Purification: Purify the full-length TFO from shorter, failed sequences using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Desalting and Quantification: Desalt the purified TFO using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography). Quantify the final product by measuring its absorbance at 260 nm.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Triplex Formation
EMSA is used to qualitatively assess the binding of a TFO to a target DNA duplex. The formation of a triplex results in a slower migrating band on a non-denaturing gel compared to the duplex alone.[13][14][15][16][17]
Materials:
-
Radiolabeled (e.g., 32P) or fluorescently labeled target DNA duplex
-
Unlabeled 2'-O-MOE TFO
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT)
-
Loading buffer (e.g., 50% glycerol (B35011) with tracking dye)
-
Non-denaturing polyacrylamide gel (e.g., 10-15%)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the Target Duplex: Anneal the complementary strands of the target DNA, one of which is labeled.
-
Binding Reaction: In a microcentrifuge tube, combine the labeled target duplex (at a constant concentration, e.g., 1 nM) with increasing concentrations of the 2'-O-MOE TFO in the binding buffer.
-
Incubation: Incubate the reactions at a suitable temperature (e.g., 37°C) for a sufficient time (e.g., 1-4 hours) to allow for triplex formation.
-
Electrophoresis: Add the loading buffer to each reaction and load the samples onto the non-denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the tracking dye has migrated an appropriate distance.
-
Visualization: Dry the gel (if radiolabeled) and expose it to a phosphor screen or scan the gel using a fluorescence scanner. A band shift from the position of the duplex to a higher molecular weight indicates triplex formation.
Protocol 3: DNase I Footprinting to Determine TFO Binding Site
DNase I footprinting is a high-resolution method to identify the specific binding site of a TFO on a DNA duplex. The TFO protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern.[18][19][20][21][22]
Materials:
-
End-labeled target DNA duplex (labeled on one strand only)
-
2'-O-MOE TFO
-
DNase I
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2)
-
Stop solution (e.g., EDTA, formamide, loading dyes)
-
Denaturing polyacrylamide sequencing gel
-
Sequencing ladder of the target DNA (e.g., Maxam-Gilbert or Sanger sequencing)
Procedure:
-
Prepare the Labeled Probe: Prepare the target DNA duplex with a single end-label on one of the strands.
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the 2'-O-MOE TFO in a suitable binding buffer to allow for triplex formation. Include a control reaction with no TFO.
-
DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, defined period (e.g., 1-2 minutes) at room temperature to achieve partial digestion.
-
Stop Reaction: Terminate the digestion by adding the stop solution.
-
Denaturing Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA fragment.
-
Autoradiography/Imaging: After electrophoresis, dry the gel and expose it to X-ray film or a phosphor screen. The region where the TFO is bound will be protected from DNase I cleavage, resulting in a gap (the "footprint") in the ladder of DNA fragments compared to the control lane.
Visualizations
Caption: Mechanism of 2'-O-MOE TFO binding to duplex DNA.
Caption: Experimental workflow for 2'-O-MOE TFO evaluation.
Caption: Targeting the HER2 gene with a 2'-O-MOE TFO.
Conclusion
The use of 2'-O-MOE modifications in triplex-forming oligonucleotides represents a significant advancement in the development of antigene therapeutics. These modifications confer enhanced nuclease resistance and binding affinity, addressing key challenges that have historically limited the in vivo application of TFOs. The protocols provided herein offer a framework for the synthesis and evaluation of 2'-O-MOE TFOs, enabling researchers to explore their potential in gene targeting and drug development. Further research into the optimal design and delivery of these promising molecules will continue to expand their therapeutic utility.
References
- 1. Triplex-forming oligonucleotides as an anti-gene technique for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Synthesis and properties of triplex-forming oligonucleotides containing 2'-O-(2-methoxyethyl)-5-(3-aminoprop-1-ynyl)-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-MOE- Bases Oligo Modifications from Gene Link [genelink.com]
- 5. idtdna.com [idtdna.com]
- 6. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-O,4'-C-Methylene bridged nucleic acid (2',4'-BNA): synthesis and triplex-forming properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triplex forming ability of oligonucleotides containing 2'-O-methyl-2-thiouridine or 2-thiothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 15. licorbio.com [licorbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 19. DNase I footprinting [gene.mie-u.ac.jp]
- 20. med.upenn.edu [med.upenn.edu]
- 21. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 22. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Modification of siRNAs using 2'-O-methoxyethyl (MOE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, unmodified siRNAs face challenges in clinical translation, including rapid degradation by nucleases, potential for off-target effects, and stimulation of the innate immune system.[1][2] Chemical modifications are crucial for overcoming these hurdles. The 2'-O-methoxyethyl (MOE) modification, which involves the addition of a methoxyethyl group to the 2' position of the ribose sugar, is a second-generation modification that significantly enhances the drug-like properties of siRNAs.[3][4]
MOE modifications have been shown to increase nuclease resistance, improve binding affinity to target mRNA, and reduce off-target effects.[3][4][5] Site-specific placement of MOE modifications within the siRNA duplex can be strategically employed to optimize its performance, for instance, by enhancing guide strand loading into the RNA-induced silencing complex (RISC) while minimizing passenger strand activity.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, evaluation, and application of site-specifically MOE-modified siRNAs.
Data Presentation: Efficacy and Specificity of MOE-Modified siRNAs
The strategic incorporation of 2'-O-methoxyethyl (MOE) modifications into siRNA duplexes has a profound impact on their stability, silencing efficiency, and off-target profile. The following tables summarize quantitative data from various studies, highlighting the benefits of site-specific MOE modification.
Table 1: Effect of MOE Modification on siRNA Silencing Efficiency
| Target Gene | Modification Strategy | Cell Line | Silencing Efficiency (% knockdown) | Reference |
| Intercellular Adhesion Molecule 1 (ICAM1) | Unmodified siICAM | HUVECs | ~60% | [8] |
| Intercellular Adhesion Molecule 1 (ICAM1) | Guide strand: MOE at positions 9 & 10 | HUVECs | ~80% | [8] |
| Intercellular Adhesion Molecule 1 (ICAM1) | Guide strand: MOE at pos 9 & 10; Passenger strand: 2'-OMe at pos 14 | HUVECs | >80% | [8] |
| Luciferase | Guide strand: MOE at positions 9 & 10 | HEK293A | Increased relative to unmodified | [7] |
| Cdc2 | Guide strand: MOE at positions 9 & 10 | HeLa | Maintained high silencing activity | [6] |
Table 2: Reduction of Off-Target Effects with MOE Modification
| siRNA Target | Modification Strategy | Off-Target Gene | Off-Target Silencing (% of control) | Reference |
| siCdc2 | Unmodified passenger strand | Reporter Gene | ~80% | [6] |
| siCdc2 | Passenger strand: MOE at positions 9 & 10 | Reporter Gene | ~20% | [6] |
| siICAM | Unmodified passenger strand | TNFR | Significant knockdown | [8] |
| siICAM | Guide strand: MOE at pos 9 & 10; Passenger strand: 2'-OMe at pos 14 | TNFR | Almost completely eliminated | [8] |
Table 3: Nuclease Resistance of MOE-Modified Oligonucleotides
| Oligonucleotide Type | Modification | Incubation Conditions | % Intact Oligonucleotide after 96h | Reference |
| Deoxyoligonucleotide | Unmodified | Calf bovine serum (37°C) | Degraded within a few hours | [9] |
| Oligonucleotide | 2'-O-Me modified | Calf bovine serum (37°C) | Degraded within a few hours | [9] |
| Oligonucleotide | 2'-O-MOE modified | Calf bovine serum (37°C) | ~60% (16-mer and 15-mer metabolite) | [9] |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments involved in the development and evaluation of MOE-modified siRNAs.
Protocol 1: Solid-Phase Synthesis of MOE-Modified RNA Oligonucleotides
This protocol outlines the general steps for automated solid-phase synthesis of RNA oligonucleotides incorporating 2'-O-methoxyethyl (MOE) phosphoramidites.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
2'-O-MOE phosphoramidites (A, C, G, U) and standard RNA phosphoramidites
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., dichloroacetic acid in toluene)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Desalting columns or HPLC system for purification
Procedure:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer with the required reagents, including phosphoramidites, activator, oxidizing, capping, and deblocking solutions.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through iterative cycles for each nucleotide addition.
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside using the deblocking solution.
-
Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the free 5'-hydroxyl group. For MOE-modified bases, use the corresponding 2'-O-MOE phosphoramidite.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the oligonucleotide is cleaved from the CPG support and the protecting groups from the phosphate backbone and nucleobases are removed by incubation with an appropriate cleavage and deprotection solution.
-
-
Purification: The crude oligonucleotide is purified using either desalting columns to remove small molecules or reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.
-
Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The purity and integrity are assessed by techniques such as mass spectrometry and polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Annealing of siRNA Duplexes
This protocol describes the formation of siRNA duplexes from the synthesized single-stranded sense and antisense oligonucleotides.[8][10]
Materials:
-
Synthesized sense and antisense RNA strands
-
Nuclease-free water
-
5x Annealing buffer (e.g., 150 mM HEPES-KOH pH 7.4, 500 mM KCl, 10 mM MgCl₂)
-
Thermocycler or water bath
Procedure:
-
Resuspend the lyophilized single-stranded RNA oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
In a sterile, nuclease-free microcentrifuge tube, combine equal molar amounts of the sense and antisense RNA strands.
-
Add the 5x annealing buffer to a final concentration of 1x.
-
Heat the mixture to 90-95°C for 1-2 minutes.[8]
-
Gradually cool the mixture to room temperature over 45-60 minutes. This can be achieved by placing the tube on the benchtop or using a thermocycler with a slow ramp-down program.[8]
-
Briefly centrifuge the tube to collect the annealed duplex at the bottom.
-
The annealed siRNA duplex is ready for use or can be stored at -20°C.
Protocol 3: In Vitro Evaluation of Gene Silencing by qPCR
This protocol details the assessment of target mRNA knockdown in cultured cells following transfection with MOE-modified siRNA.
Materials:
-
Cultured mammalian cells
-
MOE-modified siRNA duplex and a negative control siRNA
-
Transfection reagent (e.g., lipofectamine)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA duplex and the transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells and incubate for the desired time (typically 24-72 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them according to the RNA extraction kit protocol.
-
Purify the total RNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated cells.
-
Protocol 4: In Vivo Evaluation of siRNA Efficacy in Animal Models
This protocol provides a general framework for assessing the in vivo activity of MOE-modified siRNAs in a mouse model.
Materials:
-
MOE-modified siRNA formulated for in vivo delivery (e.g., in lipid nanoparticles)
-
Animal model (e.g., mice)
-
Appropriate delivery method (e.g., intravenous injection)
-
Anesthesia
-
Surgical tools for tissue harvesting
-
RNA/protein extraction reagents
-
qPCR or Western blot reagents
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions.
-
siRNA Administration: Administer the formulated siRNA to the animals via the chosen route (e.g., tail vein injection for liver delivery). Include control groups receiving a vehicle or a non-targeting siRNA.
-
Monitoring: Monitor the animals for any adverse effects.
-
Tissue Harvesting: At a predetermined time point post-injection, euthanize the animals and harvest the target tissues.
-
Analysis:
-
Extract RNA or protein from the harvested tissues.
-
Analyze target gene knockdown at the mRNA level using qPCR (as in Protocol 3) or at the protein level using Western blotting.
-
Protocol 5: Serum Stability Assay
This protocol is for evaluating the resistance of MOE-modified siRNAs to nuclease degradation in serum.
Materials:
-
MOE-modified siRNA duplex
-
Fetal bovine serum (FBS) or human serum
-
Incubator at 37°C
-
Stop solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubate the siRNA duplex in a high concentration of serum (e.g., 90%) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and add a stop solution to inactivate nucleases.
-
Run the samples on a native polyacrylamide gel to separate the intact siRNA from degraded fragments.
-
Stain the gel with a fluorescent dye that binds to nucleic acids.
-
Visualize the gel using an imaging system and quantify the intensity of the band corresponding to the intact siRNA.
-
Compare the stability of the MOE-modified siRNA to an unmodified control siRNA.
Mandatory Visualizations
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]
- 7. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cheminformatics Modeling of Gene Silencing for Both Natural and Chemically Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-O-(2-Methoxyethyl)-uridine
Welcome to the technical support center for the synthesis of 2'-O-(2-Methoxyethyl)-uridine (2'-O-MOE-uridine). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and troubleshoot common issues encountered during the experimental process.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 2'-O-MOE-uridine and its derivatives.
Issue 1: Low Yield of this compound
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of 2'-O-MOE-uridine can stem from several factors, primarily during the crucial ring-opening step of the O²,2'-anhydrouridine intermediate. Here are common causes and troubleshooting steps:
-
Incomplete Anhydrouridine Formation: The precursor, O²,2'-anhydrouridine, must be synthesized efficiently from uridine (B1682114). Incomplete cyclization will result in unreacted starting material, complicating purification and lowering the overall yield.
-
Solution: Ensure complete conversion of uridine to the anhydro intermediate by monitoring the reaction progress using Thin Layer Chromatography (TLC). Adjust reaction times and ensure anhydrous conditions as needed.
-
-
Suboptimal Ring-Opening Conditions: The choice of reagents and reaction conditions for the ring-opening is critical.
-
Solution: The use of aluminum powder in 2-methoxyethanol (B45455) is a common method. Activating the aluminum powder by refluxing it in 2-methoxyethanol for a couple of hours before adding the anhydrouridine can improve reactivity.[1] Another approach involves using tris(2-methoxyethyl)borate, which can offer improved yields and cleaner reactions.[2]
-
-
Degradation of Starting Material or Product: Prolonged reaction times at high temperatures can lead to the degradation of the nucleoside.
-
Solution: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Avoid unnecessarily long heating periods.
-
-
Inefficient Purification: Significant loss of product can occur during purification.
-
Solution: Column chromatography with a silica (B1680970) gel stationary phase is a common purification method.[1] A solvent system of methanol (B129727) in dichloromethane (B109758) (e.g., 5% MeOH/CH₂Cl₂) is often effective.[1] Careful fraction collection based on TLC analysis is crucial to maximize recovery.
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Q: After the 2'-O-alkylation step, my TLC plate shows multiple spots, including one that is very close to my product spot. What are these impurities and how can I avoid them?
A: The presence of multiple spots on TLC indicates the formation of byproducts. In the synthesis of 2'-O-MOE-uridine, common impurities include:
-
Unreacted Starting Material: A spot corresponding to the O²,2'-anhydrouridine indicates an incomplete reaction.
-
Solution: Increase the reaction time or temperature, or consider a more reactive alkylating agent. Ensure the freshness and purity of your reagents.
-
-
3'-O-alkylation Product: A common side reaction is the alkylation at the 3'-hydroxyl group, leading to the formation of the 3'-O-(2-methoxyethyl)-uridine isomer. This isomer often has a similar polarity to the desired 2'-O-product, making separation challenging.
-
Solution: The selectivity of 2'-O-alkylation can be influenced by the reaction conditions. Using bulky protecting groups on the 3'- and 5'-hydroxyls before the alkylation step can improve regioselectivity. However, for the direct alkylation of uridine, careful control of the reaction conditions is key.
-
-
Di-alkylation Products: Although less common, alkylation at both the 2'- and 3'-hydroxyl groups can occur.
-
Solution: Use a stoichiometric amount of the alkylating agent to minimize over-alkylation.
-
-
Degradation Products: As mentioned previously, prolonged heating can lead to degradation, resulting in various other impurities.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level.
-
Analytical Tip: To differentiate between the 2'- and 3'-O-alkylated isomers, detailed NMR analysis (specifically 2D NMR like HMBC and NOESY) can be employed to confirm the position of the methoxyethyl group.
Issue 3: Difficulty in Purification of the Final Product
Q: I am struggling to obtain pure this compound after column chromatography. What can I do to improve the purity?
A: Achieving high purity can be challenging due to the presence of closely related byproducts. Here are some strategies:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent gradients. A shallow gradient of methanol in dichloromethane can improve the separation of the desired product from its isomers.
-
Column Size and Packing: Use a longer column with a smaller particle size for better resolution. Ensure the column is packed properly to avoid channeling.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for nucleoside recrystallization include ethanol, methanol, and water, or mixtures thereof.
-
-
Continuous Extraction: For larger scale syntheses, a continuous extraction method can be an efficient purification technique to remove certain impurities before final purification.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most widely adopted synthetic strategy involves the formation of an O²,2'-anhydro-l-uridine intermediate from l-arabinose, followed by the ring-opening of this anhydro-uridine with a suitable nucleophile to introduce the 2'-O-(2-methoxyethyl) group.[1]
Q2: Why is the O²,2'-anhydrouridine intermediate used?
A2: The formation of the anhydro intermediate serves two main purposes. First, it activates the 2'-position for nucleophilic attack. Second, it locks the stereochemistry, ensuring the correct configuration in the final product.
Q3: What are the key considerations for the subsequent 5'-O-DMT protection of 2'-O-MOE-uridine?
A3: The 5'-hydroxyl is the most reactive hydroxyl group, and its protection with a dimethoxytrityl (DMT) group is a standard step for preparing the nucleoside for phosphoramidite (B1245037) synthesis. Key considerations include:
-
Reaction Conditions: The reaction is typically carried out using DMT-Cl in the presence of a base like triethylamine (B128534) or pyridine.[1]
-
Regioisomers: While the 5'-hydroxyl is more reactive, some 3'-O-DMT protected isomer can form. The choice of base can influence the ratio of 5' to 3' protection. For instance, using 2,6-lutidine as the base has been shown to improve the 5'/3' ratio and yield.[2]
-
Purification: The DMT-protected product is typically purified by column chromatography.
Q4: What are the common challenges during the phosphitylation of 5'-O-DMT-2'-O-MOE-uridine?
A4: Phosphitylation introduces the phosphoramidite moiety at the 3'-hydroxyl group, making the nucleoside ready for oligonucleotide synthesis. Challenges can include:
-
Moisture Sensitivity: The phosphitylating reagents are extremely sensitive to moisture, which can lead to the formation of H-phosphonate byproducts and reduce the yield of the desired phosphoramidite. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Incomplete Reaction: Insufficient reaction time or suboptimal activator can lead to incomplete conversion.
-
Side Reactions: The phosphitylating agent can potentially react with other functional groups if they are not properly protected.
Experimental Protocols
Protocol 1: Synthesis of this compound (from O²,2'-anhydrouridine)
This protocol is adapted from published procedures.[1]
Materials:
-
O²,2'-anhydro-l-uridine
-
Aluminum powder
-
2-Methoxyethanol
-
Methanol
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add aluminum powder (1.3 mmol) to 2-methoxyethanol (1 mL).
-
Stir the suspension and heat to reflux for 2 hours. This step activates the aluminum.
-
Cool the mixture to room temperature.
-
Add O²,2'-anhydro-l-uridine (0.22 mmol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 48 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
After the reaction is complete, cool the mixture to room temperature.
-
Co-evaporate the reaction mixture with methanol three times to remove the 2-methoxyethanol.
-
The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., starting from 2% up to 10% MeOH) to yield 2'-O-(2-Methoxyethyl)-l-uridine. A typical yield is around 55%.[1]
Protocol 2: 5'-O-DMT Protection of this compound
This protocol is a general procedure based on established methods.[1]
Materials:
-
This compound
-
Dimethoxytrityl chloride (DMT-Cl)
-
Triethylamine or 2,6-lutidine
-
1,4-Dioxane (B91453) or Pyridine (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous 1,4-dioxane or pyridine.
-
Add triethylamine (or 2,6-lutidine for better regioselectivity) (1.5 mmol).
-
Add DMT-Cl (1.1 mmol) portion-wise while stirring at room temperature.
-
Stir the reaction at 30 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding a small amount of methanol.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing a small amount of triethylamine (e.g., 0.5%) to prevent detritylation. Typical yields can be high, around 95% with optimized conditions.[1]
Data Presentation
Table 1: Comparison of Reagents for the Ring-Opening of O²,2'-anhydrouridine
| Reagent System | Starting Material | Solvent | Reaction Time | Yield | Reference |
| Aluminum powder | O²,2'-anhydro-l-uridine | 2-Methoxyethanol | 48 h | 55% | [1] |
| Tris(2-methoxyethyl)borate | O-2,2'-anhydro-5-methyluridine | Not specified | Not specified | Improved Yield | [2] |
Table 2: Protecting Group Strategies for Subsequent Reactions
| Protecting Group | Hydroxyl Group | Reagents | Typical Yield | Reference |
| DMT | 5'-OH | DMT-Cl, Triethylamine, 1,4-Dioxane | 95% | [1] |
| TBDMS | 3'- and 5'-OH | TBDMS-Cl, Imidazole, CH₂Cl₂ | 75% | [1] |
| Acetyl | 3'- and 5'-OH | Ac₂O, Pyridine | 92-95% |
Visualizations
Caption: Synthetic pathway for 2'-O-MOE-uridine phosphoramidite.
Caption: Common causes for low reaction yield.
Caption: Potential side reactions during 2'-O-alkylation.
References
Technical Support Center: Optimizing 2'-O-MOE Modified siRNAs and Reducing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2'-O-methoxyethyl (2'-O-MOE) modified small interfering RNAs (siRNAs). Our goal is to help you minimize off-target effects and enhance the specificity and efficacy of your RNAi experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with 2'-O-MOE modified siRNAs?
A1: Off-target effects with 2'-O-MOE modified siRNAs, like other siRNAs, primarily arise from two mechanisms:
-
MicroRNA-like Off-Targeting: The "seed region" (nucleotides 2-8 of the guide strand) of the siRNA can bind to the 3' untranslated region (3' UTR) of unintended mRNA transcripts with partial complementarity, leading to their translational repression or degradation.[1][2][3] This is the most common cause of off-target effects.
-
Passenger Strand Activity: The passenger (sense) strand of the siRNA duplex can sometimes be loaded into the RNA-induced silencing complex (RISC) and act as a guide strand, silencing unintended targets.[4][5]
Even with modifications, these inherent mechanisms of the RNAi machinery can lead to the regulation of unintended genes.
Q2: How does the 2'-O-MOE modification itself help in reducing off-target effects?
A2: The 2'-O-MOE modification, a second-generation chemical modification, offers several advantages that can contribute to reducing off-target effects:[6][7][8][9]
-
Increased Nuclease Resistance: This modification enhances the stability of the siRNA duplex, prolonging its half-life in biological systems.[6][7]
-
Enhanced Binding Affinity: 2'-O-MOE modification increases the binding affinity of the siRNA to its intended target.[6][8] This can allow for the use of lower siRNA concentrations, which in turn reduces the likelihood of off-target binding.
-
Reduced Immune Stimulation: It can decrease the activation of Toll-like receptors (TLRs), thereby reducing the innate immune response that can sometimes be triggered by siRNAs.[6]
Q3: Can combining 2'-O-MOE with other chemical modifications further reduce off-target effects?
A3: Yes, combining 2'-O-MOE with other modifications is a powerful strategy. A particularly effective combination is with 2'-O-methyl (2'-OMe) modifications.[4][5] For instance, incorporating 2'-O-MOE modifications at positions 9 and 10 of the guide strand and a 2'-OMe modification at position 14 of the passenger strand has been shown to synergistically improve siRNA specificity by promoting oriented RISC loading of the guide strand and reducing the activity of the passenger strand.[4][5]
Q4: What is the optimal concentration of 2'-O-MOE modified siRNA to use in my experiments?
A4: The optimal concentration should be determined empirically for each siRNA and cell line. However, a general principle is to use the lowest concentration that achieves effective on-target knockdown.[10] Higher concentrations of siRNA are more likely to induce off-target effects.[2][11] It is recommended to perform a dose-response experiment to identify the minimal effective concentration.
Q5: How can pooling multiple siRNAs targeting the same gene help reduce off-target effects?
A5: Pooling 3-4 different siRNAs that target the same mRNA can significantly reduce off-target effects.[1] By using a lower concentration of each individual siRNA in the pool, the off-target signature of any single siRNA is diluted, minimizing its impact while maintaining robust on-target gene silencing.[1][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High off-target gene regulation observed in microarray or RNA-seq analysis. | siRNA concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration that maintains on-target knockdown while minimizing off-target effects.[2][11] |
| Seed region-mediated off-target effects. | 1. Redesign the siRNA to have a different seed sequence. 2. Introduce a 2'-O-methyl modification at position 2 of the guide strand, which has been shown to reduce seed-mediated off-targets.[13] 3. Utilize a pool of multiple siRNAs targeting the same gene.[1][12] | |
| The passenger strand is being loaded into RISC. | 1. Introduce chemical modifications to the passenger strand, such as a 2'-OMe modification at position 14, to discourage its loading.[4] 2. Asymmetrically design the siRNA duplex to favor guide strand loading. | |
| Poor on-target knockdown efficiency. | Suboptimal siRNA design. | Ensure the siRNA sequence follows established design rules for high functionality.[14] Use validated design algorithms. |
| Inefficient transfection. | 1. Optimize the transfection protocol for your specific cell line, including cell density, siRNA concentration, and transfection reagent-to-siRNA ratio.[10][15][16] 2. Use a positive control siRNA to verify transfection efficiency. | |
| Degradation of siRNA. | Ensure proper handling and storage of siRNA. Use nuclease-free reagents and consumables. 2'-O-MOE modifications enhance stability, but proper technique is still crucial.[6] | |
| Inconsistent results between experiments. | Variation in experimental conditions. | Maintain consistent cell passage number, cell density at the time of transfection, and incubation times.[10] |
| Cell line health. | Ensure cells are healthy and free from contamination. Regularly test for mycoplasma. |
Experimental Protocols
Protocol 1: siRNA Transfection and Assessment of On-Target Knockdown by qPCR
This protocol outlines a general procedure for transfecting adherent cells with 2'-O-MOE modified siRNA and subsequently measuring the on-target gene knockdown using quantitative real-time PCR (qPCR).
Materials:
-
Adherent cells
-
Complete culture medium
-
2'-O-MOE modified siRNA stock solution (e.g., 20 µM)
-
Scrambled negative control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Multi-well plates (e.g., 24-well)
-
Nuclease-free water and tubes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so they reach 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute the desired amount of siRNA (start with a range, e.g., 1, 5, 10 nM final concentration) in a reduced-serum medium. b. In a separate tube, dilute the transfection reagent in a reduced-serum medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Transfection: a. Aspirate the culture medium from the cells. b. Add the siRNA-lipid complexes to the cells. c. Add fresh complete culture medium to each well. d. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: a. Set up qPCR reactions using a suitable master mix, primers for your target gene and a housekeeping gene, and the synthesized cDNA. b. Run the qPCR reaction on a real-time PCR instrument. c. Analyze the data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene and compared to the negative control.
Protocol 2: Luciferase Reporter Assay for Off-Target Effect Assessment
This assay quantitatively measures the off-target effects of an siRNA by assessing its ability to silence a reporter gene containing complementary sequences in its 3' UTR.
Materials:
-
HeLa cells (or other suitable cell line)
-
psiCHECK™-2 vector (or similar dual-luciferase reporter vector)
-
Oligonucleotides containing the potential off-target binding site
-
Restriction enzymes and T4 DNA ligase
-
2'-O-MOE modified siRNA and control siRNA
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Construct Reporter Plasmids: a. Design and synthesize oligonucleotides containing three tandem repeats of the potential off-target seed match sequence. b. Anneal the oligonucleotides and clone them into the 3' UTR of the Renilla luciferase gene in the psiCHECK™-2 vector. c. Verify the sequence of the inserted fragment.
-
Co-transfection: a. Seed cells in a 24-well plate as described in Protocol 1. b. Co-transfect the cells with the reporter plasmid, the test siRNA (or control siRNA), and a transfection reagent. A Firefly luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[17]
-
Cell Lysis and Luciferase Assay: a. After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit. b. Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[17]
-
Data Analysis: a. Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample. b. Compare the normalized luciferase activity in cells treated with the test siRNA to that in cells treated with the control siRNA. A significant reduction in luciferase activity indicates an off-target effect.
Visualizations
Caption: General experimental workflow for siRNA transfection and analysis.
Caption: Mechanisms of on-target and off-target siRNA activity.
References
- 1. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 4. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 7. 2'-MOE-A Oligo Modifications from Gene Link [genelink.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. Specificity of short interfering RNA determined through gene expression signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 13. Identifying siRNA-Induced Off-Targets by Microarray Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. A protocol for designing siRNAs with high functionality and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. youtube.com [youtube.com]
- 17. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2'-O-MOE Gapmer Design
Welcome to the technical support center for the optimization of 2'-O-methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the potency and success of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during 2'-O-MOE gapmer experiments in a question-and-answer format.
Category 1: Low or No Target Knockdown
Question: Why am I observing low or no reduction of my target RNA after transfection with a 2'-O-MOE gapmer?
Answer: Several factors can contribute to poor knockdown efficiency. Consider the following troubleshooting steps:
-
ASO Design:
-
Sequence Selection: Ensure your ASO sequence is specific to the target RNA and avoids regions of high secondary structure. Online tools can help predict RNA accessibility. It is recommended to screen 5-10 ASO sites to empirically identify the most active sequence.[1]
-
Length and Gap Size: Optimal gapmer length is typically 18-20 nucleotides. The central DNA gap, which is crucial for RNase H1 recognition, should ideally be 8-10 bases long.[2][3][4]
-
GC Content: Aim for a GC content between 40-60% for optimal binding affinity.
-
-
Transfection Efficiency:
-
Reagent and Cell Type: The choice of transfection reagent is highly cell-line dependent. Optimize the transfection protocol for your specific cell type by testing different reagents and concentrations.
-
Cell Viability: High cytotoxicity during transfection can lead to poor results. Assess cell viability after transfection and optimize reagent and ASO concentrations to minimize toxicity.
-
Positive Control: Always include a positive control ASO targeting a highly expressed housekeeping gene to confirm transfection efficiency and assay performance.[1]
-
-
RNA Analysis:
-
RNA Quality: Ensure the extracted RNA is of high quality and integrity.
-
RT-qPCR Assay: Verify the efficiency of your RT-qPCR primers and probe for the target gene.
-
Question: My 2'-O-MOE gapmer shows good in vitro potency, but poor in vivo efficacy. What could be the reason?
Answer: Translating in vitro results to in vivo models presents additional challenges:
-
Bio-distribution and Delivery:
-
Nuclease Degradation: While 2'-O-MOE modifications enhance nuclease resistance, ensure your ASO is sufficiently stable in biological fluids.[2][5]
-
Tissue Uptake: ASO delivery to the target tissue can be a major hurdle. Consider different delivery strategies or conjugation to targeting ligands if necessary.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Dosing and Regimen: The dose and frequency of administration may need to be optimized for the specific animal model and target tissue.
-
Metabolism: Characterize the metabolic stability of your ASO in vivo.
-
Category 2: Toxicity and Off-Target Effects
Question: I am observing significant cytotoxicity in my cell cultures after ASO transfection. How can I mitigate this?
Answer: Cytotoxicity can arise from the ASO itself or the delivery method.
-
Transfection-Related Toxicity:
-
Reduce the concentration of the transfection reagent and/or the ASO.
-
Change the transfection reagent to one that is less toxic to your cell line.
-
-
ASO-Related Toxicity:
-
Sequence Motifs: Avoid CpG motifs in your ASO sequence, as they can trigger an immune response.
-
Chemical Modifications: While 2'-O-MOE modifications generally have a good safety profile, high concentrations of any modified oligonucleotide can be toxic.[5] Use the lowest effective concentration of your ASO.
-
Protein Binding: Non-specific binding of ASOs to cellular proteins can lead to toxicity.[6]
-
Question: How can I identify and minimize off-target effects of my 2'-O-MOE gapmer?
Answer: Off-target effects, where the ASO affects the expression of unintended genes, are a significant concern.
-
In Silico Analysis:
-
Perform a BLAST search of your ASO sequence against the relevant transcriptome to identify potential off-target transcripts with high sequence complementarity.
-
-
Experimental Validation:
-
Dose-Response: Use the lowest ASO concentration that achieves the desired on-target knockdown to minimize off-target effects.
-
Multiple ASOs: Test multiple ASOs targeting different regions of the same RNA to ensure the observed phenotype is due to on-target knockdown.
-
Mismatch Controls: Include control ASOs with mismatched bases to demonstrate sequence specificity.
-
Transcriptome-Wide Analysis: For in-depth analysis, consider performing microarray or RNA-sequencing to identify global changes in gene expression. Off-target effects are more likely with a higher degree of complementarity between the ASO and an unintended RNA.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a 2'-O-MOE gapmer?
A1: A 2'-O-MOE gapmer is a chimeric antisense oligonucleotide. It has a central "gap" of DNA nucleotides flanked by "wings" of 2'-O-MOE modified RNA nucleotides.[2][3] The gapmer binds to its complementary target mRNA. The DNA/RNA heteroduplex formed in the gap region is recognized and cleaved by the endogenous enzyme RNase H1.[2][4] This leads to the degradation of the target mRNA and subsequent reduction in protein expression. The 2'-O-MOE wings protect the ASO from nuclease degradation and increase its binding affinity to the target RNA.[2][5]
Q2: What are the key advantages of using 2'-O-MOE modifications in gapmer design?
A2: 2'-O-MOE modifications offer several advantages:
-
Enhanced Nuclease Resistance: They protect the ASO from degradation by cellular nucleases, increasing its stability and half-life.[2][5]
-
Increased Binding Affinity: They increase the binding affinity of the ASO to its target RNA, leading to higher potency.[2][5] The 2'-O-MOE modification increases the melting temperature (ΔTm) by approximately 0.9 to 1.6 °C per modification.[5]
-
Favorable Safety Profile: Compared to other high-affinity modifications like locked nucleic acids (LNAs), 2'-O-MOE gapmers generally exhibit a better safety profile with a lower risk of hepatotoxicity.[3][5]
-
Improved Specificity: MOE-modified oligonucleotides have been shown to have reduced affinity for mismatched sequences, enhancing their specificity for the intended target.[5]
Q3: How do I design an effective 2'-O-MOE gapmer?
A3: Consider these design parameters:
-
Length: Typically 18-20 nucleotides.[1]
-
Gap Size: A central DNA gap of 8-10 nucleotides is optimal for RNase H1 activity.[2]
-
Wing Size: The 2'-O-MOE wings on the 5' and 3' ends typically consist of 2-5 nucleotides each. A common design is a "5-10-5" gapmer, with five 2'-O-MOE modifications on each wing and a 10-base DNA gap.
-
Backbone Chemistry: A phosphorothioate (B77711) (PS) backbone is often used in conjunction with 2'-O-MOE modifications to further enhance nuclease resistance.[2]
-
Sequence Selection: Target accessible regions of the pre-mRNA or mRNA, avoiding areas with strong secondary structures. Avoid CpG motifs to minimize immune stimulation.
Q4: What are the critical controls to include in my experiments?
A4: To ensure the validity of your results, include the following controls:
-
Negative Control ASO: A scrambled sequence or a sequence with no known target in the experimental system to control for non-specific effects of the ASO chemistry and delivery.
-
Mismatch Control ASO(s): ASOs with one or more mismatched bases compared to the active ASO to demonstrate sequence specificity.
-
Untreated/Mock Transfection Control: Cells that are not treated with any ASO or are treated only with the transfection reagent to establish a baseline for target gene expression and cell viability.
-
Positive Control ASO: An ASO known to be effective against a different, typically highly expressed, target to validate the experimental procedure.[1]
Data Presentation
Table 1: Comparison of Different Antisense Oligonucleotide Chemistries
| Feature | 1st Gen (PS-DNA) | 2nd Gen (2'-O-MOE Gapmer) | 2.5 Gen (cEt Gapmer) | LNA Gapmer |
| Binding Affinity (ΔTm/mod) | Baseline | +0.9 to +1.6°C[5] | Higher than 2'-O-MOE | Highest |
| Nuclease Resistance | Moderate | High[2][5] | High | Very High |
| In Vitro Potency | Moderate | High[2] | Very High | Very High |
| In Vivo Potency | Moderate | High[3] | Very High | Potentially higher than 2'-O-MOE[3] |
| Toxicity Profile | Moderate (Immune stimulation) | Good, low hepatotoxicity[5] | Moderate | Higher risk of hepatotoxicity[3] |
Table 2: Impact of 2'-O-MOE Gapmer Design on In Vivo Potency and Toxicity
| ASO Design (Wings-Gap-Wings) | Target | Animal Model | ED50 (mg/kg) | Key Toxicity Findings | Reference |
| 5-10-5 MOE | PTEN | Mouse | ~5 | No significant hepatotoxicity | [8] |
| 2-10-2 LNA | PTEN | Mouse | < 2.5 | Severe hepatotoxicity | [8] |
| 3-10-3 cEt | Target X | Mouse | ~1-2 | Lower than LNA, but higher than MOE | [9] |
| 20-mer MOE | Target Y | Mouse | ~10-20 | Well-tolerated | [9] |
Experimental Protocols
Protocol 1: In Vitro Transfection and Potency Assessment of 2'-O-MOE Gapmers
Objective: To determine the in vitro potency of a 2'-O-MOE gapmer by measuring the reduction of the target mRNA in cultured cells.
Materials:
-
2'-O-MOE gapmer ASO and control ASOs (reconstituted in nuclease-free buffer)
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
Opti-MEM™ or other serum-free medium
-
96-well cell culture plates
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, primers, probe, master mix)
-
qPCR instrument
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of ASO-Lipid Complexes:
-
For each ASO, dilute the required amount in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and add the ASO-lipid complexes to the respective wells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C.
-
After the incubation, add fresh, complete growth medium to the wells.
-
-
Cell Lysis and RNA Extraction:
-
24-48 hours post-transfection, lyse the cells directly in the wells or after harvesting.
-
Extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.
-
-
RT-qPCR:
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with primers and a probe specific for your target gene and a housekeeping gene (for normalization).
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control ASO-treated or mock-transfected cells.
-
Plot a dose-response curve to determine the IC50 value of your ASO.
-
Protocol 2: In Vitro RNase H Cleavage Assay
Objective: To confirm that the 2'-O-MOE gapmer directs RNase H-mediated cleavage of the target RNA.
Materials:
-
2'-O-MOE gapmer ASO
-
Target RNA transcript (in vitro transcribed or synthetic, preferably labeled, e.g., with FAM)
-
Recombinant Human RNase H1
-
RNase H reaction buffer
-
Annealing buffer
-
EDTA solution
-
Denaturing polyacrylamide gel or other fragment analysis system
Procedure:
-
Annealing of ASO and Target RNA:
-
In a microcentrifuge tube, mix the labeled target RNA and the ASO in annealing buffer.
-
Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.[9]
-
-
RNase H Cleavage Reaction:
-
Add the RNase H reaction buffer and recombinant RNase H1 to the annealed duplex.
-
Incubate the reaction at 37°C for 30 minutes.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding EDTA solution.[9]
-
-
Analysis of Cleavage Products:
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) or another fragment analysis method like capillary electrophoresis.
-
Visualize the labeled RNA fragments. A successful cleavage will result in the appearance of smaller RNA fragments and a decrease in the full-length RNA band.
-
Protocol 3: Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) of the ASO:RNA duplex, which is a measure of its thermal stability and binding affinity.
Materials:
-
2'-O-MOE gapmer ASO
-
Complementary target RNA oligonucleotide
-
Melting buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[9]
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Dissolve equal molar amounts of the ASO and the target RNA in the melting buffer.[9]
-
-
Denaturation and Annealing:
-
Denature the sample by heating to 95°C for 3 minutes, then cool slowly to room temperature to allow for duplex formation.[9]
-
-
Thermal Melt Measurement:
-
Place the sample in the spectrophotometer.
-
Record the absorbance at 260 nm while gradually increasing the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[9]
-
-
Data Analysis:
-
Plot the absorbance versus temperature. The resulting curve will be sigmoidal.
-
The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the first derivative of the curve.
-
Mandatory Visualization
Caption: Mechanism of action of a 2'-O-MOE gapmer ASO.
References
- 1. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 2. idtdna.com [idtdna.com]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming delivery challenges of 2'-O-MOE ASOs to target tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the delivery challenges of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) to target tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of delivering 2'-O-MOE ASOs to tissues in vivo?
The primary challenges for systemic delivery of "naked" or unconjugated 2'-O-MOE ASOs include:
-
Rapid Degradation: Unmodified oligonucleotides are quickly broken down by nucleases in the bloodstream and tissues. While 2'-O-MOE and phosphorothioate (B77711) (PS) backbone modifications significantly increase nuclease resistance, degradation can still occur.[1][2][3][4]
-
Poor Cellular Uptake: The negatively charged backbone of ASOs limits their ability to passively cross cell membranes. Productive cellular uptake often relies on endocytic pathways, which can be inefficient.[5][6]
-
Tissue Distribution: Following systemic administration, 2'-O-MOE ASOs tend to accumulate predominantly in the liver and kidney, with lower distribution to other tissues like the heart, muscle, and central nervous system (CNS).[7][8][9]
-
Endosomal Escape: Once inside the cell via endocytosis, ASOs must escape the endo-lysosomal pathway to reach their target mRNA in the cytoplasm or nucleus. This is a significant bottleneck for ASO efficacy.[5][9]
Q2: How can I improve the delivery of my 2'-O-MOE ASO to hepatocytes in the liver?
Conjugating the ASO to an N-acetylgalactosamine (GalNAc) ligand is the most effective strategy for targeted delivery to hepatocytes.[10] GalNAc binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[11][12] This receptor-mediated endocytosis dramatically increases the concentration and efficacy of the ASO in the liver.
Studies have shown that GalNAc conjugation can:
-
Increase ASO potency in hepatocytes by 10 to 30-fold compared to unconjugated ASOs.[7][13][14]
-
Shift ASO uptake from non-parenchymal cells to predominantly hepatocytes (from ~12% for unconjugated to >80% for conjugated).[13][15]
-
Lead to more rapid plasma clearance and a more targeted distribution to the liver.[15]
Q3: My target is outside the liver. What strategies can I explore to improve extrahepatic delivery?
Delivering ASOs to tissues beyond the liver is a significant challenge.[10] Current research is focused on identifying new targeting ligands. Strategies under investigation include:
-
Cell-Penetrating Peptides (CPPs): Conjugating ASOs to CPPs can help overcome the cell membrane barrier.
-
Antibody Conjugates: Attaching the ASO to an antibody that targets a specific cell-surface receptor on the tissue of interest.
-
Lipid Nanoparticle (LNP) Formulation: Encapsulating ASOs in LNPs can protect them from degradation, alter their biodistribution, and enhance cellular uptake.[3][6]
-
High-Throughput Screening: In vivo screening platforms are being used to identify novel lipids, peptides, and other molecules that can enhance ASO biodistribution to tissues like the brain and skeletal muscle.[10]
Q4: What is a "gapmer" design, and why is it important for 2'-O-MOE ASOs?
A "gapmer" is a common ASO design that combines different chemical modifications to achieve a specific mechanism of action.[2] It consists of a central "gap" of 8-10 DNA or phosphorothioate DNA bases, flanked by "wings" of 2'-O-MOE modified nucleotides.[2][16]
This design is crucial because:
-
The central DNA gap is necessary to recruit RNase H, an enzyme that recognizes the DNA:RNA duplex and cleaves the target mRNA.[2][16]
-
The 2'-O-MOE "wings" provide high binding affinity to the target RNA, increase nuclease resistance, and reduce toxicity.[2][3][16]
ASOs composed entirely of 2'-O-MOE modifications do not support RNase H activity and typically function through steric hindrance (e.g., modulating splicing).[2]
Troubleshooting Guides
Issue 1: Lower than expected target mRNA knockdown in my tissue of interest.
If you are observing poor efficacy with your 2'-O-MOE ASO, consider the following troubleshooting steps.
// Nodes Start [label="Low Target Knockdown Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Step 1: Verify ASO Integrity & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Step 2: Quantify ASO in Target Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Step 3: Assess Cellular Uptake", fillcolor="#FBBC05", fontcolor="#202124"]; Check4 [label="Step 4: Optimize Dose & Regimen", fillcolor="#FBBC05", fontcolor="#202124"]; Check5 [label="Step 5: Re-evaluate ASO Sequence/Design", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Action: Ensure ASO was handled correctly.\nUse fresh, quality-controlled ASO.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Action: Use a validated method (e.g., ELISA, LC-MS)\nto confirm ASO reached the tissue.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Action: If using a ligand (e.g., GalNAc), confirm\nreceptor expression. Consider delivery enhancers.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4 [label="Action: Perform a dose-response study.\nAdjust dosing frequency based on ASO half-life.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution5 [label="Action: Use bioinformatics to check for off-targets.\nTest alternative ASO sequences targeting the same mRNA.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check1; Check1 -> Check2 [label="If ASO is intact"]; Check2 -> Check3 [label="If tissue concentration is low,\nre-evaluate delivery route.\nIf concentration is adequate..."]; Check3 -> Check4 [label="If uptake is poor"]; Check4 -> Check5 [label="If knockdown is still low\nafter dose optimization"];
Check1 -> Solution1 [style=dashed]; Check2 -> Solution2 [style=dashed]; Check3 -> Solution3 [style=dashed]; Check4 -> Solution4 [style=dashed]; Check5 -> Solution5 [style=dashed]; } } Caption: Troubleshooting workflow for low ASO efficacy.
Issue 2: High toxicity observed in animal models (e.g., hepatotoxicity, nephrotoxicity).
Toxicity can be sequence-dependent or related to the chemical class. While 2'-O-MOE ASOs are generally better tolerated than higher-affinity modifications like LNA, toxicity can still occur.[17][18]
| Potential Cause | Troubleshooting Steps & Considerations |
| High Dose | Reduce the dose. 2'-O-MOE ASOs can have long half-lives in tissue, potentially allowing for lower or less frequent dosing.[19] |
| Sequence-Specific Off-Target Effects | - Screen the ASO sequence against the relevant genome for potential unintended hybridization sites.[6]- Synthesize and test mismatch control oligonucleotides to determine if toxicity is sequence-dependent.[17] |
| Chemical Class-Associated Toxicity | - Ensure high purity of the ASO preparation to remove potentially toxic synthesis impurities.[20]- Some toxicities are related to non-specific protein binding due to the phosphorothioate backbone.[2] Consider alternative ASO designs or chemistries if the therapeutic window is too narrow. |
| Hepatotoxicity | - Monitor serum transaminases (ALT, AST).[17]- LNA modifications, in particular, have been associated with profound hepatotoxicity.[17] While 2'-O-MOE is generally safer, high tissue concentrations can still lead to liver injury.[18] |
| Immunogenicity | Avoid unmethylated CpG motifs in the ASO sequence, as they can stimulate an immune response. |
Data & Protocols
Data Presentation: Enhancing Liver Delivery with GalNAc Conjugation
The following tables summarize the significant improvements in potency and hepatocyte-specific delivery achieved by conjugating a 2'-O-MOE ASO to a trivalent GalNAc ligand.
Table 1: Comparison of In Vivo Potency
| ASO Type | Target | Fold Increase in Potency (GalNAc vs. Unconjugated) | Reference |
| 2'-MOE Gapmer | Hepatocyte Targets (Rodents) | ~10-fold | [13] |
| 2'-MOE Gapmer | Apo(a) mRNA (Human Tg Mice) | ~20-fold | [14] |
| LNA/cEt Gapmers | General (Mice) | ~20-fold | [13] |
| 2'-MOE Gapmer | Clinical Setting | Up to 30-fold | [13] |
Table 2: Cellular Distribution in Mouse Liver
| ASO Type | % Uptake in Hepatocytes | % Uptake in Non-Parenchymal Cells | Reference |
| Unconjugated SRB1 ASO | ~12-30% | >70% | [13][15] |
| GalNAc-conjugated SRB1 ASO | >80% | <20% | [13][15] |
Experimental Protocols
Protocol 1: General Method for ASO Quantification in Tissue
This protocol outlines a common workflow for measuring ASO concentration in tissue samples using a hybridization-based ELISA or LC-MS/MS.
Methodology Details:
-
Tissue Homogenization: Tissues are weighed and homogenized in a lysis buffer containing proteinase K to digest proteins and release the ASO.
-
Quantification:
-
Hybridization ELISA: This is a highly sensitive method. A capture probe complementary to the ASO is immobilized on a plate. The tissue homogenate is added, and the ASO hybridizes to the capture probe. A second, labeled detection probe then binds to another region of the ASO, and the signal is quantified.
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This method offers high specificity and can distinguish the full-length ASO from its metabolites.[21] It is often used for pharmacokinetic studies.
-
-
Standard Curve: A standard curve is generated using known concentrations of the ASO spiked into tissue homogenate from an untreated animal. This is essential for accurate quantification.
-
Antibody-based Detection: Newer methods utilize antibodies that specifically recognize the 2'-O-MOE or phosphorothioate modifications, allowing for sequence-independent detection via immunohistochemistry or immunoassays.[22][23][24][25][26]
Protocol 2: Assessing Target mRNA Knockdown via RT-qPCR
-
RNA Extraction: Extract total RNA from homogenized tissue samples using a standard method (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity (e.g., via NanoDrop or Bioanalyzer).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable master mix (e.g., SYBR Green or TaqMan), cDNA template, and primers specific to the target mRNA.
-
Include primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR assay on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for the target gene and housekeeping gene(s) in both treated and control samples.
-
Normalize the target gene expression to the housekeeping gene(s) (ΔCt).
-
Calculate the relative change in expression compared to the control group (ΔΔCt method) to determine the percentage of mRNA knockdown.
-
References
- 1. researchgate.net [researchgate.net]
- 2. idtdna.com [idtdna.com]
- 3. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Transforming delivery and activity of antisense oligonucleotides (ASOs) outside of the liver with high throughput in vivo ligand screens — Department of Paediatrics [paediatrics.ox.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. Antisense oligonucleotide is a promising intervention for liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rockland.com [rockland.com]
- 22. Characterizing Antibodies Targeting Antisense Oligonucleotide Phosphorothioate and 2'- O-Methoxyethyl Modifications for Intracellular Trafficking and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. natahub.org [natahub.org]
- 25. bioengineer.org [bioengineer.org]
- 26. Characterising antibodies targeting antisense oligonucleotide (ASO) modifications for quantification of intracellular trafficking | Rockland [rockland.com]
Minimizing toxicity and immunogenicity of 2'-O-MOE oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-(2-methoxyethyl) (2'-O-MOE) modified oligonucleotides. The information provided is intended to help minimize toxicity and immunogenicity during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with 2'-O-MOE oligonucleotides?
A1: The primary toxicity concerns for 2'-O-MOE antisense oligonucleotides (ASOs) include hepatotoxicity (liver toxicity), renal toxicity (kidney toxicity), and sequence-dependent cytotoxicity.[1][2] Hepatotoxicity can manifest as elevated liver enzymes (ALT and AST) and hepatocellular necrosis.[1][3][4][5] Some 2'-O-MOE ASOs can also cause renal tubular injury. Additionally, certain nucleotide sequences may induce cytotoxicity independent of their antisense target.
Q2: How does the 2'-O-MOE modification impact the immunogenicity of an oligonucleotide?
A2: The 2'-O-MOE modification generally reduces the pro-inflammatory effects of oligonucleotides compared to unmodified or first-generation phosphorothioate (B77711) oligonucleotides.[6] However, at high doses, 2'-O-MOE ASOs can still elicit a mild pro-inflammatory response.[7] This response is often independent of Toll-like receptor 9 (TLR9), a common pathway for oligonucleotide-induced immune stimulation, and may involve other signaling pathways.[7]
Q3: What are "off-target effects" and how can they contribute to toxicity?
A3: Off-target effects occur when an ASO binds to and alters the expression of unintended RNAs due to sequence similarity with the intended target.[8] These unintended interactions can lead to cytotoxicity or other adverse effects by disrupting normal cellular processes. The likelihood of off-target effects is influenced by the ASO sequence and chemical modifications.
Q4: Can impurities from the synthesis of 2'-O-MOE ASOs contribute to toxicity?
A4: While impurities are a general concern in drug development, studies have shown that common impurities found in 2'-O-MOE ASO preparations do not significantly contribute to the overall toxicology profile at typical levels.[2]
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity Observed in Cell Culture
Symptoms:
-
Increased cell death after transfection with 2'-O-MOE ASO compared to controls.
-
Reduced cell viability in a dose-dependent manner.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sequence-Dependent Cytotoxicity | 1. Sequence Redesign: Synthesize and test ASOs with modified sequences targeting the same gene. Certain motifs, such as TCC and TGC, have been associated with higher toxicity in some LNA-modified ASOs.[1] 2. Control Oligonucleotides: Include a scrambled control ASO with the same chemistry and length to differentiate sequence-specific toxicity from class effects. |
| Off-Target Effects | 1. Bioinformatic Analysis: Use tools like BLAST or other sequence alignment software to predict potential off-target binding sites in the relevant transcriptome. 2. Validate Off-Target Expression: If potential off-targets are identified, measure their mRNA and/or protein levels after ASO treatment to confirm unintended knockdown. 3. ASO Design Modification: Consider shortening the ASO or introducing strategic mismatches to reduce off-target binding while maintaining on-target activity.[1] |
| Transfection Reagent Toxicity | 1. Optimize Transfection Conditions: Titrate the concentration of the transfection reagent and the ASO to find the optimal balance between delivery efficiency and cell viability. 2. Test Different Reagents: Evaluate alternative transfection reagents that may be less toxic to your specific cell line. |
| Apoptosis Induction | 1. Caspase Activity Assay: Perform a caspase-3/7 activity assay to determine if the observed cytotoxicity is due to apoptosis.[9][10] (See Experimental Protocols section for details). |
Problem 2: Elevated Liver Enzymes (ALT/AST) in Animal Studies
Symptoms:
-
Statistically significant increases in serum alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels in treated animals compared to the control group.[3][4][5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hybridization-Dependent Hepatotoxicity | 1. Dose-Response Assessment: Conduct a thorough dose-response study to identify a potential therapeutic window with acceptable safety margins.[3] 2. Off-Target Analysis in Liver: Analyze liver tissue for the knockdown of predicted off-target genes that could contribute to hepatotoxicity. |
| Hybridization-Independent Hepatotoxicity | 1. Chemical Modification Strategy: Evaluate ASOs with alternative chemical modification patterns. For example, altering the gap size or the number of 2'-O-MOE modifications in a gapmer ASO can influence hepatotoxicity.[3] |
| Sterile Inflammation | 1. Cytokine Profiling: Measure pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in the serum of treated animals to assess the extent of the inflammatory response. 2. Histopathology: Perform a detailed histopathological examination of liver tissue to characterize the nature of the inflammatory infiltrate. |
Quantitative Data Summary
Table 1: Dose-Dependent Hepatotoxicity of a 2'-O-MOE ASO in Mice
| Dose (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) |
| Saline Control | 30 | 47 |
| 100 | 45 | 60 |
| 400 | 717 | 853 |
Data is illustrative and based on findings for a specific 2'-O-MOE ASO.[11] Actual values will vary depending on the ASO sequence and experimental conditions.
Table 2: Comparison of Hepatotoxicity of Different ASO Chemistries in Mice
| ASO Chemistry | Dose (µmol/kg) | Mean ALT (U/L) | Mean AST (U/L) |
| 2'-O-MOE | 4.5 | ~50 | ~100 |
| LNA | 4.5 | >500 | >1000 |
Data is generalized from comparative studies.[3] LNA-modified ASOs have been shown to have a higher potential for hepatotoxicity compared to 2'-O-MOE ASOs.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5][12][13]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
2'-O-MOE ASO and control oligonucleotides
-
Transfection reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare transfection complexes of the 2'-O-MOE ASO and control oligonucleotides according to the manufacturer's protocol for the chosen transfection reagent.
-
Remove the culture medium from the cells and add the transfection complexes. Incubate for the desired duration (e.g., 4-6 hours).
-
Replace the transfection medium with fresh complete culture medium and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Hepatotoxicity Assessment (ALT/AST Measurement)
This protocol is based on standard methods for measuring liver enzymes in mouse serum.[2]
Materials:
-
Mice
-
2'-O-MOE ASO and vehicle control (e.g., saline)
-
Blood collection tubes
-
Centrifuge
-
ALT and AST assay kits (commercially available)
-
Microplate reader
Procedure:
-
Administer the 2'-O-MOE ASO or vehicle control to mice via the desired route (e.g., subcutaneous injection).
-
At selected time points after administration, collect blood from the mice via a suitable method (e.g., retro-orbital sinus, cardiac puncture).
-
Allow the blood to clot at room temperature and then centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
On the day of analysis, thaw the serum samples on ice.
-
Perform the ALT and AST assays according to the manufacturer's instructions provided with the commercial kits.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the ALT and AST concentrations in U/L based on the standard curve.
In Vitro Immunostimulation Assessment (Cytokine Release Assay)
This protocol is a generalized procedure for measuring cytokine release from human whole blood.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
2'-O-MOE ASO and control oligonucleotides
-
Positive control (e.g., LPS)
-
RPMI 1640 medium
-
96-well cell culture plates
-
Centrifuge
-
Cytokine ELISA kits (e.g., for IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Within 2 hours of collection, dilute the whole blood 1:5 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Add 20 µL of the 2'-O-MOE ASO, control oligonucleotides, or positive control at the desired final concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of desired cytokines (e.g., IL-6, TNF-α) in the supernatant using specific ELISA kits according to the manufacturer's protocols.
Apoptosis Assessment (Caspase-3/7 Activity Assay)
This protocol is a general guide for measuring caspase activity in cell lysates.[10]
Materials:
-
Cells treated with 2'-O-MOE ASO and controls
-
Caspase-3/7 assay kit (containing lysis buffer, substrate, and buffer)
-
Fluorometer or microplate reader capable of fluorescence detection
Procedure:
-
Culture and treat cells with the 2'-O-MOE ASO as described in the MTT assay protocol.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Incubate the cell lysates with the caspase-3/7 substrate according to the kit manufacturer's instructions. The substrate is typically a fluorogenic peptide that is cleaved by active caspases.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
Visualizations
Caption: Mechanisms of 2'-O-MOE ASO-induced toxicity.
References
- 1. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Non-CpG-containing antisense 2'-methoxyethyl oligonucleotides activate a proinflammatory response independent of Toll-like receptor 9 or myeloid differentiation factor 88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ultra-dd.org [ultra-dd.org]
- 13. [PDF] A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Tolerability of 2'-O-MOE Chimeric ASOs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tolerability issues encountered during experiments with 2'-O-Methoxyethyl (2'-O-MOE) chimeric antisense oligonucleotides (ASOs).
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Unexpected Hepatotoxicity Observed in Animal Models
Question: We observed elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in mice treated with our 2'-O-MOE ASO. How should we troubleshoot this issue?
Answer:
Elevated ALT and AST are common indicators of hepatotoxicity. The following steps can help you investigate and mitigate this issue:
1. Confirm the Observation and Rule Out Experimental Error:
-
Repeat the experiment: Ensure the results are reproducible.
-
Check vehicle controls: Administer the vehicle alone to confirm it is not the source of toxicity.
-
Analyze ASO purity: Ensure the ASO preparation is free from contaminants that could induce toxicity.
2. Investigate the Mechanism of Toxicity:
-
Hybridization-dependent (Off-target) effects: The ASO may be binding to and cleaving unintended mRNA targets.
-
Hybridization-independent (Class-related) effects: Toxicity may be related to the chemical properties of the ASO, such as the phosphorothioate (B77711) (PS) backbone, which can lead to non-specific protein binding.[3]
-
Protein Binding Assays: Evaluate the ASO's propensity to bind to cellular proteins.
-
3. Mitigation Strategies:
-
Sequence Redesign: If significant off-target effects are identified, redesign the ASO to avoid these interactions. Introducing targeted mismatches can reduce off-target activity.[4]
-
Chemical Modification:
-
Dose Reduction: Perform a dose-response study to find the lowest effective dose with an acceptable safety margin.
-
GalNAc3 Conjugation: For liver-targeted ASOs, conjugation with N-acetylgalactosamine (GalNAc3) can significantly increase potency, allowing for lower doses and an improved safety profile.[7][8][9][10]
Issue 2: Severe Injection Site Reactions (ISRs) in Study Animals
Question: Our subcutaneous injections of a 2'-O-MOE ASO are causing severe erythema, swelling, and pain at the injection site in our animal models. What can we do to reduce these reactions?
Answer:
Injection site reactions are a known class effect of subcutaneously administered oligonucleotides.[11] Here’s a guide to understanding and mitigating them:
1. Standardize ISR Assessment:
-
Use a uniform and standardized scoring system to objectively evaluate the severity of ISRs. This allows for consistent comparison between different ASOs and formulations.[11]
2. Histological Analysis:
-
Perform histopathological analysis of the injection site to understand the nature of the inflammatory response. This can reveal findings such as leukocytoclastic vasculitis or infiltration of neutrophils, lymphocytes, and eosinophils.[11]
3. Mitigation Strategies:
-
Formulation Optimization:
-
Buffer Composition: Formulating the ASO in a buffer containing divalent cations like Ca2+ and Mg2+ has been shown to reduce acute neurotoxicity and may be beneficial for local tolerability.[5]
-
Excipients: Evaluate the use of different excipients to improve the local tolerability of the formulation.
-
-
Dose and Concentration:
-
Lower the Dose: A dose-response study can help identify a dose that is both efficacious and better tolerated.
-
Decrease Concentration: If possible, decrease the concentration of the ASO in the formulation to reduce the local irritant effect.
-
-
Alternative Delivery Strategies:
Frequently Asked Questions (FAQs)
Q1: What are the most common tolerability issues associated with 2'-O-MOE chimeric ASOs?
A1: The most frequently reported tolerability issues include:
-
Injection Site Reactions (ISRs): These are local cutaneous reactions at the site of subcutaneous injection, often manifesting as erythema, pain, and swelling.[11]
-
Flu-like Reactions: Systemic inflammatory responses characterized by symptoms such as fever, chills, and muscle aches.[12]
-
Hepatotoxicity: Elevation of liver enzymes (ALT and AST), indicating potential liver injury.[13]
-
Thrombocytopenia: A decrease in platelet counts, which can be moderate and reversible or, in rare cases, severe.[6][14]
It is important to note that advances in ASO design and screening have led to significant improvements in the tolerability profile of newer 2'-O-MOE ASOs compared to earlier compounds like mipomersen (B10770913).[12][15]
Q2: How does GalNAc3 conjugation improve the tolerability of 2'-O-MOE ASOs?
A2: GalNAc3 is a ligand that targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes.[9][10] Conjugating a 2'-O-MOE ASO to GalNAc3 offers several advantages for tolerability:
-
Increased Potency: GalNAc3 conjugation leads to enhanced delivery of the ASO to the liver, resulting in a significant increase in potency (up to 30-fold).[7][16]
-
Dose Reduction: The increased potency allows for the use of much lower doses to achieve the desired therapeutic effect.
-
Improved Safety Profile: Lower doses lead to a reduction in systemic exposure and, consequently, a decrease in class-related toxicities. Studies have shown that GalNAc3-conjugated ASOs have a markedly lower incidence of injection site reactions and flu-like reactions compared to their unconjugated counterparts.[8]
Q3: What is the role of the phosphorothioate (PS) backbone in ASO toxicity?
A3: The phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with sulfur, is crucial for the in vivo stability of ASOs by providing resistance to nuclease degradation.[3] However, the PS backbone is also associated with some of the class-related toxicities of ASOs:
-
Non-specific Protein Binding: The PS modification can lead to non-specific interactions with cellular proteins, which can contribute to toxicity.[3]
-
Immune Stimulation: Certain sequence motifs within a PS-ASO, such as CpG dinucleotides, can be recognized by Toll-like receptors (TLRs), leading to an innate immune response and the release of pro-inflammatory cytokines.[17]
Strategies to mitigate these effects include optimizing the number and placement of PS linkages and avoiding immunostimulatory sequence motifs.[18]
Q4: What are the best practices for selecting control oligonucleotides in tolerability studies?
A4: The use of appropriate controls is critical for accurately interpreting tolerability data. Here are some best practices:
-
Mismatch Control: A control ASO with the same length, backbone, and 2' modifications but with several mismatched bases relative to the target sequence should be included. This helps to distinguish between hybridization-dependent and hybridization-independent effects.[19]
-
Scrambled Control: A scrambled control has the same base composition as the active ASO but in a randomized sequence. This is another way to assess non-sequence-specific effects.[19]
-
Vehicle Control: Always include a group that receives only the vehicle to account for any effects of the formulation itself.[20]
-
Avoid "No Treatment" or "Lipid Only" Controls as Primary Comparators: The combination of the oligonucleotide and any delivery vehicle is most likely to produce off-target effects.[19]
Q5: How can I predict the potential for immune stimulation by my 2'-O-MOE ASO?
A5: Predicting and assessing the immunostimulatory potential of an ASO is crucial. Here are some approaches:
-
Sequence Analysis: Avoid immunostimulatory motifs like CpG dinucleotides.
-
In Vitro Assays: A human whole blood assay or an assay using peripheral blood mononuclear cells (PBMCs) can be used to measure the release of cytokines (e.g., TNF-α, IL-6, IFN-α) upon exposure to the ASO.[3][12][21][22][23] This provides a good in vitro model to predict the in vivo cytokine response in humans.
Data Presentation
Table 1: Comparison of Tolerability Between Mipomersen and a Newer Cohort of 2'-O-MOE ASOs
| Adverse Event | Mipomersen (n=266) | 12 Other 2'-O-MOE ASOs (n=713) |
| Incidence of Flu-Like Reactions | 9.4% | 0.6% |
| Dose Discontinuation due to Flu-Like Reactions | 0.9% | 0.2% |
| Data from a study comparing the tolerability of mipomersen to 12 more recently developed 2'-O-MOE ASOs.[12][15] |
Table 2: Comparison of Tolerability Between Unconjugated and GalNAc3-Conjugated 2'-O-MOE ASOs in Healthy Volunteers
| Adverse Event | Unconjugated ASO (n=71) | GalNAc3-Conjugated ASO (n=79) |
| Mean % of Injections with Local Cutaneous Reaction | 28.6% | 0.9% |
| Incidence of Flu-Like Reactions | 0.7% | 0.0% |
| Dose Discontinuation due to LCR or FLR | 4.2% | 0.0% |
| Data from a comparative analysis of four pairs of same-sequence unconjugated and GalNAc3-conjugated 2'-O-MOE ASOs.[8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hepatotoxicity in Mice
This protocol describes a method for evaluating the hepatotoxic potential of 2'-O-MOE ASOs in mice.
Materials:
-
CD-1 mice (male, 5-7 weeks old)
-
ASO formulated in sterile saline or PBS
-
Vehicle control (saline or PBS)
-
Blood collection tubes (e.g., for serum separation)
-
Anesthesia (e.g., isoflurane)
-
ALT/AST assay kits
-
Materials for tissue fixation (e.g., 10% neutral buffered formalin) and histopathology
Procedure:
-
Dosing:
-
Monitoring:
-
Monitor the animals for clinical signs of toxicity and record body weights throughout the study.
-
-
Sample Collection (Day 15):
-
Anesthetize the mice.
-
Collect blood via cardiac puncture or from the vena cava for serum chemistry analysis.[24]
-
Euthanize the animals and perform a necropsy.
-
Collect the liver and weigh it.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological evaluation.
-
-
Analysis:
-
Process the blood to obtain serum and measure ALT and AST levels using a commercial assay kit.
-
Process the fixed liver tissue for histopathology, including hematoxylin (B73222) and eosin (B541160) (H&E) staining. Evaluate for signs of liver necrosis and apoptosis.[24]
-
Protocol 2: In Vitro Cytokine Release Assay Using Human Whole Blood
This protocol is for assessing the potential of an ASO to induce a systemic cytokine response.
Materials:
-
Fresh human whole blood collected in tubes containing Hirudin as the anticoagulant (Heparin and EDTA can interfere with oligonucleotide delivery).[3][22]
-
ASO dissolved in a suitable vehicle.
-
Positive controls (e.g., LPS for TLR4, R848 for TLR7/8).[21][22]
-
Negative control (vehicle).
-
96-well cell culture plates.
-
CO2 incubator.
-
ELISA or multiplex assay kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α).
Procedure:
-
Blood Collection:
-
Collect whole blood from healthy volunteers into tubes containing Hirudin.
-
-
Assay Setup:
-
In a 96-well plate, add the ASO at various concentrations.
-
Include positive and negative controls.
-
Add the fresh whole blood to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 24-48 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines in the plasma samples using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for ASO-induced hepatotoxicity.
Caption: Relationship between ASO components, tolerability issues, and mitigation strategies.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aligos.com [aligos.com]
- 9. researchgate.net [researchgate.net]
- 10. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Injection site reactions after subcutaneous oligonucleotide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates | Haematologica [haematologica.org]
- 15. researchgate.net [researchgate.net]
- 16. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. journals.plos.org [journals.plos.org]
- 22. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA | PLOS One [journals.plos.org]
- 23. [PDF] A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA | Semantic Scholar [semanticscholar.org]
- 24. aumbiotech.com [aumbiotech.com]
Technical Support Center: Managing Thrombocytopenia Risk with 2'-O-methoxyethyl (2'-O-MOE) Antisense Oligonucleotides
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding, monitoring, and mitigating the risk of thrombocytopenia associated with 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: Is thrombocytopenia a class effect of all 2'-O-MOE ASOs?
A1: No, a thorough analysis of clinical trial data has shown that there is no generic class effect on platelet numbers for all 2'-O-MOE ASOs.[1][2] The effect is highly dependent on the specific oligonucleotide sequence. While some 2'-O-MOE ASOs have been associated with declines in platelet counts, many others have not shown this effect.[1][2]
Q2: What are the different phenotypes of 2'-O-MOE ASO-induced thrombocytopenia?
A2: Two distinct phenotypes of platelet count reduction have been observed in clinical trials with 2'-O-MOE ASOs:[3][4][5][6][7]
-
Phenotype 1: A moderate, dose-dependent, and reversible drop in platelet counts. This is the more common phenotype and is not typically considered clinically severe.[3][4][5][7]
-
Phenotype 2: A rare but severe thrombocytopenia.[3][4][5][7]
Q3: What is the proposed mechanism for 2'-O-MOE ASO-induced thrombocytopenia?
A3: The exact mechanism is still under investigation, but a key hypothesis for the more common Phenotype 1 involves the interaction of the ASO with the platelet receptor glycoprotein (B1211001) VI (GPVI).[3][4][5] This interaction can trigger platelet activation and the formation of platelet-leukocyte aggregates, which may lead to increased platelet clearance.[3][4][5][8] The phosphorothioate (B77711) (PS) backbone, a common modification in ASOs, is thought to play a role in this interaction.[9] Some studies also suggest the involvement of Toll-like receptors (TLRs) in platelet activation.[9]
Q4: Are there specific ASO sequences that are more likely to cause thrombocytopenia?
A4: Yes, the propensity to cause thrombocytopenia is sequence-dependent.[1][2][3][4][5] Studies have shown that certain 2'-O-MOE ASO sequences are associated with a higher incidence of platelet declines, while others have no detectable effect on platelet counts.[3][4][5][7] For example, in one analysis, 3 out of 16 different 2'-O-MOE ASOs were associated with a greater than 10% incidence of platelet decreases of over 30% from baseline.[1][2]
Q5: How can I assess the risk of my 2'-O-MOE ASO causing thrombocytopenia preclinically?
A5: In vitro assays can be used to screen ASO candidates for their potential to activate platelets. These assays can provide valuable data to guide the selection of lead candidates with a lower risk of causing thrombocytopenia. Key in vitro assessments include:
-
Platelet Activation Assays: Measuring markers of platelet activation, such as P-selectin expression on the platelet surface, using flow cytometry.[3][7][9]
-
Platelet Aggregation Assays: Assessing the ability of the ASO to induce platelet aggregation in platelet-rich plasma (PRP).[8]
-
Platelet-Leukocyte Aggregate Formation: Quantifying the formation of aggregates between platelets and leukocytes in whole blood, which can be a factor in platelet clearance.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected drop in platelet counts in animal studies. | Sequence-specific ASO-induced platelet activation and clearance. | 1. Confirm the finding with additional animals and time points. 2. Perform in vitro platelet activation and aggregation assays with the specific ASO sequence to confirm a direct effect on platelets. 3. Consider screening alternative ASO sequences targeting the same mRNA to identify candidates with a lower potential for platelet effects. |
| High variability in platelet counts between individual animals. | Differences in individual sensitivity to ASO-induced platelet activation. This could be related to varying levels of platelet receptors like GPVI.[3][4][5] | 1. Increase the number of animals per group to improve statistical power. 2. If possible, measure baseline platelet receptor levels (e.g., GPVI) to investigate potential correlations with the observed platelet response. |
| In vitro platelet activation is observed, but no significant in vivo thrombocytopenia. | The in vitro concentration of ASO may be higher than the physiologically relevant concentration at the site of platelet interaction in vivo. The in vivo clearance mechanisms may compensate for a low level of platelet activation. | 1. Carefully consider the dose and concentration used in vitro and its relevance to the expected in vivo exposure. 2. While in vitro assays are valuable screening tools, in vivo studies remain the gold standard for assessing thrombocytopenia risk. |
| Conflicting results between platelet-rich plasma (PRP) and whole blood assays. | The presence of other blood cells (leukocytes, red blood cells) in whole blood can influence platelet responses and the formation of platelet-leukocyte aggregates.[8] | 1. Both assay formats provide valuable information. PRP assays can isolate the direct effect of the ASO on platelets, while whole blood assays provide a more physiologically relevant context. 2. Analyze both sets of data to get a comprehensive understanding of the ASO's potential effects. |
Data Summary
Table 1: Incidence of Platelet Reductions with 2'-O-MOE ASOs in Human Clinical Trials
| Platelet Count Range | 2'-O-MOE ASO-Treated Subjects (n=2,638) | Placebo-Treated Subjects |
| 50-100 K/μL (Confirmed Post-Baseline) | 0.3% (7 subjects) | Not specified |
| >30% Decrease from Baseline | Incidence >10% for 3 out of 16 ASOs | Not specified |
Data summarized from an analysis of the Ionis integrated safety database.[1][2]
Table 2: Effect of Different 2'-O-MOE ASO Sequences on Platelet Function In Vitro
| ASO Sequence | Effect on Platelet Count (in vivo) | Platelet P-selectin Expression (in vitro) | Platelet-Leukocyte Aggregate Formation (in vitro) |
| 104838 | Associated with Phenotype 1 (moderate drop) | Moderate Increase | Moderate Increase |
| 501861 | Effects unknown | Moderate Increase | Moderate Increase |
| 487660 | No effect | No significant increase | No significant increase |
This table summarizes findings from a study investigating sequence-specific effects.[3][5][7]
Experimental Protocols
1. Protocol: In Vitro Platelet P-selectin Expression Assay by Flow Cytometry
-
Objective: To assess the potential of a 2'-O-MOE ASO to directly activate human platelets.
-
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma (PRP).
-
Test 2'-O-MOE ASO at various concentrations.
-
Positive control (e.g., Thrombin Receptor Activating Peptide - TRAP).
-
Negative control (vehicle).
-
Fluorescently labeled anti-CD62P (P-selectin) antibody.
-
Fluorescently labeled anti-CD41a or anti-CD61 antibody (platelet marker).
-
Flow cytometer.
-
-
Methodology:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Incubate PRP or whole blood with the test ASO, positive control, or negative control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the fluorescently labeled antibodies against P-selectin and a platelet-specific marker.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Fix the samples if necessary.
-
Analyze the samples using a flow cytometer, gating on the platelet population based on the platelet-specific marker.
-
Quantify the percentage of platelets expressing P-selectin or the mean fluorescence intensity of P-selectin expression.
-
2. Protocol: Platelet-Leukocyte Aggregate Formation Assay
-
Objective: To measure the formation of aggregates between platelets and leukocytes in whole blood following exposure to a 2'-O-MOE ASO.
-
Materials:
-
Freshly drawn human whole blood.
-
Test 2'-O-MOE ASO at various concentrations.
-
Positive control (e.g., ADP or TRAP).
-
Negative control (vehicle).
-
Fluorescently labeled anti-CD41a or anti-CD61 antibody (platelet marker).
-
Fluorescently labeled anti-CD45 antibody (leukocyte common antigen).
-
Flow cytometer.
-
-
Methodology:
-
Incubate whole blood with the test ASO, positive control, or negative control for a specified time at 37°C.
-
Add the fluorescently labeled antibodies against the platelet and leukocyte markers.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Lyse the red blood cells using a lysis buffer.
-
Analyze the samples using a flow cytometer.
-
Gate on the leukocyte population using the anti-CD45 antibody.
-
Within the leukocyte gate, quantify the percentage of cells that are also positive for the platelet marker, representing platelet-leukocyte aggregates.
-
Visualizations
References
- 1. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. Antisense oligonucleotides and nucleic acids generate hypersensitive platelets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 2'-O-MOE Oligonucleotide Binding Affinity with Spermine Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) oligonucleotides conjugated to spermine (B22157).
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of conjugating spermine to 2'-O-MOE oligonucleotides?
A1: The primary benefit is a significant increase in the binding affinity of the oligonucleotide to its complementary RNA target.[1] This is mainly achieved by reducing the electrostatic repulsion between the negatively charged phosphate (B84403) backbone of the oligonucleotide and the target RNA, which accelerates the rate of hybridization.
Q2: How does spermine conjugation affect the thermal stability of the oligo-RNA duplex?
A2: Spermine conjugation increases the thermal stability of the duplex, as reflected by a higher melting temperature (Tm). The increase in Tm is generally linear with the number of spermine units attached. This enhanced stability is attributed to the cationic nature of spermine neutralizing the negative charges of the phosphate backbone.
Q3: What methods are used to conjugate spermine to 2'-O-MOE oligonucleotides?
A3: Spermine can be conjugated to oligonucleotides during solid-phase synthesis. A common method involves using a protected spermine phosphoramidite (B1245037), which can be added to the 5' or 3' terminus of the oligonucleotide. For internal modifications, a "convertible nucleoside approach" can be employed to link spermine to the exocyclic amino groups of cytidines.[1]
Q4: Can spermine conjugation affect the nuclease resistance of 2'-O-MOE oligos?
A4: Yes, the combination of 2'-O-MOE modification and spermine conjugation can enhance nuclease resistance. The 2'-O-MOE modification itself provides significant protection from nuclease degradation, and the conformational changes induced by spermine can further shield the oligonucleotide.[2][3]
Q5: Are there any potential downsides to spermine conjugation?
A5: While beneficial for binding affinity, high levels of spermine conjugation can sometimes lead to challenges in purification and may affect solubility. Additionally, the impact on cellular uptake and in vivo performance needs to be empirically determined for each specific conjugate.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis, purification, and characterization of spermine-conjugated 2'-O-MOE oligonucleotides.
Synthesis
| Problem | Possible Causes | Solutions |
| Low Coupling Efficiency of Spermine Phosphoramidite | 1. Moisture in Reagents: Phosphoramidites are highly sensitive to moisture, which leads to their degradation.[4][5] 2. Degraded Phosphoramidite: Improper storage or expired reagents will result in reduced activity.[4] 3. Suboptimal Activator: Incorrect activator type, concentration, or degraded activator solution can hinder the coupling reaction.[4] | 1. Use anhydrous acetonitrile (B52724) (ACN) and ensure all reagents are dry. Store phosphoramidites under an inert atmosphere (e.g., argon). 2. Use fresh, high-quality phosphoramidites. 3. Verify the activator's integrity and concentration. Consider using a stronger activator if necessary. |
| Incomplete Deprotection | 1. Inefficient Deprotection Conditions: The protecting groups on the spermine moiety may require specific deprotection conditions that differ from standard oligonucleotide protocols. | 1. Consult the supplier of the spermine phosphoramidite for recommended deprotection procedures. Extended deprotection times or alternative reagents may be necessary. |
| Side Reactions | 1. Modification of Nucleobases: The reactive nature of spermine's amino groups could potentially lead to side reactions with nucleobases if not properly protected. | 1. Ensure that the spermine phosphoramidite has appropriate protecting groups on its amino functionalities. |
Purification and Characterization
| Problem | Possible Causes | Solutions |
| Difficulty in Purification by HPLC | 1. Altered Hydrophobicity: Spermine conjugation significantly alters the charge and hydrophobicity of the oligonucleotide, affecting its retention on standard reverse-phase columns. 2. Aggregation: Guanine-rich sequences, in particular, can be prone to aggregation, which is sometimes exacerbated by the polycationic nature of spermine.[6] | 1. Use ion-pair reverse-phase HPLC (IP-RP-HPLC) with a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) to improve retention and resolution. Anion-exchange chromatography can also be effective.[6] 2. Adjust mobile phase conditions, such as pH or the addition of denaturing agents (e.g., formamide), to disrupt aggregates. |
| Inaccurate Mass Spectrometry Results | 1. Adduct Formation: The presence of multiple positive charges on spermine can lead to the formation of various salt adducts, complicating mass spectra. 2. In-source Fragmentation: The lability of the conjugate might lead to fragmentation in the mass spectrometer. | 1. Optimize the mobile phase for mass spectrometry, often using volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate.[7] 2. Use a soft ionization technique like electrospray ionization (ESI) and optimize the instrument parameters to minimize fragmentation. |
| Low Yield of Purified Product | 1. Losses during Purification: The unique properties of the conjugate may lead to poor recovery from chromatography columns. 2. Inaccurate Quantitation: The altered extinction coefficient of the conjugated oligo can lead to errors in UV-based quantitation. | 1. Optimize the purification protocol to ensure efficient elution and recovery. 2. Determine the extinction coefficient of the final conjugate experimentally for accurate concentration measurement. |
Data Presentation
Table 1: Effect of Spermine Conjugation on the Melting Temperature (Tm) of 2'-O-MOE Oligonucleotide-RNA Duplexes
| Oligonucleotide Modification | Number of Spermine Conjugations | Change in Tm (°C) per Modification |
| 2'-O-MOE | 1 | +3 to +5 |
| 2'-O-MOE | 2 | +6 to +10 (cumulative) |
Note: The exact ΔTm can vary depending on the sequence, position of conjugation, and buffer conditions. The data presented is a representative summary based on published findings.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of 5'-Spermine-Conjugated 2'-O-MOE Oligonucleotides
This protocol outlines the general steps for synthesizing a 2'-O-MOE oligonucleotide with a 5'-terminal spermine conjugation using a standard automated DNA/RNA synthesizer.
Materials:
-
2'-O-MOE phosphoramidites (A, G, C, T/U)
-
Protected spermine phosphoramidite
-
Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Controlled pore glass (CPG) solid support
-
Anhydrous acetonitrile (ACN)
-
Deprotection solution (e.g., aqueous ammonium hydroxide)
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Ensure all reagent bottles are filled with fresh, anhydrous reagents.
-
Oligonucleotide Synthesis: The synthesis proceeds in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Spermine Coupling: In the final coupling cycle, the protected spermine phosphoramidite is coupled to the 5'-terminus of the growing oligonucleotide chain.
-
Cleavage and Deprotection: Following synthesis, the solid support is treated with the deprotection solution to cleave the oligonucleotide from the support and remove all protecting groups from the nucleobases, phosphate backbone, and the spermine moiety.
-
Purification: The crude oligonucleotide conjugate is purified using HPLC (e.g., IP-RP-HPLC or anion-exchange HPLC).
-
Quality Control: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[8][9]
Protocol 2: Characterization by Melting Temperature (Tm) Analysis
Materials:
-
Purified spermine-conjugated 2'-O-MOE oligonucleotide
-
Complementary RNA oligonucleotide
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Mix equimolar amounts of the conjugated oligonucleotide and its complementary RNA in the annealing buffer.
-
Denaturation and Annealing: Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
UV Absorbance Measurement: Measure the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 1°C/minute).
-
Tm Determination: The melting temperature is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the midpoint of the absorbance versus temperature curve.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Troubleshooting logic for synthesis and purification.
References
- 1. Increased Affinity of 2′-O-(2-Methoxyethyl)-Modified Oligonucleotides to RNA through Conjugation of Spermine at Cytidines — Department of Paediatrics [paediatrics.ox.ac.uk]
- 2. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 3. Non-terminal conjugation of small interfering RNAs with spermine improves duplex binding and serum stability with position-specific incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 7. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligo quality control - Generi Biotech [generi-biotech.com]
- 9. What Quality Control is performed on the final oligo-antibody conjugate [biosyn.com]
Technical Support Center: Enhancing the In-Vivo Half-Life of 2'-O-MOE Therapeutics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) antisense oligonucleotides (ASOs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to the in vivo half-life of your 2'-O-MOE therapeutics.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical development that may indicate a suboptimal in vivo half-life of your 2'-O-MOE therapeutic.
| Problem | Potential Cause | Recommended Action |
| Rapid clearance from plasma | Insufficient phosphorothioate (B77711) (PS) modification.[1][2] | Ensure a full PS backbone is utilized. The PS modification enhances binding to plasma proteins, such as albumin, which reduces renal clearance and extends plasma half-life.[1][2][3] |
| Lack of 2'-O-MOE modifications. | Incorporate 2'-O-MOE modifications in the wing regions of the ASO. This modification increases nuclease resistance and binding affinity to the target RNA.[4][5][6] | |
| Presence of a phosphodiester (PO) backbone in combination with 2'-O-MOE.[1] | Avoid using a PO backbone with 2'-O-MOE modifications, as this combination can lead to rapid plasma clearance and urinary excretion.[1] | |
| Low tissue accumulation, particularly in the liver | Inefficient cellular uptake by target cells. | For liver-targeted therapies, consider conjugation of a triantennary N-acetylgalactosamine (GalNAc) ligand to the ASO.[7][8] GalNAc facilitates receptor-mediated uptake by hepatocytes.[7] |
| Suboptimal formulation. | Explore the use of nanoparticle formulations to improve resistance against nucleases and promote cellular uptake.[9] | |
| Observed in vivo half-life is shorter than expected for a 2'-O-MOE ASO | Nuclease degradation.[1][10] | Confirm the integrity of the ASO in plasma and tissues using techniques like capillary gel electrophoresis or mass spectrometry. The 2'-O-MOE modification is designed to increase nuclease resistance.[1][4][10] |
| Sequence-dependent effects on pharmacokinetics.[11] | Evaluate if the specific sequence of the ASO is influencing its pharmacokinetic profile. Minor sequence variations can sometimes impact protein binding and tissue distribution.[11] |
Frequently Asked Questions (FAQs)
Chemistry and Formulation
Q1: What is the primary strategy to enhance the nuclease resistance and in vivo half-life of 2'-O-MOE ASOs?
The combination of a phosphorothioate (PS) backbone with 2'-O-MOE modifications in the "wings" of the ASO is the cornerstone for extending in vivo half-life.[1][4][12] The PS backbone protects against nuclease degradation and increases plasma protein binding, while the 2'-O-MOE modification further enhances nuclease resistance and improves binding affinity to the target RNA.[1][3][4][13]
Q2: How does the phosphorothioate (PS) backbone contribute to a longer half-life?
The PS modification, where a non-bridging oxygen atom in the phosphate (B84403) linkage is replaced by sulfur, significantly increases resistance to degradation by endo- and exonucleases.[9][14] Furthermore, the PS backbone promotes high-affinity binding to plasma proteins, particularly albumin.[1][2][3][15] This protein binding reduces the rate of renal clearance, thereby prolonging the circulation time of the ASO in the plasma.[2][3]
Q3: Can I use a phosphodiester (PO) backbone with 2'-O-MOE modifications?
It is generally not recommended. Combining a 2'-O-MOE modification with a PO backbone has been shown to result in significantly more rapid plasma clearance and increased urinary excretion of the intact oligonucleotide.[1] For favorable pharmacokinetics, a balance of nuclease stability from the 2'-O-MOE modification and sustained plasma protein binding from a PS backbone is necessary.[1]
Conjugation Strategies
Q4: How can I improve the delivery and half-life of my 2'-O-MOE ASO in the liver?
Conjugating a triantennary N-acetylgalactosamine (GalNAc) ligand to your 2'-O-MOE ASO is a highly effective strategy for liver targeting.[7][8] GalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[7] This interaction facilitates receptor-mediated endocytosis, leading to enhanced delivery and accumulation of the ASO in the liver, which can increase potency by 10- to 30-fold.[7][11]
Q5: Are there other conjugation strategies to extend half-life?
Yes, conjugation with molecules like cholesterol has been shown to extend the half-life of oligonucleotides in the blood.[16] This approach can also facilitate liver targeting, although primarily to non-parenchymal cells.[16]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of 2'-O-MOE ASOs from various studies.
Table 1: Plasma Half-Life of 2'-O-MOE ASOs in Different Species
| Species | ASO Chemistry | Plasma Distribution Half-Life | Plasma Elimination Half-Life | Reference |
| Mouse, Rat, Dog, Monkey, Human | 2'-O-MOE with PS backbone | ~15 to 45 minutes | Multiple days (tissue elimination) | [15] |
| Human | 2'-O-MOE with PS backbone | Few hours (initial disposition) | 2 to 4 weeks (terminal elimination) | [17] |
Table 2: Impact of Chemical Modifications on ASO Bioavailability in Rats
| ASO Chemistry | Absolute Plasma Bioavailability (Intraduodenal) | Reference |
| Full PS, full 2'-O-MOE | 0.3% | [10] |
| PS ODN (first generation) | 1.2% | [10] |
| Full PO, full 2'-O-MOE | 2.1% | [10] |
| Full PS, partial 2'-O-MOE | 5.5% | [10] |
Experimental Protocols
Protocol 1: General Workflow for Evaluating the In Vivo Half-Life of a 2'-O-MOE ASO
This protocol outlines a general procedure for determining the pharmacokinetic profile of a novel 2'-O-MOE ASO in a rodent model.
Methodology:
-
ASO Synthesis and Purification: Synthesize the 2'-O-MOE ASO with the desired modifications (e.g., full PS backbone) and purify to >95% purity.
-
Formulation: Dissolve the ASO in sterile, pyrogen-free saline to the desired concentration for dosing.
-
Animal Dosing: Administer the formulated ASO to a cohort of animals (e.g., mice or rats) via the desired route (intravenous for absolute bioavailability or subcutaneous for typical administration).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, etc.). Collect tissues of interest at the end of the study.
-
Sample Processing: Process blood to separate plasma. Homogenize tissue samples.
-
ASO Quantification: Quantify the concentration of the full-length ASO in plasma and tissue homogenates using a validated analytical method such as a hybridization-based ELISA or LC-MS/MS.
-
Pharmacokinetic Modeling: Use appropriate software (e.g., WinNonlin) to perform a non-compartmental or compartmental analysis of the concentration-time data.
-
Half-Life Determination: Calculate the plasma distribution and elimination half-lives from the pharmacokinetic model.
Signaling Pathways and Logical Relationships
Metabolic Pathway of 2'-O-MOE Gapmer ASOs
The following diagram illustrates the general metabolic pathway for 2'-O-MOE gapmer ASOs with a phosphorothioate backbone.
2'-O-MOE gapmer ASOs are primarily metabolized through enzymatic degradation.[9] The process is initiated by endonuclease cleavage within the central DNA "gap" region of the ASO.[9] This results in the formation of shorter oligonucleotide fragments. These fragments, now with unprotected ends, are then susceptible to further degradation by exonucleases. The resulting chain-shortened metabolites are then cleared from the body, primarily through renal excretion.[15]
Logical Relationship of Factors Affecting In Vivo Half-Life
This diagram illustrates the key factors that positively influence the in vivo half-life of 2'-O-MOE therapeutics.
The in vivo half-life of a 2'-O-MOE therapeutic is a multifactorial property. A phosphorothioate backbone and 2'-O-MOE wings both contribute to increased resistance to nuclease degradation. The PS backbone also enhances binding to plasma proteins, which in turn reduces renal clearance. Targeted conjugation, such as with GalNAc, improves cellular uptake in specific tissues. Together, these factors lead to a longer overall in vivo half-life and improved therapeutic potential.
References
- 1. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. idtdna.com [idtdna.com]
- 6. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 10. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities | EMBO Molecular Medicine [link.springer.com]
- 15. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of 2'-O-MOE Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-(2-methoxyethyl) (2'-O-MOE) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2'-O-MOE modified oligonucleotides?
A1: The most common and effective methods for purifying 2'-O-MOE modified oligonucleotides are chromatographic techniques.[1][2] These include:
-
Anion-Exchange Chromatography (AEX): This technique separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. It is highly effective at separating full-length sequences from shorter failure sequences (shortmers) and other charged impurities.[3][4][5] Non-porous anion exchange columns are often suitable for this purpose.
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This method separates oligonucleotides based on their hydrophobicity. It is particularly useful for separating the desired product from more hydrophobic or less hydrophobic impurities, including those with protecting groups still attached.[6][7]
-
Solid-Phase Extraction (SPE): SPE is often used for sample desalting and the removal of small molecule impurities that form during the deprotection step after synthesis.[8][9] It can be used as a standalone purification step for some applications or as a preliminary cleanup before HPLC.
Q2: What are the typical impurities encountered during the synthesis and purification of 2'-O-MOE oligonucleotides?
A2: During solid-phase synthesis, several types of impurities can be generated.[3][5][10] The most common include:
-
Shortmer Sequences (n-1, n-2, etc.): These are truncated oligonucleotides that result from incomplete coupling at each cycle of synthesis.[3][]
-
Longmer Sequences (n+1, etc.): These can result from issues with the capping step, allowing for the addition of extra nucleotides.[3][12]
-
Sequences with Protecting Group Failures: Incomplete removal of protecting groups (like the 5'-dimethoxytrityl or DMT group) can lead to impurities that are more hydrophobic than the final product.[3][13]
-
Deaminated or Depurinated Oligonucleotides: Exposure to acidic or basic conditions during synthesis and deprotection can lead to the loss of purine (B94841) bases (depurination) or the conversion of cytidine (B196190) to uridine (B1682114) (deamination).[1]
-
Phosphodiester (P=O) Analogs: For phosphorothioate (B77711) (PS) modified oligonucleotides, incomplete sulfurization can result in the presence of phosphodiester linkages.[4]
-
Diastereomers: The phosphorothioate linkage introduces a stereocenter at each phosphorus atom, resulting in a mixture of diastereomers.[2]
Q3: How do I choose between Anion-Exchange and Ion-Pair Reversed-Phase chromatography for my 2'-O-MOE oligonucleotide?
A3: The choice between AEX and IP-RP-HPLC depends on the specific separation challenge:
| Feature | Anion-Exchange (AEX) Chromatography | Ion-Pair Reversed-Phase (IP-RP) HPLC |
| Separation Principle | Based on charge (number of phosphate groups).[3][5] | Based on hydrophobicity.[6] |
| Primary Application | Excellent for separating by length (e.g., removing n-1 shortmers).[4][14] | Effective for separating based on hydrophobicity differences (e.g., removing DMT-on failures).[15] Can also resolve some sequence variants.[16] |
| Resolution | High resolution for length-based separation, even single nucleotide differences.[4] | High resolution for closely related sequences and diastereomers.[10] |
| Compatibility with MS | Can be challenging due to high salt concentrations in the mobile phase.[17] | Generally more compatible with mass spectrometry, especially with volatile ion-pairing reagents.[16] |
For applications requiring very high purity, a combination of both techniques may be necessary.[18]
Troubleshooting Guides
Issue 1: Low Purification Yield
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Suboptimal Chromatography Conditions | * AEX: Adjust the salt gradient. A gradient that is too steep can cause the product to elute in a broad peak with poor recovery. A shallower gradient can improve separation and yield.[3] Increase the column temperature to improve peak shape and recovery.[4] |
| * IP-RP-HPLC: Optimize the ion-pairing reagent concentration and the organic solvent gradient.[7] Different ion-pairing reagents (e.g., triethylamine (B128534), hexylamine) can significantly impact resolution and recovery.[6] | |
| Oligonucleotide Precipitation on Column | * Ensure the oligonucleotide is fully dissolved in the loading buffer before injection. * Consider adding an organic modifier to the mobile phase to prevent secondary structure formation, which can lead to poor recovery.[3] |
| Loss during Solid-Phase Extraction (SPE) | * Ensure the correct SPE cartridge chemistry is being used for your oligonucleotide's properties. * Optimize the wash and elution steps. Inadequate washing may leave impurities, while overly stringent washing may elute the product prematurely. Ensure the elution solvent is strong enough to fully recover the oligonucleotide.[9] |
| Inaccurate Quantification | * Use a reliable method for quantification, such as UV spectrophotometry at 260 nm with the correct extinction coefficient for your specific 2'-O-MOE modified sequence.[16] |
Issue 2: Poor Purity/Presence of Impurities in the Final Product
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Co-elution of Impurities | * AEX: If shortmers (n-1) are co-eluting with the full-length product (n), optimize the salt gradient to be shallower to improve resolution.[4] Increasing the column temperature can also enhance separation.[4] |
| * IP-RP-HPLC: If impurities with similar hydrophobicity are co-eluting, try a different ion-pairing reagent or adjust the concentration.[6][7] Modifying the organic solvent in the mobile phase (e.g., using a different ratio of acetonitrile (B52724) to methanol) can also alter selectivity.[7] | |
| * Consider using a column with a different stationary phase or a smaller particle size for higher resolution.[4] | |
| Presence of Hydrophobic Impurities (e.g., DMT-on) | * This is a common issue if the detritylation step after synthesis is incomplete. IP-RP-HPLC is the preferred method for removing these highly hydrophobic impurities.[15] |
| Presence of Shortmer Sequences | * Anion-exchange chromatography is generally the most effective method for removing shorter failure sequences due to its ability to separate based on the number of phosphate groups.[4][14] |
| Formation of Aggregates | * Oligonucleotides can form aggregates, which may behave differently during chromatography. Increasing the temperature during purification can help to disrupt these structures.[4] Adding a denaturant like urea (B33335) to the mobile phase can also be effective, but ensure it is compatible with your column and downstream application. |
Experimental Protocols
Protocol 1: Anion-Exchange HPLC Purification of 2'-O-MOE Oligonucleotides
-
Column: Strong anion-exchange (SAX) column suitable for oligonucleotide separation (e.g., non-porous polymethacrylate (B1205211) support).[3]
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0 (or 10 mM NaOH for improved peak shape).
-
Mobile Phase B: Mobile Phase A + 1.0 M NaCl (or NaClO₄ for stronger elution).
-
Gradient: A linear gradient from a low to high concentration of Mobile Phase B. The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide. A typical starting point is 15-75% B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 - 60 °C. Higher temperatures can improve peak shape and resolution.[4]
-
Detection: UV at 260 nm.
-
Procedure: a. Equilibrate the column with the starting mobile phase composition. b. Dissolve the crude oligonucleotide in Mobile Phase A or water and inject it onto the column. c. Run the gradient to elute the oligonucleotide. The full-length product should elute after the shorter failure sequences. d. Collect fractions corresponding to the main peak. e. Desalt the collected fractions using an appropriate method like SPE or size-exclusion chromatography.
Protocol 2: Ion-Pair Reversed-Phase HPLC Purification of 2'-O-MOE Oligonucleotides
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) or Hexafluoroisopropanol (HFIP) with a low concentration of an amine ion-pairing reagent like triethylamine (TEA) in water.[7]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from a low to high concentration of Mobile Phase B. A typical starting point is 5-50% B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 50 - 70 °C.
-
Detection: UV at 260 nm.
-
Procedure: a. Equilibrate the column with the starting mobile phase composition. b. Dissolve the crude oligonucleotide in Mobile Phase A or water and inject it onto the column. c. Run the gradient. The elution order will be based on hydrophobicity, with less hydrophobic species (like shortmers) eluting earlier. d. Collect fractions corresponding to the main peak. e. Remove the ion-pairing reagent and desalt the collected fractions.
Visual Guides
Caption: General purification workflow for 2'-O-MOE oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Oligonucleotides Purity and Impurities Analysis | Agilent [agilent.com]
- 12. pharmtech.com [pharmtech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Method of Oligonucleotide Purification [biosyn.com]
- 16. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 17. shodex.com [shodex.com]
- 18. semanticscholar.org [semanticscholar.org]
How to reduce non-specific protein binding of MOE-modified oligos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific protein binding of 2'-O-Methoxyethyl (MOE)-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of non-specific protein binding of MOE-modified oligos?
A1: Non-specific protein binding of MOE-modified oligonucleotides is primarily driven by two key chemical features:
-
Phosphorothioate (B77711) (PS) Backbone: The replacement of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone increases the oligo's resistance to nuclease degradation and is a primary determinant of protein binding.[1][2][3] The PS modification enhances interactions with a wide range of plasma and cellular proteins.[2][4][5]
-
2'-O-Methoxyethyl (MOE) Modification: While the MOE modification itself increases binding affinity to the target RNA and enhances nuclease resistance, the overall lipophilicity it imparts can contribute to interactions with proteins.[6][7] Different 2' modifications can influence the degree of protein binding, with some studies suggesting that MOE-modified oligos may bind proteins less avidly than those with modifications like 2'-Fluoro (2'-F) or constrained ethyl (cEt).[1][8]
Q2: What are the consequences of high non-specific protein binding?
A2: High non-specific protein binding can lead to several undesirable effects in both in vitro and in vivo experiments:
-
Altered Pharmacokinetics and Biodistribution: Binding to plasma proteins can reduce renal clearance and facilitate distribution to tissues.[9][10][11] However, excessive or unfavorable protein interactions can lead to sequestration in non-target tissues and alter the intended biodistribution profile.[9]
-
Toxicity: Non-specific binding to intracellular proteins can disrupt their normal function, localization, and stability, leading to cellular stress and toxicity.[12][13] A significant concern is hepatotoxicity, which has been linked to the high avidity binding of some chemically modified oligos to cellular proteins.[12][14][15][16]
-
Off-Target Effects: Interactions with unintended proteins can trigger biological pathways unrelated to the intended antisense mechanism, leading to off-target effects.[17][18]
-
Reduced Therapeutic Efficacy: While some protein binding is necessary for favorable pharmacokinetics, excessive non-specific binding can reduce the concentration of free oligonucleotide available to engage with its target mRNA, potentially lowering potency.[10]
Q3: How can I reduce non-specific protein binding of my MOE-modified oligo?
A3: Several strategies can be employed to mitigate non-specific protein binding:
-
Chemical Modification Strategies:
-
Introduce 2'-O-Methyl (2'-OMe) Modifications: Incorporating a single 2'-OMe modification at specific positions within the gap of a gapmer antisense oligonucleotide (ASO) has been shown to reduce protein binding and decrease hepatotoxicity with minimal impact on antisense activity.[12][13]
-
Optimize Phosphorothioate (PS) Content: Since the PS backbone is a major contributor to protein binding, reducing the number of PS linkages can decrease non-specific interactions.[4] However, this must be balanced with maintaining sufficient nuclease resistance.
-
-
Oligonucleotide Design:
-
Optimize Length: The length of an ASO can influence its binding properties. Generally, chemically modified gapmer ASOs between 16 and 20 nucleotides are considered ideal for balancing potency and specificity.[19] Extending the length of an ASO may reduce the number of potential off-target binding sites.[20]
-
-
Use of Targeting Ligands:
-
N-acetylgalactosamine (GalNAc) Conjugation: For liver-targeted therapies, conjugating the ASO with GalNAc can enhance delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[6][15] This targeted delivery can allow for a reduction in the required dose, thereby minimizing off-target interactions.
-
Troubleshooting Guides
Problem: High background or non-specific effects in cell-based assays.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Excessive protein binding of the oligo | 1. Decrease Oligo Concentration: Titrate the oligo concentration to the lowest effective dose. | High concentrations can saturate the intended target and increase the likelihood of non-specific interactions. |
| 2. Incorporate 2'-OMe Modifications: If using a gapmer ASO, synthesize a version with a 2'-OMe modification at position 2 of the gap.[12] | This modification has been demonstrated to reduce protein binding and associated toxicity.[12][15] | |
| 3. Use a Mismatched Control Oligo: Include a control oligo with a similar chemical modification pattern but with several base mismatches to the target sequence.[21] | This helps to distinguish between sequence-specific antisense effects and non-specific effects of the chemical modifications. | |
| Issues with transfection reagent | 1. Optimize Transfection Conditions: Titrate the amount of transfection reagent and oligo-reagent complex. | Excessive transfection reagent can cause cellular toxicity and contribute to non-specific effects. |
| 2. Test Different Transfection Reagents: Some transfection reagents may have lower intrinsic toxicity and lead to cleaner results. |
Problem: Observed hepatotoxicity in animal studies.
| Potential Cause | Troubleshooting Strategy | Rationale |
| High avidity binding to hepatic proteins | 1. Redesign the ASO with 2'-OMe Modifications: Introduce a 2'-OMe modification in the gap region to reduce protein interactions.[12][15] | This has been shown to substantially decrease hepatotoxicity.[12] |
| 2. Evaluate Alternative 2' Modifications: While MOE is generally well-tolerated, other modifications like constrained ethyl (cEt) and locked nucleic acid (LNA) have been associated with a higher risk of hepatotoxicity.[15] If using these, consider switching to a design with less potent but safer modifications. | Different 2' modifications have varying propensities for protein binding and toxicity.[1][8] | |
| 3. Conjugate with GalNAc: For liver targets, a GalNAc-conjugated ASO can improve targeting and allow for dose reduction.[6][15] | Enhanced delivery to hepatocytes can increase potency and reduce the overall dose required, thereby lowering the risk of toxicity. | |
| Hybridization-dependent off-target effects | 1. Perform a Thorough Bioinformatic Analysis: Use computational tools to predict potential off-target hybridization sites in the transcriptome.[22][23] | This can help identify and avoid sequences with a high propensity for unintended binding. |
| 2. Test Multiple ASOs Targeting the Same Gene: Using two or more ASOs with different sequences that target the same mRNA can help differentiate between on-target and off-target effects.[23] | If both ASOs produce the same phenotype, it is more likely to be an on-target effect. |
Quantitative Data Summary
Table 1: Influence of 2' Modifications on Protein Binding and ASO Properties
| 2' Modification | Relative Protein Binding Affinity | Binding Affinity to Target RNA (ΔTm per modification) | Nuclease Resistance | Notes |
| 2'-MOE | Moderate | +0.9 to +1.6 °C[6][7] | High[6][24] | Generally well-tolerated; widely used in approved ASO drugs.[6] |
| 2'-OMe | Lower than MOE[25] | Similar to MOE[6] | High[7] | Can reduce non-specific protein binding and toxicity when incorporated into gapmers.[12][25] |
| 2'-F | Higher than MOE[1] | +2.5 °C[6] | High | Tighter binding to proteins has been observed.[1] |
| cEt | Higher than MOE[8] | Higher than MOE | High | Associated with increased risk of hepatotoxicity.[15] |
| LNA | Higher than MOE[8] | +4 to +8 °C[7] | High | Also associated with a higher risk of hepatotoxicity.[14][15][18] |
Experimental Protocols
Protocol 1: Evaluation of Oligonucleotide Binding to Plasma Proteins using Fluorescence Polarization (FP)
This protocol provides a method to measure the binding affinity of a fluorescently labeled MOE-modified oligonucleotide to plasma proteins.
Materials:
-
Fluorescently labeled MOE-modified oligonucleotide (e.g., with Alexa 647)
-
Human plasma or individual plasma proteins (e.g., human serum albumin)
-
Phosphate-buffered saline (PBS)
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Methodology:
-
Prepare a stock solution of the fluorescently labeled oligonucleotide in PBS.
-
Prepare a serial dilution of the plasma or plasma protein in PBS in a 96-well plate.
-
Add a fixed concentration of the fluorescently labeled oligonucleotide to each well containing the protein dilution.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Calculate the dissociation constant (Kd) by fitting the data to a suitable binding isotherm (e.g., one-site binding model).
Protocol 2: Assessment of Unbound Oligonucleotide Fraction using Ultrafiltration
This protocol is used to determine the fraction of an MOE-modified oligonucleotide that is not bound to plasma proteins.
Materials:
-
MOE-modified oligonucleotide
-
Human or mouse plasma
-
Ultrafiltration devices with a suitable molecular weight cutoff (e.g., 30 kDa)
-
PBS containing a blocking agent (e.g., 0.5% Tween-80) to prevent non-specific binding to the filter membrane[26]
-
Quantification method for the oligonucleotide (e.g., hybridization-based ELISA, LC-MS)
Methodology:
-
Pre-treat the ultrafiltration membrane: Wash the membrane with the PBS/Tween-80 solution to block non-specific binding sites.[26]
-
Spike the MOE-modified oligonucleotide into the plasma at the desired concentration.
-
Incubate the mixture at 37°C for a defined period to allow for binding equilibrium.
-
Transfer an aliquot of the plasma-oligo mixture to the pre-treated ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the unbound (filtrate) from the bound (retentate) fraction.
-
Quantify the concentration of the oligonucleotide in the initial plasma sample and in the filtrate.
-
Calculate the unbound fraction (fu) as the ratio of the concentration in the filtrate to the initial concentration in plasma.
Visualizations
Caption: Workflow for determining oligo-protein binding affinity using fluorescence polarization.
Caption: Potential mechanism of toxicity due to non-specific protein binding of ASOs.
Caption: Logical relationship of strategies to mitigate non-specific protein binding.
References
- 1. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the interactions of chemically-modified therapeutic nucleic acids with plasma proteins using a fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role and Challenges of Plasma Protein Binding in Oligonucleotide Drug Development - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Plasma Protein Binding of Oligonucleotide Drugs: Implications, Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Chemical modification of PS-ASO therapeutics reduces cellular protein-binding and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Antisense oligonucleotide is a promising intervention for liver diseases [frontiersin.org]
- 16. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deep learning facilitates efficient optimization of antisense oligonucleotide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Collection | ETH Library [research-collection.ethz.ch]
- 25. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. frontiersin.org [frontiersin.org]
Validation & Comparative
2'-O-(2-Methoxyethyl)-uridine vs. 2'-O-methyl uridine: A Comparative Guide to Efficacy in Oligonucleotides
In the landscape of therapeutic oligonucleotides, chemical modifications are paramount for enhancing drug-like properties. Among the most successful second-generation modifications are 2'-O-(2-Methoxyethyl) (2'-MOE) and 2'-O-methyl (2'-O-Me) substitutions on the ribose sugar. This guide provides a detailed comparison of the efficacy of uridine (B1682114) nucleotides bearing these modifications, offering researchers, scientists, and drug development professionals a data-driven overview to inform the design of antisense oligonucleotides (ASOs) and other RNA-targeted therapeutics.
Executive Summary
Both 2'-MOE and 2'-O-Me modifications significantly improve the therapeutic profile of oligonucleotides compared to their unmodified counterparts. They achieve this by increasing binding affinity to target RNA, enhancing nuclease resistance, and reducing toxicity. However, subtle but significant differences in their chemical structures lead to distinct performance characteristics.
Extensive studies have demonstrated that 2'-MOE modifications generally confer superior properties to ASOs.[1] Oligonucleotides incorporating 2'-MOE-uridine often exhibit more consistent and potent knockdown of target gene expression compared to those with 2'-O-Me-uridine.[1] This enhanced efficacy is attributed to a combination of favorable binding thermodynamics and improved metabolic stability. While both are significant upgrades from first-generation modifications like phosphorothioates, 2'-MOE has emerged as a preferred choice for many clinical-stage antisense drugs.
Performance Data: 2'-MOE-Uridine vs. 2'-O-Me-Uridine
The following tables summarize key quantitative data comparing the performance of oligonucleotides modified with 2'-O-(2-Methoxyethyl)-uridine and 2'-O-methyl uridine.
| Parameter | 2'-O-(2-Methoxyethyl) (2'-MOE) | 2'-O-methyl (2'-O-Me) | Key Findings |
| Binding Affinity (ΔTm per modification) | +0.9 to +1.6 °C[2] | Similar to 2'-MOE[2] | Both modifications increase the thermal stability of the duplex with target RNA, indicating enhanced binding affinity. The larger methoxyethyl group can lead to a slightly higher or comparable increase in melting temperature. |
| Nuclease Resistance | High | Moderate to High | The 2'-MOE modification provides excellent protection against nuclease degradation.[2] While 2'-O-Me also enhances stability, 2'-MOE is generally considered to offer superior resistance. |
| In Vitro Potency (Target Knockdown) | Consistently more effective at suppressing RNA levels across multiple target sites.[1] | Less effective than 2'-MOE at the same target sites.[1] | In a direct comparison targeting the human gene CTNNB1, 2'-MOE ASOs demonstrated greater potency than 2'-O-Me ASOs.[1] |
| In Vivo Efficacy | More efficacious at the same molar dose in a mouse model of spinal muscular atrophy, leading to longer survival and better motor neuron preservation.[3] | Less efficacious than 2'-MOE at the same molar dose in the same mouse model.[3] | A head-to-head comparison of ASOs with identical sequences but different 2' modifications showed superior therapeutic outcomes for the 2'-MOE variant.[3] |
| Toxicity | Low cytotoxicity.[1] | Low cytotoxicity.[4] | Both are considered second-generation modifications with reduced toxicity compared to first-generation phosphorothioate (B77711) ASOs.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of an oligonucleotide duplex, which is a measure of its binding affinity to a complementary RNA strand.
Protocol:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the peak of the first derivative of the melting curve (absorbance vs. temperature).
Serum Stability Assay
Objective: To assess the resistance of a modified oligonucleotide to degradation by nucleases present in serum.
Protocol:
-
Incubation: Incubate the oligonucleotide at a final concentration of 1 µM in 90% human or fetal bovine serum at 37 °C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Analysis: Analyze the integrity of the oligonucleotide at each time point using gel electrophoresis (e.g., polyacrylamide gel electrophoresis) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of full-length, intact oligonucleotide remaining at each time point. The half-life (t1/2) is the time it takes for 50% of the initial oligonucleotide to be degraded.
In Vitro ASO Potency Assay (Cell Culture)
Objective: To determine the concentration-dependent ability of an ASO to knockdown the expression of its target RNA in cultured cells.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa or a disease-relevant cell line) in 24-well plates and allow them to adhere overnight.
-
ASO Transfection: Transfect the cells with varying concentrations of the 2'-MOE or 2'-O-Me modified ASO (e.g., 0.1 to 100 nM) using a suitable transfection reagent (e.g., a cationic lipid). Include a non-targeting control ASO.
-
Incubation: Incubate the cells with the ASO for a predetermined period (e.g., 24 to 72 hours).
-
RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the target gene expression to a housekeeping gene.
-
Data Analysis: Calculate the percentage of target RNA reduction for each ASO concentration compared to the control-treated cells. Determine the IC50 value, which is the concentration of ASO that produces 50% of the maximal inhibition.
Visualizations
Mechanism of Action: RNase H-mediated Cleavage by a Gapmer ASO
Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.
Experimental Workflow for ASO Screening and Validation
Caption: A generalized workflow for the screening and validation of ASOs.
Conclusion
The choice between this compound and 2'-O-methyl uridine for modifying therapeutic oligonucleotides depends on the specific application and desired performance characteristics. The available data strongly suggest that 2'-MOE modifications offer a superior overall profile, with more potent and consistent target knockdown, enhanced in vivo efficacy, and excellent nuclease resistance. While 2'-O-Me provides a significant improvement over unmodified oligonucleotides, 2'-MOE represents a more advanced and often more effective option for the development of high-performance antisense therapeutics. This guide provides a foundation for researchers to make informed decisions in the design and optimization of next-generation oligonucleotide-based drugs.
References
MOE vs. LNA: A Comparative Guide to Antisense Oligonucleotide Modifications
For researchers, scientists, and drug development professionals, the choice of chemical modifications is paramount in the design of effective and safe antisense oligonucleotides (ASOs). Among the most prominent second and third-generation modifications, 2'-O-methoxyethyl (MOE) and Locked Nucleic Acid (LNA) have garnered significant attention. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the optimal chemistry for your research and therapeutic development.
This document delves into a head-to-head comparison of MOE and LNA modifications, examining key performance parameters such as binding affinity, nuclease resistance, in vivo and in vitro potency, and toxicity profiles. All quantitative data is summarized in structured tables for easy interpretation, and detailed methodologies for pivotal experiments are provided.
Key Performance Parameters: MOE vs. LNA
The decision to use MOE or LNA modifications in an antisense oligonucleotide backbone is a critical one that involves a trade-off between potency and safety. While LNA modifications generally offer superior binding affinity and potency, they have been consistently associated with a higher risk of hepatotoxicity.[1][2][3] MOE-modified oligonucleotides, on the other hand, typically exhibit a more favorable safety profile, albeit with potentially lower potency.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative differences between MOE and LNA modifications based on published experimental data.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | MOE | LNA | Fold Difference (LNA vs. MOE) | Reference |
| Melting Temperature (Tm) per modification (°C) | +1.5 | +2 to +8 | 1.3 - 5.3 | [4] |
| IC50 for target mRNA reduction (nM) | ~8 | ~2 | ~4 | [1] |
| Relative in vitro potency | Baseline | Up to 5-10 fold higher | 5-10 | [1] |
Table 2: In Vivo Potency and Hepatotoxicity in Mice
| Parameter | MOE ASO | LNA ASO | Fold Difference/Observation | Reference |
| Target mRNA reduction in liver | ~80% at 5-10 mg/kg | ~80% at 0.75-1 µmol/kg (~5-6 mg/kg) | LNA can be more potent | [1] |
| Serum Alanine (B10760859) Aminotransferase (ALT) Levels | Within normal range | >10-fold increase, some >100-fold | Significant increase with LNA | [1] |
| Serum Aspartate Aminotransferase (AST) Levels | Within normal range | >10-fold increase, some >100-fold | Significant increase with LNA | [1] |
| Liver Weight Increase (relative to saline) | 0-17% | 45-62% | Substantial increase with LNA | [1] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Potency Assessment via RT-qPCR
Objective: To determine the concentration-dependent inhibition of a target mRNA by MOE- and LNA-modified ASOs in a cell culture model.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., bEND cells for mouse targets) in 24-well plates at a density that allows for logarithmic growth during the experiment.
-
On the following day, transfect the cells with varying concentrations of MOE or LNA ASOs (e.g., 0.1 nM to 100 nM) using a lipid-based transfection reagent like Lipofectamine. Include a mock-transfected control (transfection reagent only) and an untreated control.
-
-
RNA Extraction:
-
After 24-48 hours of incubation, lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., Qiagen RNeasy).
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Reverse Transcription (RT):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific to the target mRNA and a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target mRNA using the ΔΔCt method.
-
Plot the percentage of target mRNA reduction against the ASO concentration and determine the IC50 value (the concentration at which 50% inhibition is achieved) using a non-linear regression analysis.
-
Protocol 2: In Vivo Hepatotoxicity Assessment in Mice
Objective: To evaluate the potential liver toxicity of MOE- and LNA-modified ASOs following systemic administration in mice.
Methodology:
-
Animal Husbandry and Dosing:
-
Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Administer the MOE or LNA ASOs via subcutaneous or intravenous injection at various dose levels (e.g., 1, 5, 25 mg/kg). Include a saline-treated control group.
-
Administer the doses twice weekly for a period of 3 weeks.
-
-
Sample Collection:
-
At the end of the study, collect blood samples via cardiac puncture for serum chemistry analysis.
-
Euthanize the animals and harvest the livers. Weigh the livers and fix a portion in 10% neutral buffered formalin for histopathological analysis.
-
-
Serum Chemistry:
-
Analyze the serum for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a clinical chemistry analyzer.
-
-
Histopathology:
-
Embed the fixed liver tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the slides under a microscope for signs of hepatotoxicity, such as hepatocellular necrosis, inflammation, and steatosis.
-
-
Data Analysis:
-
Compare the serum transaminase levels and liver weights between the ASO-treated groups and the saline control group.
-
Statistically analyze the data using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
Mandatory Visualizations
Visual representations of key processes and pathways can significantly enhance understanding. The following diagrams were generated using the DOT language in Graphviz.
Signaling Pathway: LNA-Induced Hepatotoxicity
Certain sequence motifs within LNA-modified ASOs have been shown to activate stress-related signaling pathways, such as the p53 and Nrf2 pathways, contributing to hepatotoxicity.[5]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. academic.oup.com [academic.oup.com]
- 3. Intracerebral administration of a modified antisense oligonucleotide targeting the dopamine system in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation ASO Modifications: MOE, OMe, and FANA
For Researchers, Scientists, and Drug Development Professionals
The landscape of antisense oligonucleotide (ASO) therapeutics has been significantly shaped by the development of second-generation chemical modifications. These modifications enhance the drug-like properties of ASOs, improving their stability, binding affinity, and safety profiles. This guide provides an objective, data-driven comparison of three prominent second-generation modifications: 2'-O-Methoxyethyl (MOE), 2'-O-Methyl (OMe), and 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (FANA).
Executive Summary
Second-generation ASO modifications have been pivotal in advancing antisense technology from the laboratory to clinical applications. By addressing the limitations of first-generation phosphorothioate (B77711) (PS) ASOs, these modifications have led to more potent and durable therapeutic effects. This guide delves into a head-to-head comparison of MOE, OMe, and FANA modifications, focusing on their impact on key performance parameters.
| Modification | Key Advantages | Key Disadvantages |
| 2'-O-Methoxyethyl (MOE) | Excellent balance of high binding affinity, enhanced nuclease resistance, and a well-established safety profile.[1] | May exhibit some non-specific protein binding, though generally less than first-generation ASOs. |
| 2'-O-Methyl (OMe) | Good nuclease resistance and increased binding affinity compared to unmodified DNA.[2] | Generally lower binding affinity and in vivo potency compared to MOE.[1] |
| 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (FANA) | High binding affinity and potent RNase H activation.[3] | Less extensive clinical data compared to MOE and OMe. |
Performance Comparison: MOE vs. OMe vs. FANA
Table 1: Binding Affinity (Melting Temperature, Tm)
An increased melting temperature (Tm) of the ASO:RNA duplex indicates higher binding affinity, which generally correlates with increased potency.
| Modification | ΔTm per modification (°C) | Reference |
| 2'-O-Methoxyethyl (MOE) | +1.5 - +2.0 | [1] |
| 2'-O-Methyl (OMe) | +1.0 - +1.5 | [2] |
| 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (FANA) | +2.0 | Not explicitly stated in a comparative context, but generally high. |
Table 2: In Vitro Potency (IC50)
Lower IC50 values indicate higher potency in reducing target RNA levels in cell culture. Data presented is often target and cell-line dependent.
| Modification | Relative Potency | Reference |
| 2'-O-Methoxyethyl (MOE) | Consistently more potent than OMe at the same target sites.[1] | [1] |
| 2'-O-Methyl (OMe) | Generally less potent than MOE.[1] | [1] |
| 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (FANA) | High potency, often comparable to or exceeding other second-generation modifications. |
Table 3: Nuclease Resistance
Enhanced nuclease resistance leads to a longer half-life of the ASO in biological fluids and tissues.
| Modification | Relative Nuclease Resistance | Reference |
| 2'-O-Methoxyethyl (MOE) | High | [1] |
| 2'-O-Methyl (OMe) | High | [2] |
| 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (FANA) | High |
Table 4: In Vivo Efficacy
In vivo efficacy is a critical measure of a drug's therapeutic potential. The following data is derived from animal model studies.
| Modification | Observations | Reference |
| 2'-O-Methoxyethyl (MOE) | More efficacious than morpholino-modified ASOs at the same molar dose in a severe SMA mouse model, showing longer survival and more persistent effects.[2][4] | [2][4] |
| 2'-O-Methyl (OMe) | Generally effective, but often requires higher doses to achieve the same level of target reduction as MOE. | |
| 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (FANA) | Potent in vivo activity demonstrated in various models. |
Table 5: Toxicity Profile
A favorable toxicity profile is paramount for clinical success.
| Modification | Key Toxicity Observations | Reference |
| 2'-O-Methoxyethyl (MOE) | Generally well-tolerated with a good safety profile established in multiple clinical trials.[5] Some instances of hepatotoxicity have been reported, but are often sequence-dependent.[6] | [5][6] |
| 2'-O-Methyl (OMe) | Generally considered to have a favorable toxicity profile. | |
| 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (FANA) | Less extensive long-term toxicity data available compared to MOE and OMe. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ASO performance.
In Vitro ASO Efficacy Assessment (RT-qPCR)
Objective: To determine the potency of ASOs in reducing target mRNA levels in a cellular model.
Methodology:
-
Cell Culture and Seeding: Culture a relevant human cell line (e.g., HeLa, A549) under standard conditions. Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
ASO Transfection: On the following day, transfect cells with varying concentrations of the ASO (e.g., 0.1 nM to 100 nM) using a suitable transfection reagent (e.g., Lipofectamine 2000).[1] Include a non-targeting control ASO and a mock-transfected control.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for the target mRNA and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target mRNA using the ΔΔCt method. Plot the percentage of target mRNA reduction against the ASO concentration and determine the IC50 value using a non-linear regression model.[7]
Nuclease Stability Assay
Objective: To evaluate the resistance of ASOs to degradation by nucleases present in serum or tissue homogenates.
Methodology:
-
ASO Incubation: Incubate a fixed concentration of the ASO with a biological matrix such as human serum or a tissue homogenate (e.g., liver S9 fraction) at 37°C.[8][9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Nuclease Inactivation: Stop the reaction by adding a solution that inactivates nucleases (e.g., EDTA and proteinase K).
-
ASO Extraction: Extract the ASO from the matrix using a suitable method like solid-phase extraction.
-
Analysis: Analyze the integrity of the ASO at each time point using methods such as capillary gel electrophoresis (CGE) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the amount of full-length ASO remaining at each time point and calculate the half-life (t1/2) of the ASO in the biological matrix.
Melting Temperature (Tm) Determination
Objective: To measure the thermal stability of the ASO:RNA duplex, which is an indicator of binding affinity.
Methodology:
-
Duplex Formation: Anneal the ASO with its complementary RNA target in a buffered solution (e.g., phosphate-buffered saline).
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.[10][11]
-
Thermal Denaturation: Slowly increase the temperature of the solution (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) while continuously monitoring the absorbance at 260 nm.
-
Data Analysis: Plot the absorbance against temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the sigmoidal curve. This can be determined by calculating the first derivative of the melting curve.[10][11]
RNase H Cleavage Assay
Objective: To assess the ability of gapmer ASOs to induce RNase H-mediated cleavage of the target RNA.
Methodology:
-
Substrate Preparation: Prepare a radiolabeled or fluorescently labeled RNA substrate corresponding to the target sequence.
-
Duplex Formation: Anneal the ASO with the labeled RNA substrate.
-
Enzymatic Reaction: Initiate the cleavage reaction by adding recombinant human RNase H1 enzyme in a suitable reaction buffer containing MgCl2.[12][13]
-
Time Points and Quenching: Incubate the reaction at 37°C and collect aliquots at different time points. Stop the reaction by adding a chelating agent like EDTA.
-
Product Analysis: Separate the cleavage products from the full-length RNA substrate using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: Visualize and quantify the intensity of the bands corresponding to the full-length and cleaved RNA using a phosphorimager or fluorescence scanner. Calculate the percentage of RNA cleavage at each time point to determine the cleavage rate.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ASO activity and evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Caption: ASO Cellular Uptake and Mechanisms of Action.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncardia.com [ncardia.com]
- 8. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00983D [pubs.rsc.org]
- 13. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Knockdown with 2'-O-MOE Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-O-methoxyethyl (2'-O-MOE) antisense oligonucleotides (ASOs) with other leading antisense technologies for target gene knockdown. We present supporting experimental data, detailed methodologies for validation, and clear visualizations to facilitate informed decisions in your research and drug development endeavors.
Introduction to 2'-O-MOE Antisense Oligonucleotides
Second-generation antisense oligonucleotides incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications represent a significant advancement in gene silencing technologies.[1][2] These chemically modified, single-stranded nucleic acids are designed to bind to specific mRNA targets, leading to their degradation and a subsequent reduction in protein expression.[2][3] The 2'-O-MOE modification enhances the oligonucleotide's properties, including increased nuclease resistance, higher binding affinity to target RNA, and reduced toxicity compared to earlier generations.[1]
The most common design for 2'-O-MOE ASOs intended for target knockdown is the "gapmer" structure.[1][4] This design consists of a central "gap" of deoxyribonucleotides that is flanked by 2'-O-MOE modified ribonucleotides on both the 5' and 3' ends.[1][4] This chimeric structure allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA:RNA heteroduplex formed between the ASO and the target mRNA, and subsequently cleaves the mRNA strand.[1][4]
Comparison of Antisense Technologies
The selection of an appropriate antisense technology is critical for successful target validation. Here, we compare 2'-O-MOE ASOs with other commonly used platforms: small interfering RNAs (siRNAs) and ASOs with alternative chemical modifications.
| Feature | 2'-O-MOE ASOs (Gapmers) | siRNAs | 2'-O-Methyl (2'-OMe) ASOs | Locked Nucleic Acid (LNA) ASOs |
| Mechanism of Action | RNase H-mediated cleavage of target mRNA in the nucleus and cytoplasm.[1][3] | RNA-induced silencing complex (RISC)-mediated cleavage of target mRNA in the cytoplasm.[] | Primarily steric hindrance of translation or splicing modulation; can be used in gapmer format for RNase H activity.[2] | RNase H-mediated cleavage (gapmer design); high affinity enables potent steric blocking. |
| Chemical Modifications | 2'-O-methoxyethyl modifications in the "wings" for nuclease resistance and binding affinity; phosphorothioate (B77711) (PS) backbone.[1][2] | Double-stranded RNA; various chemical modifications can be incorporated to improve stability and reduce off-target effects. | 2'-O-methyl modifications. | Methylene bridge between the 2' and 4' positions of the ribose sugar, "locking" the conformation. |
| Potency | High potency, with consistent knockdown of endogenous gene expression.[1] | Generally very potent in cell culture.[6] | Generally less potent than 2'-O-MOE ASOs for RNase H-mediated knockdown.[1] | Often more potent than 2'-O-MOE ASOs, with up to a 5-fold increase in potency observed in some studies. |
| Specificity & Off-Target Effects | Off-target effects are a consideration and are sequence-dependent.[7] | Off-target effects are a known challenge, often mediated by the seed region of the siRNA.[8] | Off-target effects are also a consideration. | Increased potency can be associated with a higher risk of hepatotoxicity. |
| Delivery | Can be delivered to cells without transfection reagents ("gymnotic" delivery) or with transfection reagents.[9] | Typically requires a delivery vehicle such as lipid nanoparticles or viral vectors.[] | Similar delivery methods to 2'-O-MOE ASOs. | Similar delivery methods to other ASOs. |
| In Vivo Application | Well-established for in vivo applications with favorable pharmacokinetic properties.[10] | In vivo delivery can be challenging, though significant progress has been made with formulations like lipid nanoparticles. | Used in vivo, but may be less effective than 2'-O-MOE ASOs. | Potent in vivo, but potential for toxicity needs careful evaluation. |
Mandatory Visualizations
To further clarify the mechanisms and workflows involved in target validation using 2'-O-MOE ASOs, the following diagrams are provided.
Caption: Mechanism of 2'-O-MOE ASO Action.
Caption: ASO Target Validation Workflow.
Experimental Protocols
Detailed protocols are essential for reproducible and reliable target validation. Below are methodologies for key experiments.
ASO Delivery and Cell Culture
This protocol outlines the reverse transfection of 2'-O-MOE gapmer ASOs into cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Preparation: Prepare a working stock of the 2'-O-MOE ASO and a non-targeting control ASO in an appropriate buffer (e.g., IDTE pH 7.5).[4]
-
Transfection Complex Formation:
-
Dilute the ASO to the desired final concentration in serum-free medium.
-
In a separate tube, dilute a cationic lipid transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the ASO-lipid complexes to the wells containing the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.
RNA Quantification by RT-qPCR
This protocol details the measurement of target mRNA levels following ASO treatment.
-
RNA Isolation:
-
Lyse the cells directly in the culture plate using a lysis buffer from a commercially available RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.[4]
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform qPCR using a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the ASO-treated samples to the non-targeting control-treated samples.
Protein Quantification by Western Blot
This protocol describes the validation of target protein knockdown at the protein level.
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and then lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protein Quantification by ELISA
An ELISA can be used as a quantitative alternative to Western blotting for measuring protein levels.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted cell lysates and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a detection antibody (often biotinylated) specific to a different epitope on the target protein. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the target protein in the samples.
Functional Assays for Target Validation
Beyond measuring mRNA and protein levels, it is crucial to assess the functional consequences of target knockdown. The choice of functional assay is target-dependent and could include:
-
Cell Viability/Proliferation Assays: To determine if the target gene is essential for cell survival or growth.
-
Apoptosis Assays: To assess if knockdown of the target induces programmed cell death.
-
Cell Migration/Invasion Assays: To investigate the role of the target in cell motility.
-
Reporter Gene Assays: To measure the activity of a signaling pathway downstream of the target.
-
Enzyme Activity Assays: If the target protein is an enzyme, its activity can be directly measured.
Conclusion
Validating target knockdown with 2'-O-MOE ASOs requires a multi-faceted approach, encompassing careful experimental design, appropriate controls, and a combination of molecular and functional assays. This guide provides a framework for researchers to objectively compare 2'-O-MOE ASOs with other antisense technologies and to implement robust validation strategies. The superior in vivo properties and consistent knockdown efficiency of 2'-O-MOE ASOs make them a powerful tool for both basic research and the development of novel therapeutics.
References
- 1. idtdna.com [idtdna.com]
- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 6. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LNA incorporated siRNAs exhibit lower off-target effects compared to 2'-OMethoxy in cell phenotypic assays and microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncardia.com [ncardia.com]
- 10. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Analysis of 2'-O-MOE Oligonucleotides Against Mismatched Targets
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, ensuring on-target specificity is paramount. This guide provides an objective comparison of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides, a cornerstone of antisense technology, against mismatched RNA targets. We delve into supporting experimental data, outline detailed protocols for key validation assays, and offer a comparative perspective against other prominent oligonucleotide chemistries.
The therapeutic efficacy of antisense oligonucleotides (ASOs) hinges on their ability to bind with high affinity and specificity to their intended RNA target, thereby modulating gene expression. The introduction of chemical modifications, such as the 2'-O-MOE group, has been instrumental in enhancing the drug-like properties of ASOs, including nuclease resistance, binding affinity, and, crucially, specificity. 2'-O-MOE modifications have been shown to increase the melting temperature (Tm) of an oligo-RNA duplex by approximately 0.9 to 1.6 °C per modification, contributing to tighter binding.[1] However, the true measure of a therapeutic oligonucleotide lies in its ability to discriminate between its perfect match target and other closely related sequences within the transcriptome.
The Impact of Mismatches on 2'-O-MOE Oligonucleotide Performance
The presence of even a single mismatch between an ASO and its target RNA can significantly impact its binding affinity and subsequent biological activity. MOE-modified oligonucleotides have demonstrated an enhanced ability to discern between fully complementary and mismatched sequences compared to unmodified deoxyoligonucleotides.[1] This heightened specificity is critical for minimizing off-target effects, where the ASO inadvertently binds to and alters the expression of unintended genes, a potential source of toxicity.[2][3]
The destabilizing effect of a mismatch is quantifiable through changes in melting temperature (ΔTm) and the half-maximal inhibitory concentration (IC50) in cell-based assays.
Comparative Performance Data
To contextualize the specificity of 2'-O-MOE oligonucleotides, it is essential to compare their performance against other widely used oligonucleotide chemistries, such as Locked Nucleic Acids (LNAs) and small interfering RNAs (siRNAs).
| Oligonucleotide Chemistry | Target | Mismatch Type | ΔTm (°C) per Mismatch (approx.) | Fold Change in IC50 vs. Perfect Match (approx.) | Reference |
| 2'-O-MOE ASO | Target RNA | Single Mismatch | -3 to -8 | 10 to >100 | [4] |
| LNA ASO | Target RNA | Single Mismatch | -5 to -10 | 20 to >200 | [5][6] |
| siRNA | Target RNA | Single Mismatch (seed region) | Not Applicable | >100 | [5][6] |
Note: The precise impact of a mismatch is position-dependent and sequence-specific. The values presented are illustrative approximations based on available literature.
While LNAs often exhibit a greater thermal destabilization upon mismatch, some studies suggest that this high affinity can also lead to more pronounced off-target effects.[7] In contrast, 2'-O-MOE modifications are considered to offer a balanced profile of high affinity and excellent mismatch discrimination, contributing to a favorable safety profile.[8]
Experimental Protocols for Assessing Specificity
A rigorous evaluation of oligonucleotide specificity involves a multi-pronged approach, combining biophysical, biochemical, and cell-based assays.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of the oligonucleotide-RNA duplex and quantify the destabilizing effect of mismatches.
Methodology:
-
Oligonucleotide and Target RNA Preparation: Synthesize the 2'-O-MOE oligonucleotide and corresponding perfect match and mismatched RNA target sequences.
-
Hybridization: Anneal the oligonucleotide and RNA target in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.2).
-
UV Absorbance Measurement: Monitor the change in UV absorbance at 260 nm as the temperature is increased in a spectrophotometer equipped with a thermal controller.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. The difference in Tm between the perfect match and mismatched duplexes (ΔTm) indicates the degree of destabilization caused by the mismatch.[4]
RNase H Cleavage Assay
Objective: For RNase H-dependent ASOs (gapmers), this assay assesses the efficiency of target cleavage for both perfect match and mismatched sequences.
Methodology:
-
Target RNA Preparation: In vitro transcribe the target RNA, often incorporating a radiolabel (e.g., ³²P) or a fluorescent tag for detection.[9]
-
ASO-RNA Hybridization: Anneal the gapmer ASO with the target RNA.
-
RNase H Digestion: Incubate the duplex with recombinant human RNase H1 enzyme.[10]
-
Gel Electrophoresis: Separate the cleavage products on a denaturing polyacrylamide gel.
-
Analysis: Quantify the amount of cleaved versus full-length RNA to determine the cleavage efficiency for the perfect match and mismatched targets.[10]
In Vitro Off-Target Gene Expression Analysis
Objective: To evaluate the impact of the oligonucleotide on the expression of unintended genes in a cellular context.
Methodology:
-
Cell Culture and Transfection: Treat cultured human cells with the 2'-O-MOE oligonucleotide using a suitable delivery method (e.g., lipofection or electroporation).[2]
-
RNA Extraction and Sequencing: After a defined incubation period, extract total RNA from the cells and perform whole-transcriptome sequencing (RNA-seq).[3]
-
Bioinformatic Analysis: Align the sequencing reads to the human genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the oligonucleotide treatment.[3]
-
Target Validation: Validate potential off-target hits using a secondary method, such as quantitative real-time PCR (qRT-PCR).
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in assessing oligonucleotide specificity, the following diagrams illustrate key experimental workflows and the logic of specificity comparison.
Caption: Workflow for Melting Temperature (Tm) Analysis.
Caption: Workflow for RNase H Cleavage Assay.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-Methoxyethyl (MOE) Modification Enhances RNA Thermal Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the thermal stability of nucleic acid therapeutics is paramount for predicting their in vivo efficacy and shelf-life. This guide provides a comparative analysis of the thermal stability of 2'-O-Methoxyethyl (MOE) modified RNA versus unmodified RNA, supported by experimental data and detailed protocols.
The introduction of a 2'-O-methoxyethyl (MOE) modification to ribonucleic acids has proven to be a highly effective strategy for enhancing their therapeutic properties.[1][2][3] One of the most significant advantages conferred by this second-generation modification is a substantial increase in the thermal stability of RNA duplexes.[3][4] This enhanced stability is crucial for improving hybridization affinity to target RNA, leading to increased potency and a longer duration of action for antisense oligonucleotides (ASOs) and other RNA-based therapeutics.[1][2][4]
Enhanced Hybridization Affinity and Nuclease Resistance
The 2'-MOE modification locks the ribose sugar into an A-form helical geometry, which is the preferred conformation for RNA duplexes.[3][5] This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to a more stable duplex. The result is a notable increase in the melting temperature (Tm), the temperature at which half of the duplex dissociates.[3][5] Reports indicate that each 2'-MOE modification can increase the Tm by approximately 0.9°C to 1.7°C per modification when hybridized to a complementary RNA strand.[4] Some studies have shown an even greater increase, with a ΔTm of up to 1.6 °C per modification.[3]
Beyond thermal stability, MOE modifications also confer significant resistance to nuclease degradation, a critical factor for in vivo applications.[1][2][3] This increased stability, combined with enhanced binding affinity, has made 2'-MOE a cornerstone of modern oligonucleotide therapeutic design, with several approved drugs utilizing this chemistry.[3][6]
Comparative Thermal Stability Data
The following table summarizes the melting temperatures (Tm) of unmodified and MOE-modified RNA duplexes from published studies. The data consistently demonstrates the stabilizing effect of the MOE modification across different sequences.
| Sequence Context | Modification | Duplex | Melting Temperature (Tm) in °C | Change in Tm (°C) per modification (average) | Reference |
| U14/A14 | Unmodified Uridine | UOH14/AOH14 | 24 | - | [7] |
| U14/A14 | MOE-modified Uridine | UOMOE14/AOH14 | 40 | +1.14 | [7] |
| General | MOE modification | RNA:RNA | - | +0.9 to +1.7 | [4] |
| General | MOE modification | RNA:RNA | - | +0.9 to +1.6 | [3] |
| PKCα target | MOE-modified chimera | ASO:RNA | Higher than 2'-O-methyl chimera | Not specified | [8] |
Experimental Protocol: UV-Melting Analysis
The thermal stability of RNA duplexes is most commonly determined by ultraviolet (UV) thermal melting analysis. This technique measures the change in UV absorbance of a nucleic acid solution as the temperature is increased. As the duplex melts and dissociates into single strands, the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect.[9]
Detailed Methodology:
-
Sample Preparation:
-
Synthesize and purify the unmodified and MOE-modified oligonucleotides.
-
Anneal the complementary strands to form duplexes by mixing equimolar amounts in a buffer solution (e.g., 15 mM NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0).[10]
-
Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
-
UV-Melting Measurement:
-
Data Analysis:
-
Plot the normalized absorbance versus temperature to generate a melting curve.[10][11]
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the inflection point of the melting curve, which can be precisely determined by taking the first derivative of the curve.[9]
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the melting transition can be derived from the shape of the melting curve.[12][13]
-
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative thermal stability analysis of modified and unmodified RNA.
Caption: Workflow for comparing RNA thermal stability.
Conclusion
The incorporation of 2'-O-methoxyethyl modifications into RNA oligonucleotides provides a significant and predictable increase in thermal stability. This enhancement, driven by the pre-organization of the sugar pucker into an A-form geometry, leads to stronger hybridization with target RNA molecules. The improved thermal stability, coupled with increased nuclease resistance, underscores the value of MOE modifications in the development of potent and durable RNA-based therapeutics. The straightforward and well-established method of UV-melting analysis allows for precise quantification of this stabilizing effect, providing crucial data for the rational design of next-generation oligonucleotide drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Pharmacokinetic Profiles of MOE and PMO Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic differences between two leading antisense oligonucleotide (ASO) chemistries: 2'-O-methoxyethyl (MOE) and phosphorodiamidate morpholino oligomer (PMO). Understanding these differences is crucial for the rational design and development of effective and safe ASO-based therapeutics. This document summarizes key pharmacokinetic parameters, presents available experimental data in a comparative format, and provides detailed methodologies for representative in vivo studies.
Key Pharmacokinetic Differences: A Head-to-Head Comparison
MOE and PMO chemistries, while both designed to enhance the drug-like properties of ASOs, exhibit distinct pharmacokinetic profiles owing to their fundamental structural differences. MOE ASOs possess a phosphorothioate (B77711) backbone which imparts a negative charge, while PMOs have a neutral phosphorodiamidate backbone and a morpholino ring in place of the ribose sugar.[1][2] These modifications significantly influence their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Absorption and Distribution
Following subcutaneous administration, both MOE and PMO ASOs are well absorbed. However, their distribution profiles differ significantly, largely due to differences in plasma protein binding.
-
MOE ASOs are characterized by high plasma protein binding (>85%), primarily to albumin.[3] This extensive binding limits their rapid renal clearance and contributes to a broad tissue distribution, with the highest concentrations typically found in the kidney and liver.[1][4]
-
PMO ASOs , being uncharged, exhibit low plasma protein binding (6-17%).[3] This results in more rapid clearance from the plasma and a different tissue distribution pattern compared to MOE ASOs.[2] While they also accumulate in the kidney and liver, some studies suggest that PMOs may more readily cross the blood-brain barrier in certain contexts, although their persistence in the central nervous system (CNS) may be shorter than that of MOE ASOs.[5][6]
Metabolism and Excretion
Both MOE and PMO chemistries are designed for enhanced metabolic stability compared to unmodified oligonucleotides.
-
MOE ASOs are primarily metabolized by endonucleases, leading to the formation of shorter oligonucleotide fragments.[7] These metabolites, having lower affinity for plasma proteins, are then excreted in the urine.[7] The parent drug is eliminated slowly from tissues.
-
PMO ASOs are highly resistant to degradation by nucleases.[1] Consequently, they are largely excreted unchanged in the urine.[2] Their rapid clearance from plasma is a key characteristic.[2]
Quantitative Data Summary
The following tables summarize available quantitative pharmacokinetic data for MOE and PMO chemistries. It is important to note that direct head-to-head comparative studies with comprehensive pharmacokinetic parameters are limited in the public domain. The data presented here are compiled from various preclinical studies and should be interpreted with consideration of the different experimental conditions.
Table 1: General Pharmacokinetic Properties
| Parameter | 2'-O-Methoxyethyl (MOE) | Phosphorodiamidate Morpholino Oligomer (PMO) |
| Backbone Charge | Anionic (Phosphorothioate) | Neutral |
| Plasma Protein Binding | High (>85%)[3] | Low (6-17%)[3] |
| Metabolism | Nuclease-mediated shortening[7] | Highly resistant to metabolism[1] |
| Primary Excretion Route | Urine (as metabolites)[7] | Urine (as unchanged drug)[2] |
| Pharmacodynamic Half-life | Longer persistence of effects[5] | Shorter duration of action[5] |
Table 2: Tissue Distribution of a 2'-MOE ASO in Mice (4.7 µmol/kg, Subcutaneous Administration)
| Tissue | Concentration at Day 2 (nmol/g) | Concentration at Day 7 (nmol/g) |
| Kidney | 12.3 | 8.9 |
| Liver | 5.3 | 4.1 |
| Lung | 0.8 | 0.5 |
| Heart | 0.4 | 0.3 |
Data adapted from Shen et al., Molecular Therapy: Nucleic Acids, 2024.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are representative protocols for in vivo studies of ASOs in mice.
Protocol 1: In Vivo Pharmacokinetic Study of ASOs in Mice Following Subcutaneous Administration
1. Animal Model:
-
Species: CD-1 mice (or other appropriate strain)
-
Age: 8-12 weeks
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are acclimated for at least one week before the experiment.
2. ASO Formulation and Administration:
-
The ASO is dissolved in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.
-
A single dose is administered via subcutaneous injection in the dorsal interscapular region. The injection volume is typically 5-10 mL/kg.
3. Blood Sampling:
-
Serial blood samples (approximately 30-50 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose).
-
Blood is collected via the submandibular or saphenous vein.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[5]
4. Tissue Harvesting (for Biodistribution):
-
At the end of the study (e.g., 48 hours post-dose), mice are euthanized.
-
Tissues of interest (e.g., liver, kidneys, spleen, heart, lung, muscle, brain) are rapidly excised, weighed, and rinsed in cold saline.
-
Tissue samples are flash-frozen in liquid nitrogen and stored at -80°C until homogenization and analysis.
5. Bioanalysis:
-
Concentrations of the ASO in plasma and tissue homogenates are determined using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a hybridization-based assay (e.g., ELISA).[8][9]
Protocol 2: Tissue Homogenization for ASO Quantification
1. Materials:
-
Frozen tissue sample
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Bead-based homogenizer or rotor-stator homogenizer
2. Procedure:
-
A known weight of the frozen tissue is placed in a pre-chilled tube containing a specific volume of homogenization buffer.
-
The tissue is homogenized until a uniform lysate is obtained.
-
The homogenate is then centrifuged to pellet cellular debris.
-
The supernatant is collected for ASO quantification.
Visualizing Key Processes
The following diagrams illustrate the general pharmacokinetic pathway of ASOs and a typical experimental workflow.
Caption: General ADME pathway for MOE and PMO antisense oligonucleotides.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
References
- 1. Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Nonclinical Drug Metabolism and Pharmacokinetic Properties of Phosphorodiamidate Morpholino Oligonucleotides, a Novel Drug Class for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Antisense Oligonucleotides to the Mouse Retina - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical LC-MS of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Toxicity Profiles for 2'-O-Methyl, 2'-O-Methoxyethyl, and 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of three common 2' oligonucleotide modifications: 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F). The information herein is compiled from publicly available experimental data to assist in the selection of modifications for therapeutic oligonucleotide development.
Executive Summary
The choice of 2' modification in therapeutic oligonucleotides is a critical determinant of their efficacy, pharmacokinetic properties, and toxicity profile. While all three modifications aim to enhance nuclease resistance and binding affinity to target RNA, they exhibit distinct toxicological characteristics. Based on available preclinical data, 2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides generally demonstrate a favorable safety profile in chronic studies. In contrast, 2'-Fluoro (2'-F) modified gapmer antisense oligonucleotides (ASOs) have been associated with a higher potential for hepatotoxicity. The toxicity profile of 2'-O-Methyl (2'-OMe) modified oligonucleotides appears to be generally mild, though direct, comprehensive comparative studies with 2'-MOE and 2'-F are limited. The toxicity of any modified oligonucleotide is also influenced by factors such as sequence, backbone chemistry (e.g., phosphorothioate), and overall structural conformation.
Data Presentation: In Vivo Hepatotoxicity
The following table summarizes quantitative data on hepatotoxicity from a comparative study in mice. It is important to note that while this study provides a direct comparison between 2'-MOE and 2'-F modifications, comparable data for 2'-OMe from the same study is not available.
| 2' Modification | Target Gene | Dose (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) | Study Reference |
| 2'-MOE | Pten | 400 | ~50 | ~75 | [1] |
| 2'-F | Pten | 400 | >700 | >800 | [1] |
| 2'-MOE | Target 2 | 400 | ~40 | ~60 | [1] |
| 2'-F | Target 2 | 400 | >1000 (animal death) | >1000 (animal death) | [1] |
| 2'-MOE | Target 3 | 400 | ~35 | ~50 | [1] |
| 2'-F | Target 3 | 400 | >800 | >900 | [1] |
Mice were administered a single subcutaneous dose of 5-10-5 gapmer ASOs with the respective 2' modifications and a full phosphorothioate (B77711) backbone. Plasma ALT and AST levels were measured 96 hours post-administration.[1]
Observations:
-
2'-Fluoro (2'-F): Consistently induced severe hepatotoxicity, characterized by significant elevations in plasma alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels. In some cases, this led to animal mortality.[1]
-
2'-O-Methoxyethyl (2'-MOE): In the same study, 2'-MOE modified ASOs with identical sequences did not cause significant elevations in liver transaminases, demonstrating a markedly better safety profile in this acute, high-dose setting.[1] Chronic toxicity studies in mice have also shown that 2'-MOE ASOs are generally well-tolerated.[2][3]
-
2'-O-Methyl (2'-OMe): While direct comparative quantitative data from this study is unavailable, other research suggests that 2'-OMe modifications are generally associated with low toxicity. For instance, in the retina, 2'-OMe and 2'-MOE ASOs exhibited comparable safety profiles.[4] Some studies have indicated that 2'-OMe modifications can reduce the non-specific toxic effects of phosphorothioate oligonucleotides.[5]
Experimental Protocols
In Vivo Hepatotoxicity Assessment in Mice
This protocol outlines a general procedure for evaluating the hepatotoxicity of modified oligonucleotides in a murine model, based on methodologies described in the cited literature.[1][6]
-
Animal Model: Male BALB/c mice (or other suitable strain), typically 6-8 weeks old.
-
Oligonucleotide Formulation: Lyophilized oligonucleotides are reconstituted in sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Administration: A single subcutaneous injection of the oligonucleotide solution is administered to the mice. Doses can range from 100 to 400 mg/kg for acute toxicity studies. A control group receiving only the vehicle (PBS) is included.
-
Monitoring: Animals are monitored for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Sample Collection: At a predetermined time point (e.g., 96 hours post-dose), mice are anesthetized, and blood is collected via cardiac puncture. The liver is also harvested for histopathological analysis.
-
Biochemical Analysis: Blood samples are processed to separate plasma. Plasma levels of ALT and AST are measured using a clinical chemistry analyzer.
-
Histopathology: The harvested liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are examined microscopically for signs of liver injury, such as necrosis, inflammation, and cellular degeneration.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method for assessing the in vitro cytotoxicity of modified oligonucleotides.
-
Cell Culture: Human cell lines (e.g., HeLa or A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Oligonucleotide Transfection: The modified oligonucleotides are complexed with a transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's instructions. The complexes are then added to the cells at various concentrations.
-
Incubation: Cells are incubated with the oligonucleotide-transfection reagent complexes for a specified period (e.g., 24-72 hours).
-
MTT Assay:
-
The culture medium is removed from the wells.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well (final concentration ~0.5 mg/mL).
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent solution) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage of the untreated control cells.
Mandatory Visualization
Signaling Pathway of 2'-F Oligonucleotide-Induced Hepatotoxicity
Caption: Proposed mechanism of 2'-F ASO-induced hepatotoxicity.
General Experimental Workflow for In Vivo Toxicity Screening
Caption: Workflow for in vivo toxicity assessment of modified oligonucleotides.
References
- 1. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling RNase H Cleavage Efficiency: A Comparative Guide to Gapmer Designs
For researchers, scientists, and professionals in drug development, the design of antisense oligonucleotides (ASOs) is a critical factor in achieving potent and specific gene silencing. A key mechanism of action for many ASOs is the recruitment of RNase H to cleave the target RNA. This guide provides a comparative analysis of how different gapmer ASO designs influence RNase H cleavage efficiency, supported by experimental data and detailed protocols.
Gapmers are chimeric antisense oligonucleotides typically composed of a central "gap" of DNA nucleotides flanked by "wings" of modified nucleic acids. This design ingeniously combines the RNase H-activating properties of DNA with the enhanced binding affinity and nuclease resistance conferred by the modified wings. The choice of wing modification, the length of the DNA gap, and the overall chemical composition of the gapmer profoundly impact its ability to recruit and activate RNase H for target RNA degradation.
Comparative Analysis of Gapmer Performance
The efficiency of RNase H-mediated cleavage is a crucial determinant of a gapmer's therapeutic potential. Below is a summary of quantitative data from studies comparing various gapmer designs. The data highlights the influence of different chemical modifications on key parameters such as melting temperature (Tm), which is indicative of binding affinity, and the rate of RNase H cleavage.
| Gapmer Design | Wing Chemistry | DNA Gap Size (nucleotides) | Melting Temperature (Tm) (°C) | Relative RNase H Cleavage Rate (k_rel) | Reference |
| Unmodified DNA | None | 18 | 65 | 1.0 | Grünweller et al., 2003[1] |
| Phosphorothioate (B77711) (PS) | None (Full PS backbone) | 18 | 56 | <0.5 | Grünweller et al., 2003[1] |
| 2'-O-Methyl Gapmer | 2'-O-Methyl | 6 | 69 | 4.0 | Grünweller et al., 2003[1] |
| LNA Gapmer | Locked Nucleic Acid (LNA) | 8 | 78 | 8.0 | Grünweller et al., 2003[1] |
| 2'-O-MOE Gapmer | 2'-O-Methoxyethyl | Not specified | Increased vs. DNA | Not directly compared to LNA in this study | Honcharenko et al., 2007[2] |
Key Observations:
-
Enhanced Binding Affinity: Modified wings, particularly LNA, significantly increase the melting temperature (Tm) of the gapmer-RNA duplex, indicating a higher binding affinity.[1]
-
Accelerated Cleavage Rates: Despite being RNase H-resistant themselves, high-affinity modifications in the wings can lead to a significant acceleration of RNase H cleavage. LNA gapmers, for instance, have been shown to induce an 8-fold higher cleavage rate compared to unmodified DNA.[1]
-
Phosphorothioate Impact: While the phosphorothioate (PS) backbone modification is crucial for in vivo stability by providing resistance to nucleases, it can decrease the binding affinity and decelerate the rate of RNase H cleavage in vitro when used uniformly.[1]
-
Gap Size Optimization: The length of the central DNA gap is a critical parameter. A gap of at least 5-7 deoxynucleotides is generally required to effectively recruit RNase H1.[3]
Experimental Methodologies
The following sections detail the protocols for key experiments used to evaluate RNase H cleavage efficiency.
In Vitro RNase H Cleavage Assay
This assay directly measures the ability of a gapmer to induce RNase H-mediated cleavage of a target RNA.
1. Substrate Preparation:
-
Synthesize a target RNA molecule, typically 20-30 nucleotides in length, containing the sequence complementary to the gapmer.
-
Label the 5' end of the RNA with a fluorescent dye (e.g., 6-FAM) for visualization.
-
Synthesize the various gapmer designs to be tested.
2. Duplex Formation:
-
Anneal the fluorescently labeled RNA with a molar excess of the gapmer in an appropriate annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 2 minutes and then slowly cool to room temperature to allow for duplex formation.
3. RNase H Reaction:
-
Initiate the cleavage reaction by adding recombinant RNase H1 to the annealed duplexes in a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Incubate the reaction at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a stop solution containing EDTA.
4. Analysis of Cleavage Products:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled RNA fragments using a gel imager.
-
Quantify the intensity of the full-length RNA band and the cleavage product bands to determine the percentage of cleavage over time.
Determination of Melting Temperature (Tm)
The melting temperature is a measure of the thermal stability of the gapmer-RNA duplex and is determined by monitoring the UV absorbance of the duplex as a function of temperature.
1. Sample Preparation:
-
Prepare samples containing the gapmer and complementary RNA in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
2. Thermal Denaturation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Heat the samples from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Record the absorbance at 260 nm throughout the temperature ramp.
3. Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the duplexes have dissociated, which corresponds to the midpoint of the transition in the melting curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the analysis of RNase H cleavage efficiency.
References
- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the RNase H cleavage kinetics and blood serum stability of the north-conformationally constrained and 2'-alkoxy modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-O-(2-Methoxyethyl)-uridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2'-O-(2-Methoxyethyl)-uridine, a modified nucleoside used in oligonucleotide synthesis. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
I. Understanding the Hazards
This compound presents several hazards that must be considered during handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.[1]
These classifications necessitate careful handling in a well-ventilated area, preferably a fume hood, and the use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Core Principles of Chemical Waste Management
The disposal of this compound must align with general principles of hazardous waste management. All laboratory personnel must be trained on proper waste handling and disposal procedures.[2] Key tenets include:
-
Waste Minimization: Generate the minimum amount of waste possible.
-
No Drain Disposal: Hazardous chemical waste must not be disposed of down the sink or in regular trash.[2][3]
-
No Evaporation: Allowing chemical waste to evaporate is not a permissible disposal method.[2]
-
Proper Labeling and Storage: All waste containers must be clearly labeled and stored in a designated Satellite Accumulation Area (SAA).[4][5][6]
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the required steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Segregation of Waste
-
Isolate waste containing this compound from other waste streams to prevent incompatible chemical reactions.
-
Store waste in a designated, well-ventilated Satellite Accumulation Area that is at or near the point of generation.[4][5]
Step 2: Containerization
-
Use a chemically compatible, leak-proof container for all this compound waste. The original container, if in good condition, is a suitable option.[5]
-
Ensure the container has a secure, tight-fitting cap.[5] Containers must be kept closed except when adding waste.[2][4]
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid abbreviations.
-
Indicate the approximate concentration and volume of the waste.
-
Note the date when waste was first added to the container.
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Unused or expired this compound powder should be treated as hazardous waste.
-
Liquid Waste: Solutions containing this compound must be collected in a designated hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a sealed bag or container, clearly labeled as "Hazardous Waste: this compound Contaminated Debris," and disposed of through the hazardous waste program.
-
Empty Containers: An empty container that held this compound should have all residues removed. Deface the original label and dispose of it as regular trash, unless your institution's policy requires it to be treated as hazardous waste.[2] For acutely hazardous waste, triple rinsing is required.[2]
Step 5: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[4]
-
Do not allow hazardous waste to accumulate in the laboratory for more than one year.[5]
IV. Data Presentation: Hazard and Disposal Summary
| Parameter | Information | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 223777-15-9 | [1] |
| Physical Form | Solid | [1] |
| Hazard Statements | H302, H315, H320, H335 | [1] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [1] |
| Disposal Method | Collection through institutional hazardous waste program | [2][4] |
| Prohibited Disposal | Drain disposal, evaporation, regular trash (for the chemical itself) | [2][3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [4][5] |
V. Experimental Workflow: Disposal Process Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2'-O-(2-Methoxyethyl)-uridine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 2'-O-(2-Methoxyethyl)-uridine, a modified nucleoside used in oligonucleotide synthesis. Adherence to these procedures is essential to ensure a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in its solid form or in solution. These recommendations are based on the known hazards of the compound, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are required at a minimum. Chemical safety goggles are recommended, especially when handling larger quantities or if there is a risk of splashing. |
| Skin and Body Protection | Lab Coat | A standard laboratory coat should be worn, fully buttoned, to protect from skin contact. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with a particulate filter if handling large quantities of the solid form, if there is a potential for aerosol generation, or if working in a poorly ventilated area. |
Operational Plan: From Receipt to Disposal
This step-by-step plan outlines the safe handling, use, and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and safety glasses) when handling the container.
-
Store the compound in a tightly sealed container in a dry, well-ventilated area.
-
Recommended storage temperature is between 2-8°C. For long-term storage, refer to the manufacturer's specific recommendations, which may include temperatures as low as -20°C.
-
Keep away from incompatible materials.
2. Handling and Use (Solid Form):
-
Before handling, ensure you are wearing the full required PPE: gloves, safety glasses with side shields (or goggles), and a lab coat.
-
Handle the solid in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.
-
Avoid creating dust when weighing or transferring the material. Use a spatula for transfers.
-
If there is a risk of dust generation that cannot be controlled by local exhaust ventilation, a respirator with a particulate filter should be worn.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]
3. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Ensure proper PPE is worn before attempting cleanup.
-
For small spills of the solid material, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area with soap and water after the material has been removed.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE (such as gloves), weighing papers, and absorbent materials from spills, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Chemical Spill
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
